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  • Product: 4-(Quinolin-3-yl)piperidin-4-ol

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 4-(Quinolin-3-yl)piperidin-4-ol

Executive Summary In modern medicinal chemistry, the strategic design of small molecules increasingly relies on escaping "flatland"—transitioning from highly conjugated, planar aromatic systems to sp³-rich scaffolds that...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic design of small molecules increasingly relies on escaping "flatland"—transitioning from highly conjugated, planar aromatic systems to sp³-rich scaffolds that offer superior pharmacokinetic properties and reduced off-target toxicity. 4-(Quinolin-3-yl)piperidin-4-ol represents a highly privileged structural motif in this paradigm. By fusing the established pharmacophore of a quinoline ring with the three-dimensional, sp³-rich character of a piperidin-4-ol moiety, this scaffold serves as a potent foundational building block for central nervous system (CNS) therapeutics, anti-tubercular agents, and selective enzyme inhibitors.

This whitepaper provides an in-depth technical analysis of 4-(Quinolin-3-yl)piperidin-4-ol, detailing its IUPAC nomenclature, physicochemical profiling, pharmacological relevance, and a self-validating synthetic methodology designed for high-yield laboratory execution.

Structural Elucidation & IUPAC Nomenclature

The precise assembly of the IUPAC name 4-(quinolin-3-yl)piperidin-4-ol dictates its 3D topology and chemical behavior. Breaking down the nomenclature reveals the logic of its molecular architecture:

  • The Principal Functional Group (Suffix): The highest priority functional group is the hydroxyl (-OH) group. It is attached to a saturated six-membered nitrogenous heterocycle (piperidine). The numbering of the piperidine ring begins at the secondary amine nitrogen (N1). The hydroxyl group is located at the C4 position, establishing the parent structure as piperidin-4-ol .

  • The Substituent (Prefix): A bicyclic quinoline ring system is attached to the parent structure. The point of attachment on the quinoline ring is at its C3 position, making the substituent a quinolin-3-yl group.

  • The Assembly: The quinolin-3-yl substituent is bonded to the C4 position of the piperidine ring—the exact same carbon hosting the hydroxyl group. This creates a tertiary alcohol center.

Stereochemical Note: Because the piperidine ring possesses a plane of symmetry passing through N1 and C4 (assuming no other substituents on the piperidine ring), the C4 carbon is achiral. However, the spatial orientation of the hydroxyl group relative to the bulky quinoline ring heavily influences its binding kinetics in target protein pockets.

Physicochemical & Computational Profiling

To predict the behavior of 4-(Quinolin-3-yl)piperidin-4-ol in biological systems, we must analyze its physicochemical parameters. The data summarized in the table below demonstrates why this scaffold is highly optimized for CNS penetration and oral bioavailability.

ParameterValuePharmacological Implication
Molecular Formula C₁₄H₁₆N₂ODefines the exact atomic composition.
Molecular Weight 228.29 g/mol Highly favorable for CNS penetration (well below the 400 Da limit for BBB crossing).
Topological Polar Surface Area 32.59 ŲIdeal for blood-brain barrier (BBB) permeability (< 90 Ų is preferred for CNS).
Hydrogen Bond Donors 2 (-OH, -NH)Provides crucial interaction points for target kinase/enzyme binding pockets.
Hydrogen Bond Acceptors 3 (N, N, O)Facilitates aqueous solubility and receptor coordination.
Estimated LogP ~1.9Optimal lipophilicity for oral bioavailability and cellular membrane permeability.

Pharmacological Significance & Target Pathways

The 4-(quinolin-3-yl)piperidin-4-ol scaffold and its closely related derivatives are heavily utilized in the development of selective phosphodiesterase 10A (PDE10A) inhibitors [1]. PDE10A is highly localized in the mammalian brain, specifically within the medium spiny neurons (MSNs) of the striatum. Inhibition of PDE10A is a major therapeutic target for schizophrenia and Huntington's disease.

Furthermore, quinoline-piperidine derivatives have shown significant promise as dual anti-tubercular and anti-inflammatory agents, exhibiting potent minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis [2, 3].

PDEMechanism Ligand Neurotransmitters Receptor GPCRs (e.g., D2) Ligand->Receptor Binds Cyclase Adenylyl Cyclase Receptor->Cyclase Activates cAMP cAMP (Second Messenger) Cyclase->cAMP Synthesizes PDE10A PDE10A Enzyme cAMP->PDE10A Hydrolyzed by PKA PKA Activation cAMP->PKA Activates Cascade Drug Quinoline-Piperidin-4-ol Derivatives Drug->PDE10A Inhibits (Competitive)

Mechanism of action for quinoline-piperidin-4-ol derivatives in PDE10A inhibition.

Strategic Synthetic Methodology

The synthesis of 4-(quinolin-3-yl)piperidin-4-ol requires precise control over highly reactive intermediates. The most robust approach utilizes a halogen-metal exchange followed by nucleophilic addition to a protected piperidone.

SynthesisWorkflow A 3-Bromoquinoline B 3-Lithioquinoline (Reactive Intermediate) A->B n-BuLi, THF, -78°C (Halogen-Metal Exchange) D N-Boc-4-(quinolin-3-yl)piperidin-4-ol B->D Nucleophilic Addition C N-Boc-piperidin-4-one C->D Electrophile E 4-(Quinolin-3-yl)piperidin-4-ol D->E TFA, DCM, 25°C (Boc Deprotection)

Synthetic workflow for 4-(quinolin-3-yl)piperidin-4-ol via organolithium addition.

Causality in Reagent Selection:
  • Why n-Butyllithium (n-BuLi) at -78 °C? The formation of 3-lithioquinoline is highly sensitive. If the temperature rises above -78 °C, the organolithium intermediate can undergo undesired Chichibabin-type additions to the C2 position of unreacted quinoline molecules. Strict cryogenic control ensures selective halogen-metal exchange.

  • Why N-Boc Protection? The piperidone must be protected. If an unprotected piperidin-4-one is used, the highly basic 3-lithioquinoline will simply deprotonate the secondary amine (N-H), quenching the organometallic reagent and halting the reaction. The tert-butyloxycarbonyl (Boc) group is chosen over benzyl (Bn) because it can be removed under mild acidic conditions, avoiding the harsh hydrogenolysis that might reduce the quinoline ring.

  • Why strictly 25 °C during Deprotection? The resulting product is a tertiary alcohol adjacent to an aromatic system. If the trifluoroacetic acid (TFA) deprotection step is heated, the molecule will undergo an E1 elimination (dehydration) to form the undesired 4-(quinolin-3-yl)-1,2,3,6-tetrahydropyridine byproduct.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol incorporates built-in validation checkpoints (In-Process Controls).

Step 1: Synthesis of tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 3-bromoquinoline (1.0 eq, 10 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).

  • Lithiation: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Dropwise, add n-BuLi (1.1 eq, 2.5 M in hexanes) over 15 minutes. Stir for 30 minutes at -78 °C.

    • Validation Checkpoint 1 (Colorimetric): The solution should turn a deep, dark red/brown, indicating the successful formation of the 3-lithioquinoline species.

  • Addition: Dissolve N-Boc-piperidin-4-one (1.2 eq, 12 mmol) in 10 mL anhydrous THF and add dropwise to the reaction mixture at -78 °C. Stir for 2 hours, allowing the reaction to slowly warm to -20 °C.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint 2 (TLC/LC-MS): Perform TLC (Hexanes:EtOAc 1:1). The product spot should be UV-active. LC-MS of the crude must show the[M+H]⁺ peak at m/z 329.1.

  • Purification: Purify via silica gel flash chromatography to yield the N-Boc protected intermediate.

Step 2: Boc Deprotection to Yield Target Scaffold
  • Deprotection: Dissolve the purified N-Boc intermediate (5 mmol) in anhydrous dichloromethane (DCM, 20 mL). Cool to 0 °C.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA, 5 mL). Remove the ice bath and stir at exactly 25 °C for 2 hours.

    • Validation Checkpoint 3 (Gas Evolution): Isobutylene and CO₂ gas evolution should be visible as mild bubbling upon TFA addition.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8-9 (critical to liberate the free base). Extract, dry over Na₂SO₄, and concentrate.

  • Final Validation (NMR):

    • ¹H NMR (400 MHz, CDCl₃): Confirm the disappearance of the massive 9-proton singlet at ~1.45 ppm (Boc group). Confirm the presence of the quinoline aromatic protons between 7.50–9.00 ppm. Confirm the broad singlet for the -OH and -NH protons (exchangeable with D₂O).

References

  • Title: US20060019975A1 - Novel piperidyl derivatives of quinazoline and isoquinoline Source: Google Patents / United States Patent and Trademark Office URL
  • Title: Discovery of Indeno[1,2-c]quinoline Derivatives as Potent Dual Antituberculosis and Anti-Inflammatory Agents Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Library of diversely substituted 2-(quinolin-4-yl)imidazolines delivers novel non-cytotoxic antitubercular leads Source: Taylor & Francis Online / Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

Exploratory

Physicochemical Properties and Pharmacological Applications of 4-(Quinolin-3-yl)piperidin-4-ol

Executive Summary In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich three-dimensional scaffolds has become a critical strategy for improving drug solubility, metabolic stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich three-dimensional scaffolds has become a critical strategy for improving drug solubility, metabolic stability, and target specificity. 4-(Quinolin-3-yl)piperidin-4-ol (CAS: 256372-12-0) represents a highly privileged pharmacophore that perfectly embodies this shift. By fusing an electron-deficient quinoline ring with a highly polar, sp3-hybridized piperidin-4-ol core, this building block provides a rigidified vector for hydrogen bonding and pi-stacking.

Recently, functionalized derivatives of this scaffold have emerged as potent, highly specific antagonists of the Serotonin 1F (5-HT1F) receptor, demonstrating groundbreaking potential in regenerative medicine by promoting human pancreatic beta-cell survival and replication during transplantation[1][2]. This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and pharmacological validation protocols for this critical compound.

Structural and Physicochemical Profiling

The unique topology of 4-(Quinolin-3-yl)piperidin-4-ol is defined by the orthogonal relationship between the basic piperidine ring and the flat quinoline system. The tertiary alcohol at the C4 position of the piperidine ring is not merely a structural linker; it acts as a critical hydrogen bond donor and acceptor that locks the conformation of the molecule when docked into the orthosteric site of G-protein coupled receptors (GPCRs).

To facilitate rational drug design, the core physicochemical properties of the unfunctionalized scaffold are summarized below[3]:

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValuePharmacological Implication
CAS Number 256372-12-0Standard registry identifier for the core building block.
Molecular Formula C14H16N2ODefines the baseline atomic composition before functionalization.
Molecular Weight 228.29 g/mol Low molecular weight allows for extensive functionalization while remaining within Lipinski's Rule of 5.
H-Bond Donors 2 (-OH, Piperidine -NH)Facilitates strong interactions with polar amino acid residues (e.g., Asp, Ser) in receptor binding pockets.
H-Bond Acceptors 3 (-OH, Piperidine N, Quinoline N)Provides multiple vectors for water-mediated hydrogen bond networks.
Rotatable Bonds 1High rigidity minimizes entropic penalty upon target binding, increasing affinity.

Synthetic Methodology and Functionalization

The synthesis of 4-(Quinolin-3-yl)piperidin-4-ol requires precise control over organometallic intermediates. The most efficient route utilizes a halogen-metal exchange strategy, avoiding the sluggish kinetics of standard Grignard reagents on electron-deficient heterocycles.

Synthesis A 3-Bromoquinoline C Halogen-Metal Exchange (n-BuLi, -78°C) A->C B N-Boc-piperidin-4-one D Nucleophilic Addition B->D C->D E N-Boc-4-(quinolin-3-yl) piperidin-4-ol D->E F Deprotection (TFA/DCM) E->F G 4-(Quinolin-3-yl) piperidin-4-ol F->G

Synthetic workflow of 4-(Quinolin-3-yl)piperidin-4-ol via halogen-metal exchange.

Protocol A: Synthesis of the Core Scaffold (Self-Validating Workflow)
  • Step 1: Lithiation (Halogen-Metal Exchange).

    • Procedure: Dissolve 3-bromoquinoline in anhydrous THF under an Argon atmosphere. Cool to -78°C. Dropwise add 1.05 equivalents of n-Butyllithium (n-BuLi).

    • Causality: The ultra-low temperature is critical to stabilize the highly reactive 3-lithioquinoline intermediate. If the temperature rises above -60°C, the alkyllithium will competitively attack the electron-deficient quinoline ring via nucleophilic aromatic substitution, destroying the yield.

  • Step 2: Nucleophilic Addition.

    • Procedure: Slowly introduce N-Boc-piperidin-4-one into the reaction mixture. Allow to stir for 2 hours before quenching with saturated aqueous NH4Cl.

    • Causality: The bulky tert-butyloxycarbonyl (Boc) protecting group sterically hinders axial attack, favoring the equatorial addition of the lithiated species. The NH4Cl quench acts as a self-validating step; a distinct phase separation indicates successful neutralization of the lithium alkoxide.

  • Step 3: Deprotection.

    • Procedure: Treat the isolated intermediate with 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1 hour.

    • Causality: TFA efficiently cleaves the Boc group to yield the secondary amine. This free amine is the essential functionalization point for generating advanced pharmacological agents.

Pharmacological Application: 5-HT1F Receptor Antagonism

A major breakthrough in the application of this scaffold was recently identified via an shRNA screen in primary human beta cells[1]. Researchers discovered that the Serotonin 1F (5-HT1F) receptor acts as a negative regulator of beta-cell survival during islet transplantation[2].

By functionalizing the piperidine nitrogen of our core scaffold with a naphthalen-2-yloxypropyl group, researchers synthesized 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol . This specific derivative acts as a highly potent 5-HT1F antagonist.

Mechanism of Action

5-HT1F is a Gi/o-coupled GPCR. Under basal conditions, its activation suppresses Adenylyl Cyclase (AC), lowering intracellular cyclic AMP (cAMP). The quinolin-3-yl piperidin-4-ol derivative binds to the orthosteric site, blocking this suppression. The resulting elevation in cAMP synergizes with GLP-1R agonists (e.g., exendin-4) and DYRK1A inhibitors (e.g., harmine) to drive robust beta-cell replication and survival[1].

Pathway Antagonist Quinolin-3-yl piperidin-4-ol Derivative Receptor 5-HT1F Receptor (Gi/o-coupled GPCR) Antagonist->Receptor Inhibits AC Adenylyl Cyclase Receptor->AC Gi/o blocks (Relieved by Antagonist) cAMP cAMP Production AC->cAMP Catalyzes ATP to cAMP PKA PKA Activation cAMP->PKA Activates Survival Beta-Cell Survival & Replication PKA->Survival Synergizes with GLP-1R

Mechanism of quinolin-3-yl piperidin-4-ol derivatives in beta-cell survival via 5-HT1F.

Table 2: Receptor Binding Affinity (Ki) of the Functionalized Derivative

The structural rigidity provided by the quinoline-piperidine axis ensures exceptional target specificity, minimizing off-target toxicity[1].

Receptor TargetBinding Affinity (Ki)Selectivity Profile
5-HT1F High Affinity (< 50 nM)Primary Target
5-HT2B 343 nMOff-Target (Next Highest Affinity)
Other 5-HT GPCRs > 1000 nMNegligible Binding

Experimental Protocols for Target Validation

To validate the efficacy of 4-(quinolin-3-yl)piperidin-4-ol derivatives as 5-HT1F antagonists, the following live-cell kinetic assay is the gold standard[1].

Protocol B: GloSensor cAMP Integration Assay

Unlike endpoint ELISA assays, the GloSensor assay provides real-time, live-cell kinetics of cAMP flux, ensuring a self-validating readout of receptor antagonism.

  • Step 1: Sensor Expression.

    • Procedure: Infect intact human islets with an adenovirus expressing a cAMP-activated luciferase (GloSensor, Promega) under the control of the insulin promoter.

    • Causality: Using the insulin promoter restricts the luminescent readout specifically to beta cells. This eliminates confounding noise from alpha or delta cells within the complex islet architecture.

  • Step 2: Substrate Equilibration (Self-Validation Step).

    • Procedure: Incubate the infected islets with D-luciferin for 2 hours prior to the assay.

    • Causality: This equilibration period is mandatory to establish a steady-state basal luminescence. A stable baseline validates that the cells are metabolically active and the sensor is functioning properly before any drug is introduced.

  • Step 3: Drug Challenge.

    • Procedure: Treat the islets with a known 5-HT1F agonist (e.g., LY344864) alongside 10 µM of the quinolin-3-yl piperidin-4-ol antagonist. Measure luminescence continuously.

    • Causality: The agonist alone will depress the cAMP signal (Gi activation). A successful antagonist will competitively bind the receptor, relieving the Gi-mediated suppression of adenylyl cyclase and resulting in a quantifiable, integrated increase in the cAMP luminescent signal over the vehicle control.

Conclusion

4-(Quinolin-3-yl)piperidin-4-ol is far more than a simple chemical building block; it is a highly tunable, sp3-enriched scaffold that confers high specificity for the 5-HT1F receptor. By understanding the causality behind its synthesis and the biophysics of its receptor engagement, drug development professionals can leverage this pharmacophore to design next-generation therapeutics for diabetes and regenerative medicine.

References

  • Sigma-Aldrich. 4-(quinolin-3-yl)piperidin-4-ol; CAS Number: 256372-12-0. Sigma-Aldrich Product Catalog.

  • [1] bioRxiv. An shRNA screen in primary human beta cells identifies the serotonin 1F receptor as a negative regulator of survival during transplant. bioRxiv Preprint (May 03, 2024). 1

  • [2] Google Patents. WO2022155152A1 - Htr1f antagonists for improvement of beta cell survival and function. World Intellectual Property Organization.2

  • [3] BLDpharm. 256372-12-0 | 4-(Quinolin-3-yl)piperidin-4-ol. BLDpharm Chemical Database. 3

Sources

Foundational

4-(Quinolin-3-yl)piperidin-4-ol: Physicochemical Profiling, Synthetic Methodologies, and Mechanistic Role in Drug Discovery

Executive Summary As a Senior Application Scientist, the evaluation of novel chemical building blocks requires moving beyond basic identification to understanding their strategic utility in drug design. 4-(Quinolin-3-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, the evaluation of novel chemical building blocks requires moving beyond basic identification to understanding their strategic utility in drug design. 4-(Quinolin-3-yl)piperidin-4-ol (CAS: 256372-12-0) is a highly versatile, bifunctional heterocyclic scaffold. By fusing the lipophilic, target-anchoring properties of a quinoline ring with the tunable solubility and basicity of a piperidin-4-ol moiety, this compound serves as a critical intermediate in the synthesis of advanced kinase inhibitors, GPCR modulators, and CNS-active agents.

This whitepaper provides an in-depth technical guide to the physicochemical properties, pharmacophoric utility, and self-validating synthetic workflows required to successfully utilize 4-(Quinolin-3-yl)piperidin-4-ol in modern medicinal chemistry.

Physicochemical & Structural Profiling

To effectively integrate this building block into a larger synthetic pipeline, we must first establish its baseline physicochemical parameters. The presence of both a tertiary amine (piperidine) and an aromatic nitrogen (quinoline) dictates its behavior in aqueous environments and during purification.

Table 1: Quantitative Chemical & Structural Data
ParameterValue
Chemical Name 4-(Quinolin-3-yl)piperidin-4-ol
CAS Number
Molecular Formula C₁₄H₁₆N₂O
Molecular Weight 228.29 g/mol
SMILES OC1(C2=CC3=CC=CC=C3N=C2)CCNCC1
H-Bond Donors 2 (Piperidine -NH, Tertiary -OH)
H-Bond Acceptors 3 (Quinoline -N, Piperidine -NH, -OH)
Topological Polar Surface Area (TPSA) ~45.5 Ų

Mechanistic Role in Drug Discovery

The architectural design of 4-(Quinolin-3-yl)piperidin-4-ol provides a trifecta of binding interactions highly sought after in lead optimization. The quinoline core is a privileged scaffold in medicinal chemistry, frequently utilized for its robust π−π stacking capabilities within hydrophobic enzyme pockets .

Conversely, the piperidine ring acts as a solubilizing group. The basic secondary amine allows for the facile generation of pharmaceutically acceptable salts (e.g., HCl or mesylate salts), drastically improving aqueous solubility and oral bioavailability. The tertiary hydroxyl group serves as a rigid hydrogen-bond donor/acceptor, often acting as a critical anchor point to target residues (such as hinge-region kinases).

Pharmacophore Target 4-(Quinolin-3-yl)piperidin-4-ol Quinoline Quinoline Scaffold (Lipophilic & pi-pi stacking) Target->Quinoline Kinase/GPCR Binding Piperidine Piperidine Ring (Basic center, salt formation) Target->Piperidine Solubilization Hydroxyl Tertiary Hydroxyl (H-bond donor/acceptor) Target->Hydroxyl Target Anchoring

Pharmacophoric features of 4-(Quinolin-3-yl)piperidin-4-ol in drug design.

Synthetic Methodologies: A Self-Validating Protocol

The most efficient route to synthesize 4-(Quinolin-3-yl)piperidin-4-ol relies on the nucleophilic addition of a metalated quinoline to a protected piperidone. As an application scientist, I emphasize that every synthetic step must be logically grounded and self-validating to prevent the propagation of errors through a multi-step sequence .

Synthesis A 3-Bromoquinoline + n-BuLi B 3-Lithioquinoline Intermediate A->B -78 °C, THF Li-Halogen Exchange D N-Boc-4-(quinolin-3-yl) piperidin-4-ol B->D Nucleophilic Addition C N-Boc-piperidin-4-one C->D E 4-(Quinolin-3-yl) piperidin-4-ol D->E TFA / DCM Deprotection

Synthetic workflow for 4-(Quinolin-3-yl)piperidin-4-ol via lithium-halogen exchange.

Step 1: Generation of 3-Lithioquinoline
  • Procedure: Dissolve 3-bromoquinoline (1.0 eq) in anhydrous THF (0.2 M) under a strictly inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes.

  • Causality: Why do we strictly maintain -78 °C? Quinolines are highly susceptible to nucleophilic attack at the C2 and C4 positions. If the temperature rises, n-BuLi acts as a nucleophile rather than an exchange reagent, leading to the formation of 2-butylquinoline via a Chichibabin-type addition. Cryogenic conditions kinetically favor the lithium-halogen exchange.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with CD₃OD. GC-MS analysis must show a mass corresponding to 3-deuterioquinoline (m/z 130.1), confirming quantitative exchange without alkylation side products.

Step 2: Nucleophilic Addition to N-Boc-piperidin-4-one
  • Procedure: Maintain the reaction at -78 °C. Add a solution of N-Boc-piperidin-4-one (1.05 eq) in anhydrous THF dropwise. Stir for 2 hours at -78 °C, then allow the mixture to gradually warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl.

  • Causality: Gradual warming allows the kinetically formed tertiary alkoxide to stabilize while driving the reaction to complete conversion. NH₄Cl is chosen over stronger acids to provide a mild proton source, avoiding the premature dehydration of the newly formed tertiary alcohol.

  • Self-Validation Checkpoint: LC-MS of the organic extract must confirm the presence of the Boc-protected intermediate (M+H = 329.2).

Step 3: Boc Deprotection & Isolation
  • Procedure: Dissolve the crude intermediate in Dichloromethane (DCM, 0.1 M). Add Trifluoroacetic acid (TFA, 10 eq) at 0 °C. Stir for 2 hours at room temperature. Concentrate under reduced pressure. Basify the residue with 1M NaOH to pH 10, and extract with EtOAc.

  • Causality: The Boc group is acid-labile and cleanly removed as isobutylene and CO₂ gases. Basification to pH 10 is critical; because the product contains two basic nitrogens (the piperidine pKa is ~9.5), pH 10 ensures the piperidine is fully deprotonated, allowing it to partition efficiently into the organic layer during extraction.

  • Self-Validation Checkpoint: The final product must show a mass of 229.1 [M+H]⁺ on LC-MS. ¹H NMR validation will show the complete absence of the intense 9H singlet at ~1.4 ppm (Boc group), confirming total deprotection .

Analytical & Validation Workflows

To ensure the utmost trustworthiness of the synthesized batch, the following analytical suite is mandatory before deploying the compound into downstream biological assays:

  • UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): Confirms the exact mass (228.29 g/mol ) and ensures chemical purity >95%. The presence of a single peak at 229.1 m/z (ESI+) validates the identity.

  • ¹H and ¹³C NMR Spectroscopy: Verifies the structural framework. The tertiary hydroxyl proton typically appears as a broad singlet that exchanges with D₂O, while the complex aromatic splitting pattern confirms the intact quinoline core.

  • Karl Fischer Titration: Given the hygroscopic nature of the piperidine ring, determining trace water content is essential to ensure accurate molarity calculations for subsequent coupling reactions.

References

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PubMed Central (PMC) URL: [Link]

  • Title: Product Class 3: Quinolines Source: Thieme Connect URL: [Link]

Exploratory

Comprehensive Spectral Characterization of 4-(Quinolin-3-yl)piperidin-4-ol: A Technical Guide for Drug Discovery

Executive Summary & Pharmacological Relevance In modern medicinal chemistry, the fusion of a quinoline core with a saturated nitrogen heterocycle (such as piperidine) creates a highly privileged pharmacophore. 4-(Quinoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

In modern medicinal chemistry, the fusion of a quinoline core with a saturated nitrogen heterocycle (such as piperidine) creates a highly privileged pharmacophore. 4-(Quinolin-3-yl)piperidin-4-ol (Molecular Weight: 228.29 g/mol , Formula: C₁₄H₁₆N₂O) serves as a critical intermediate and scaffold in the development of kinase inhibitors, antimalarials, and GPCR-targeting therapeutics.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a data-collection exercise, but as a self-validating system. Every spectral feature—from the highly deshielded aromatic protons in Nuclear Magnetic Resonance (NMR) to the specific dehydration pathways in Mass Spectrometry (MS)—must logically align with the molecule's electronic environment and 3D conformation. This whitepaper provides a rigorous, step-by-step analytical framework for the synthesis, preparation, and spectral elucidation of 4-(Quinolin-3-yl)piperidin-4-ol.

Synthetic Workflow & Reaction Logic

To understand the spectral impurities and the chemical nature of the compound, one must first understand its genesis. The synthesis relies on a highly regioselective halogen-metal exchange followed by nucleophilic trapping.

Step-by-Step Synthetic Methodology
  • Halogen-Metal Exchange: Dissolve 3-bromoquinoline (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to -78 °C. Dropwise, add n-butyllithium (1.05 eq). Causality: The cryogenic temperature is critical to stabilize the highly reactive quinolin-3-yllithium intermediate and prevent unwanted Wurtz-Fittig homo-coupling or ring-opening side reactions.

  • Electrophilic Addition: Slowly introduce a solution of N-Boc-piperidin-4-one (1.1 eq) in THF. Stir for 2 hours at -78 °C, then allow it to warm to room temperature. Quench with saturated aqueous NH₄Cl.

  • Deprotection: Isolate the N-Boc protected intermediate via silica gel chromatography. Dissolve in Dichloromethane (CH₂Cl₂) and add Trifluoroacetic acid (TFA) (10 eq) at room temperature for 4 hours to cleave the Boc group.

  • Neutralization & Isolation: Concentrate the mixture, neutralize with 1M NaOH to pH 10, and extract with ethyl acetate to yield the free base of 4-(quinolin-3-yl)piperidin-4-ol.

Synthesis N1 3-Bromoquinoline (Starting Material) N2 n-BuLi, THF, -78°C (Halogen-Metal Exchange) N1->N2 N3 Quinolin-3-yllithium (Reactive Intermediate) N2->N3 N4 N-Boc-piperidin-4-one (Electrophile Addition) N3->N4 N5 N-Boc-4-(quinolin-3-yl) piperidin-4-ol N4->N5 N6 TFA / CH2Cl2, rt (Boc Deprotection) N5->N6 N7 4-(Quinolin-3-yl) piperidin-4-ol (Target Compound) N6->N7

Fig 1: Step-by-step synthetic workflow for 4-(quinolin-3-yl)piperidin-4-ol.

Sample Preparation & Analytical Protocols

A self-validating analytical system requires flawless sample preparation. Poor solvent choice can mask critical functional groups.

NMR Sample Preparation Protocol
  • Solvent Selection: Weigh 15 mg of the synthesized free base. Do not use CDCl₃. Causality: The free base contains both a secondary amine (-NH) and a tertiary alcohol (-OH). In CDCl₃, these protons undergo rapid chemical exchange, resulting in broad, uninterpretable baseline humps. Instead, use DMSO-d₆ (0.6 mL). DMSO is a strong hydrogen-bond acceptor that locks the -OH and -NH protons into distinct, sharp resonances.

  • Homogenization: Sonicate the NMR tube for 60 seconds to ensure complete dissolution, preventing magnetic susceptibility artifacts caused by undissolved particulates.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay D1 = 2s) and ¹³C NMR at 100 MHz (1024 scans, D1 = 2s).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the first pillar of structural verification. Using Electrospray Ionization in positive mode (ESI+), the molecule readily accepts a proton at the highly basic piperidine nitrogen.

Table 1: HRMS (ESI+) Data Summary

Ion TypeTheoretical m/zExperimental m/zMass Error (ppm)Assignment
[M+H]⁺ 229.1335229.1337< 1.0Protonated precursor ion
[M+H - H₂O]⁺ 211.1230211.1231< 1.0Loss of hydroxyl group as water
Fragment 128.0620128.0623< 2.5Cleaved quinoline core

Mechanistic Insight: The tertiary alcohol at the C-4 position of the piperidine ring is highly susceptible to in-source dehydration. The loss of 18 Da (H₂O) generates a stable, conjugated tetrahydropyridine-quinoline cation (m/z 211.12), which is a diagnostic fragmentation hallmark for 4-piperidinol derivatives.

Fragmentation M1 [M+H]+ m/z 229.13 (Protonated Precursor) M2 Loss of H2O (-18 Da) (In-source Dehydration) M1->M2 M4 Loss of Piperidine Fragment (-85 Da) M1->M4 M3 [M+H - H2O]+ m/z 211.12 (Conjugated Cation) M2->M3 M5 Quinoline Fragment m/z 128.06 M3->M5 Further fragmentation M4->M5

Fig 2: ESI+ MS/MS fragmentation pathway highlighting diagnostic mass losses.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR (Attenuated Total Reflectance, ATR) provides orthogonal validation of the functional groups that are often invisible or ambiguous in MS.

Table 2: Key FT-IR Vibrational Modes (ATR, solid state)

Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Assignment
3250 - 3400 MediumBroadO-H stretch (hydrogen-bonded)
3150 - 3200 WeakBroadN-H stretch (piperidine secondary amine)
3055 WeakSharpC-H stretch (aromatic quinoline)
2850 - 2950 MediumSharpC-H stretch (aliphatic piperidine)
1570, 1500 StrongSharpC=N and C=C stretches (quinoline ring)
1065 StrongSharpC-O stretch (tertiary alcohol)

Nuclear Magnetic Resonance (NMR) Elucidation

The NMR spectra serve as the definitive proof of connectivity and 3D conformation. The quinoline ring exerts a profound magnetic anisotropy, while the piperidine ring adopts a rigid chair conformation.

¹H NMR Analysis (400 MHz, DMSO-d₆)

The chemical shifts of the quinoline protons are highly diagnostic. The H-2 proton is positioned next to the electronegative pyridine-like nitrogen, resulting in severe deshielding [1].

Table 3: ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Causality
8.95 d2.41HQuinoline H-2: Highly deshielded by adjacent N atom [1].
8.32 d2.41HQuinoline H-4: Deshielded by aromatic ring current.
7.98 d8.41HQuinoline H-8: Aromatic spin system.
7.92 d8.01HQuinoline H-5: Aromatic spin system.
7.71 ddd8.4, 6.8, 1.51HQuinoline H-7: Meta/ortho coupling.
7.58 ddd8.0, 6.8, 1.21HQuinoline H-6: Meta/ortho coupling.
5.15 s-1H-OH (Hydroxyl): Sharp singlet due to DMSO-d₆ H-bonding.
2.95 m-2HPiperidine H-2eq, H-6eq: Equatorial protons, deshielded.
2.75 m-2HPiperidine H-2ax, H-6ax: Axial protons.
2.55 br s-1H-NH (Amine): Broad due to quadrupolar relaxation of N.
1.95 m-2HPiperidine H-3eq, H-5eq: Adjacent to chiral center.
1.65 m-2HPiperidine H-3ax, H-5ax: Shielded axial protons.
¹³C NMR Analysis (100 MHz, DMSO-d₆)

The carbon spectrum confirms the presence of 14 distinct carbon environments (accounting for the symmetry of the piperidine ring, which makes C-2/C-6 and C-3/C-5 equivalent). The peri-coupling and substituent effects of the quinoline core align with established literature values [2].

Table 4: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Carbon TypeAssignment
151.2 CHQuinoline C-2 (Adjacent to N)
147.5 CqQuinoline C-8a (Bridgehead)
141.0 CqQuinoline C-3 (Attachment point to piperidine)
132.4 CHQuinoline C-4
129.1, 128.8, 127.6, 126.5 CHQuinoline C-8, C-7, C-5, C-6 (Aromatic CH)
127.2 CqQuinoline C-4a (Bridgehead)
69.8 CqPiperidine C-4 (Attached to -OH and Quinoline)
42.5 CH₂Piperidine C-2, C-6 (Equivalent due to symmetry)
38.2 CH₂Piperidine C-3, C-5 (Equivalent due to symmetry)

Conclusion

The comprehensive spectral profiling of 4-(quinolin-3-yl)piperidin-4-ol demonstrates a perfect alignment between theoretical chemical principles and empirical data. The use of DMSO-d₆ in NMR resolves the critical exchangeable protons (-OH, -NH), while HRMS and FT-IR orthogonally validate the tertiary alcohol and secondary amine functionalities. This self-validating dataset provides a robust foundation for medicinal chemists utilizing this scaffold in downstream drug discovery campaigns.

References

  • Johns, S. R., & Willing, R. I. "13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants." Australian Journal of Chemistry 29(7) 1617 - 1622 (1976). URL: [Link]

Foundational

Therapeutic Targeting of the 5-HT1F Receptor: A Comprehensive Literature Review of 4-(quinolin-3-yl)piperidin-4-ol and Its Analogs

Executive Summary The optimization of human islet transplantation is a critical frontier in the functional cure of Type 1 Diabetes. However, peri-transplant beta cell death severely limits the efficacy of this procedure,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of human islet transplantation is a critical frontier in the functional cure of Type 1 Diabetes. However, peri-transplant beta cell death severely limits the efficacy of this procedure, often requiring multiple donor pancreases per recipient. Recent functional genomic screens have identified the serotonin 1F receptor (5-HT1F) as a critical negative regulator of beta cell survival. This whitepaper provides an in-depth technical review of the 4-(quinolin-3-yl)piperidin-4-ol chemical scaffold, focusing on its most prominent analog—1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol —which has emerged as a potent, selective 5-HT1F antagonist capable of enhancing beta cell survival and glucose-stimulated insulin secretion (GSIS) [1].

Mechanistic Insights: 5-HT1F Receptor Antagonism & Beta Cell Survival

To design effective therapeutics, one must understand the causality between receptor signaling and cellular phenotype. The 5-HT1F receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway.

In primary human beta cells, the activation of 5-HT1F by endogenous serotonin leads to the Gi/o-mediated inhibition of adenylyl cyclase (AC). This inhibition suppresses intracellular cyclic AMP (cAMP) levels. Because cAMP is a fundamental second messenger required for both the amplification of insulin secretion and the activation of pro-survival pathways (such as PKA and Epac2), its suppression is detrimental during the hypoxic and inflammatory stress of transplantation.

Pharmacological antagonism using 4-(quinolin-3-yl)piperidin-4-ol derivatives directly blocks this Gi/o signaling axis. By preventing the receptor from inhibiting adenylyl cyclase, the antagonist restores cAMP levels, thereby promoting beta cell proliferation (especially when combined with mitogens like harmine and exendin-4) and enhancing graft survival [1, 2].

Pathway Serotonin Serotonin (5-HT) Receptor 5-HT1F Receptor (Gi/o-coupled GPCR) Serotonin->Receptor Activates AdenylylCyclase Adenylyl Cyclase (AC) Receptor->AdenylylCyclase Inhibits (Gi/o) Antagonist 4-(quinolin-3-yl)piperidin-4-ol Derivative (Antagonist) Antagonist->Receptor Blocks (Ki = 11 nM) cAMP Intracellular cAMP AdenylylCyclase->cAMP Catalyzes BetaCell Beta Cell Survival & Insulin Secretion cAMP->BetaCell Promotes

Fig 1: 5-HT1F signaling pathway in beta cells and its pharmacological antagonism.

Structure-Activity Relationship (SAR) & Analog Profiling

The core pharmacophore, 4-(quinolin-3-yl)piperidin-4-ol, provides a rigid structural framework that perfectly orients within the orthosteric binding pocket of the 5-HT1F receptor. The addition of a bulky, lipophilic naphthalenyloxy-propyl chain to the piperidine nitrogen yields the highly specific analog 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol .

This specific substitution pattern is critical for driving selectivity away from other closely related serotonin receptors (such as 5-HT1A and 5-HT2B), which is a common hurdle in serotonergic drug development [2].

Table 1: Quantitative Receptor Selectivity Profile
Receptor TargetBinding Affinity (Kᵢ, nM)Functional EffectPrimary Assay Methodology
5-HT1F 11AntagonistRadioligand Displacement (³H-LSD)
5-HT2B 343Weak / NegligibleRadioligand Displacement
5-HT1A > 1000NoneGloSensor cAMP Assay / Binding
5-HT2A > 1000NoneRadioligand Displacement

Data synthesized from primary screening results in human beta cell models [1].

Experimental Protocols & Validation Systems

To ensure scientific integrity, the evaluation of 4-(quinolin-3-yl)piperidin-4-ol analogs must follow a self-validating workflow. This progression moves from physical target engagement (binding) to functional signal transduction (cAMP), and finally to physiological output (insulin secretion).

Protocol A: Radioligand Binding Assay (Target Engagement)

Causality: Before claiming functional antagonism, one must prove direct physical interaction with the receptor's orthosteric site. This assay determines the equilibrium dissociation constant (Kᵢ) by measuring the compound's ability to displace a known radioactive ligand.

  • Membrane Preparation: Isolate cell membranes from HEK293T cells transiently transfected with human 5-HT1F cDNA.

  • Incubation: Incubate 10 µg of membrane protein with 1 nM [³H]-LSD (a non-selective serotonin radioligand) and varying concentrations of the quinolin-3-yl piperidin-4-ol analog (10⁻¹¹ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Equilibration: Allow the reaction to reach equilibrium by incubating at 37°C for 1 hour.

  • Filtration & Detection: Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer, dry, and quantify bound radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the IC₅₀ using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

Protocol B: GloSensor cAMP Accumulation Assay (Functional Validation)

Causality: Binding does not equal function. To prove the compound acts as an antagonist rather than an agonist, we must measure the downstream second messenger (cAMP) in living cells. The GloSensor assay utilizes a genetically encoded biosensor that emits luminescence upon cAMP binding, providing real-time validation that the analog successfully blocks Gi/o-mediated AC inhibition.

  • Transduction: Infect intact primary human islets with an adenovirus expressing the cAMP-activated luciferase (GloSensor, Promega) driven by the insulin promoter.

  • Equilibration: Rest the islets for 24 hours, then incubate with 2% GloSensor cAMP Reagent for 2 hours at room temperature.

  • Compound Treatment: Pre-treat the islets with 150 nM of the 4-(quinolin-3-yl)piperidin-4-ol analog or vehicle (DMSO) for 15 minutes.

  • Agonist Challenge: Stimulate the cells with a known 5-HT1F agonist (e.g., LY344864) to attempt Gi/o activation.

  • Readout: Measure luminescence continuously for 30 minutes. A successful antagonist will prevent the agonist-induced drop in luminescence, resulting in a higher integrated cAMP signal compared to the vehicle control.

Protocol C: Glucose-Stimulated Insulin Secretion (GSIS)

Causality: To translate receptor antagonism into a physiologically relevant phenotypic readout, insulin secretion must be quantified under low and high glucose conditions.

  • Islet Preparation: Hand-pick 40-60 primary human islets per replicate. Equilibrate for 2 hours at 37°C in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose.

  • Basal Secretion: Incubate islets in KRBH (2.8 mM glucose) with 150 nM antagonist or vehicle for 1 hour. Collect the supernatant.

  • Stimulated Secretion: Transfer islets to KRBH containing 11 mM glucose and 150 nM antagonist or vehicle for 1 hour. Collect the supernatant.

  • Quantification: Lyse the islets in RIPA buffer to determine total insulin content. Measure secreted insulin in the supernatants using a human insulin ELISA kit, normalizing the data to total insulin content and comparing the fold-change between basal and stimulated states.

Workflow Step1 1. Target Identification (Pooled shRNA Screen) Step2 2. Compound Screening (Identify Piperidin-4-ol core) Step1->Step2 Step3 3. Radioligand Binding (Determine Ki Affinity) Step2->Step3 Step4 4. GloSensor Assay (Measure cAMP Accumulation) Step3->Step4 Step5 5. GSIS Assay (Assess Insulin Secretion) Step4->Step5 Step6 6. In Vivo Transplant (Evaluate Graft Survival) Step5->Step6

Fig 2: Self-validating experimental workflow for 5-HT1F antagonist development.

Future Directions in Drug Development

The discovery that 5-HT1F negatively regulates human beta cell numbers via cAMP suppression opens a novel therapeutic avenue for diabetes management and islet transplantation [2]. The 4-(quinolin-3-yl)piperidin-4-ol scaffold provides a highly tractable starting point for medicinal chemistry. Future analog development should focus on optimizing the pharmacokinetic profile—specifically enhancing metabolic stability and aqueous solubility—while maintaining the strict selectivity profile against 5-HT2B to avoid the valvulopathy risks historically associated with serotonergic drugs.

References

  • Lee, R. A., Chopra, D. G., Nguyen, V., Huang, X.-P., Zhang, Y., Shariati, K., Yiv, N., Schugar, R., Annes, J., Roth, B., & Ku, G. M. (2024). An shRNA screen in primary human beta cells identifies the serotonin 1F receptor as a negative regulator of survival during transplant. bioRxiv. URL:[Link]

  • Ku, G. M., Lee, R. A., & Annes, J. P. (2022). Htr1f antagonists for improvement of beta cell survival and function. World Intellectual Property Organization, WO2022155152A1.
Exploratory

The Pharmacological Odyssey of Quinoline-Based Kinase Inhibitors: Discovery, Mechanisms, and Clinical Translation

Executive Summary The quinoline scaffold—a nitrogen-containing bicyclic aromatic compound—has transitioned from its historical roots in antimalarial treatments to becoming a "privileged scaffold" in modern targeted oncol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold—a nitrogen-containing bicyclic aromatic compound—has transitioned from its historical roots in antimalarial treatments to becoming a "privileged scaffold" in modern targeted oncology. Its rigid planar structure and capacity for functionalization make it an ideal pharmacophore for penetrating the ATP-binding cleft of dysregulated kinases. This technical whitepaper explores the discovery, mechanistic evolution, and experimental validation of quinoline-based kinase inhibitors, providing actionable insights for drug development professionals.

Historical Context: From Coal Tar to Precision Oncology

The genesis of quinoline chemistry dates back to 1834 when German chemist Friedlieb Ferdinand Runge first isolated the molecule from coal tar[1]. For over a century, the scaffold was primarily associated with antimalarial agents like chloroquine. However, the advent of molecular targeted therapy in the late 20th century revealed that the quinoline nucleus could act as a potent ATP mimetic.

By functionalizing the C3, C4, and C6 positions of the quinoline ring, medicinal chemists discovered that these derivatives could form critical hydrogen bonds with the hinge region of various kinases. This structural versatility led to the development of highly selective inhibitors capable of disrupting aberrant signaling pathways that drive tumor angiogenesis and proliferation[2].

Mechanistic Paradigms: The Evolution of Binding Modes

Kinase inhibitors are traditionally classified by their binding modes (Type I to Type V). The quinoline scaffold has been instrumental in pushing the boundaries of these classifications, evolving from standard ATP-competitive binding to highly complex, kinetically distinct interactions.

Bosutinib: Overcoming Resistance via Dual Inhibition

3 is a 4-anilino-3-quinoline carbonitrile developed to combat imatinib-resistant Chronic Myelogenous Leukemia (CML)[3]. It acts as a potent, ATP-competitive dual inhibitor of SRC and ABL kinases[3]. Because of its optimized quinoline core, bosutinib requires distinctly lower concentrations to ablate BCR-ABL phosphorylation compared to first-generation inhibitors, effectively overcoming the majority of imatinib-resistant mutations (with the exception of the T315I and V299L gatekeeper mutations)[4].

Lenvatinib: Pioneering the Type V Binding Mode

5 is a quinoline-4-carboxamide derivative that functions as a multi-kinase inhibitor targeting VEGFR1-3, FGFR1-4, RET, KIT, and PDGFRα[5]. Unlike traditional inhibitors, X-ray crystallographic and kinetic analyses revealed that lenvatinib exhibits a novel Type V binding mode [6]. The ATP-mimetic quinoline moiety anchors to the ATP binding site, while its cyclopropane ring interacts with a neighboring region, forcing the kinase into an Asp-Phe-Gly (DFG)-"in" conformation[7]. This unique structural engagement results in a rapid association rate and a prolonged residence time, translating to potent anti-angiogenic efficacy[7].

VEGFR_Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase) VEGF->VEGFR2 Activates PLCg PLC-γ Pathway VEGFR2->PLCg Phosphorylates RAF RAF/MEK/ERK Cascade VEGFR2->RAF Activates Lenvatinib Lenvatinib (Quinoline Inhibitor) Lenvatinib->VEGFR2 Inhibits (Type V) Angiogenesis Tumor Angiogenesis & Proliferation PLCg->Angiogenesis Calcium Signaling RAF->Angiogenesis Gene Transcription

VEGFR2 signaling pathway illustrating targeted inhibition by the quinoline derivative Lenvatinib.

Quantitative Pharmacological Profiles

To facilitate comparative analysis for drug design, the pharmacological data of key quinoline-based clinical candidates are summarized below:

CompoundTarget KinasesClinical IndicationScaffold ClassBinding ModeElimination Half-Life
Bosutinib SRC, ABLPh+ CML4-anilino-3-quinoline carbonitrileATP-competitive~22.5 hours[8]
Lenvatinib VEGFR1-3, FGFR1-4, RET, KITThyroid Cancer, RCC, HCCQuinoline-4-carboxamideType V (DFG-in)~28.0 hours[9]

Experimental Methodologies: Self-Validating Workflows

As a standard in preclinical development, the following protocols dictate how quinoline-based inhibitors are evaluated. These steps are engineered to ensure causality and self-validation.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the half-maximal inhibitory concentration (IC50) of novel quinoline derivatives.

  • Reagent Preparation: Prepare the kinase reaction buffer supplemented with 10 mM MgCl₂.

    • Causality: Mg²⁺ is strictly required to coordinate the α, β, and γ phosphates of ATP, stabilizing the transition state for phosphoryl transfer and ensuring the kinase is in an active, physiological state.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the quinoline compound in 100% DMSO, then dilute into the aqueous buffer.

    • Causality: This maintains the hydrophobic quinoline's solubility while ensuring the final assay DMSO concentration remains ≤1%, preventing solvent-induced denaturation of the kinase.

  • Reaction Initiation: Add ATP at a concentration strictly equal to its apparent Michaelis constant ( Km​ ).

    • Causality: Operating exactly at the Km​ balances assay sensitivity for ATP-competitive inhibitors while maintaining a robust signal-to-background ratio.

  • Self-Validation (Z'-factor): Include a known positive inhibitor (e.g., Staurosporine) and a negative vehicle control (DMSO). Calculate the Z'-factor.

    • Validation: A Z'-factor > 0.5 mathematically proves the assay's dynamic range and reproducibility, ensuring that observed IC50 shifts are true pharmacological effects and not assay artifacts.

Protocol B: Co-Crystallization of Kinase-Quinoline Complexes

Objective: Elucidate the exact binding mode (e.g., Type I vs. Type V) of the inhibitor.

  • Protein Purification: Express the kinase domain with a cleavable affinity tag. Purify via Ni-NTA followed by Size Exclusion Chromatography (SEC).

    • Causality: SEC ensures absolute monodispersity, removing protein aggregates that would otherwise poison crystal nucleation and prevent lattice formation.

  • Complex Formation: Incubate the purified kinase with a 3-5x molar excess of the quinoline inhibitor for 2 hours prior to setting up crystallization drops.

    • Causality: Co-crystallization (as opposed to soaking apo-crystals) allows the kinase to undergo large-scale thermodynamic conformational changes. This is critical for capturing complex, induced-fit states like the DFG-in Type V binding mode seen with Lenvatinib[7].

  • Diffraction & Refinement Validation: Collect X-ray diffraction data and refine the structural model.

    • Validation: Evaluate the 2Fo-Fc electron density map contoured at 1.0 σ. The quinoline ligand must be unambiguously supported by the density map. Monitor the Rfree​/Rwork​ gap; a gap >5% acts as a self-correcting trigger, indicating overfitting of the structural model which must be resolved before binding mode assignment.

Discovery_Workflow Lib Quinoline Scaffold Library HTS High-Throughput Kinase Screening Lib->HTS Phenotypic Screen SAR Structure-Activity Relationship (SAR) HTS->SAR Hit Identification Cryst X-Ray Crystallography (Binding Mode) SAR->Cryst Selectivity Profiling Lead Lead Optimization (Clinical Candidate) SAR->Lead In Vivo Validation Cryst->SAR Structural Feedback

Iterative drug discovery workflow for optimizing quinoline-based kinase inhibitors.

Future Perspectives

The quinoline scaffold remains a highly valuable starting point for the design of next-generation therapeutic agents. Current research is heavily focused on overcoming acquired resistance mutations (such as the T315I gatekeeper mutation in ABL) and expanding the target profile to novel kinases like ALK2 and CDK12/13[10]. By leveraging advanced computational drug design and structure-based optimization, the pharmacological odyssey of quinoline derivatives will continue to yield breakthroughs in clinical oncology.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). NIH / ChemMedChem.
  • Bosutinib: a novel second-generation tyrosine kinase inhibitor. PubMed / NIH.
  • Bosutinib: a third generation tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia. PubMed / NIH.
  • Bosutinib - Drug Profile. Wikipedia.
  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer tre
  • Lenv
  • Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characteriz
  • U.S.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University.
  • An In-depth Technical Guide to the Discovery and History of Quinoline-4-thiol Deriv

Sources

Foundational

The Privileged Quinoline Scaffold: An In-Depth Guide to Structure-Activity Relationships (SAR)

Executive Summary Quinoline (1-azanaphthalene, C9H7N) is a highly privileged, nitrogen-containing heterocyclic aromatic scaffold that has profoundly shaped modern medicinal chemistry[1]. Because of its unique electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline (1-azanaphthalene, C9H7N) is a highly privileged, nitrogen-containing heterocyclic aromatic scaffold that has profoundly shaped modern medicinal chemistry[1]. Because of its unique electronic properties, planar geometry, and capacity for diverse functionalization, the quinoline nucleus serves as a foundational building block for therapeutics targeting infectious diseases and oncology. This whitepaper provides a comprehensive, causality-driven analysis of the Structure-Activity Relationship (SAR) of quinoline derivatives, detailing the mechanistic logic behind specific substitutions, self-validating experimental workflows, and quantitative biological evaluations.

Mechanistic Foundations & SAR Logic

The pharmacological versatility of quinoline stems from its ability to engage in hydrogen bonding, π−π stacking, and hydrophobic interactions with various biological targets. By systematically modifying the centroid and peripheral positions (C-2 through C-8), medicinal chemists can precisely tune the molecule's pharmacokinetics (PK), pharmacodynamics (PD), and toxicity profiles.

Antimalarial SAR: Targeting Heme Detoxification

For decades, quinoline derivatives (e.g., Chloroquine, Mefloquine) have been the cornerstone of antimalarial therapy. The primary mechanism of action involves the drug's accumulation in the acidic digestive vacuole of Plasmodium falciparum, where it binds to toxic free heme (Fe2+-protoporphyrin IX) and prevents its polymerization into inert hemozoin crystals, ultimately leading to parasite death via membrane lysis[2].

  • C-4 Substitution (The Pharmacophore Core): The presence of a basic amino side chain at the C-4 position is non-negotiable for classical antimalarial activity. This basic nitrogen acts as a proton acceptor. In the physiological pH of the bloodstream, the molecule remains unprotonated and lipophilic, allowing it to cross the parasite's membrane. Once inside the highly acidic food vacuole (pH ~4.7), the nitrogen becomes protonated (ion-trapping), leading to massive intraluminal drug accumulation[3].

  • C-7 Substitution (Metabolic Stability & Lipophilicity): The introduction of an electron-withdrawing halogen atom (such as Chlorine in Chloroquine or a Trifluoromethyl group) at the C-7 position serves a dual purpose. First, it significantly increases the lipophilicity of the scaffold, enhancing membrane permeability. Second, it blocks cytochrome P450-mediated oxidative metabolism at this highly reactive site, thereby extending the drug's half-life in vivo[3].

G Hgb Hemoglobin Digestion (Food Vacuole) Heme Toxic Free Heme (Fe2+-protoporphyrin IX) Hgb->Heme Proteases Hemozoin Inert Hemozoin Crystals (Malaria Survival) Heme->Hemozoin Polymerization Complex Heme-Quinoline Complex (Toxic Accumulation) Heme->Complex Inhibition of Polymerization Quinoline Quinoline Derivative (e.g., Chloroquine) Quinoline->Heme Binds to Heme Death Parasite Death Complex->Death Membrane Lysis

Mechanism of Action: Quinoline derivatives inhibiting heme detoxification.

Anticancer SAR: Kinase Inhibition and Apoptosis

In oncology, the quinoline scaffold is utilized to design targeted therapies (e.g., Lenvatinib, Bosutinib) that act as receptor tyrosine kinase (RTK) inhibitors, topoisomerase poisons, or inducers of reactive oxygen species (ROS)[4].

  • C-2 and C-3 Substitutions (Target Specificity): Aryl, heteroaryl, or carboxylic acid substitutions at the C-2 or C-3 positions are critical for anchoring the molecule within the ATP-binding pocket of kinases. For example, a carboxylic acid group at position 3 has been shown to be crucial for the inhibitory activity against IGF receptors, acting as a key hydrogen bond donor/acceptor[3].

  • C-6 and C-8 Substitutions (Cellular Uptake): The addition of electron-donating groups, such as methoxy (-OCH3) or methyl (-CH3) groups, at the C-6 or C-8 positions increases the electron density of the aromatic ring. This modification consistently enhances antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) by improving cellular uptake and optimizing π−π interactions with target proteins[2].

SAR Core Quinoline Scaffold C2 C-2 / C-3 Substitution (e.g., Aryl/Carboxyl) Core->C2 Modulates Kinase Binding C4 C-4 Substitution (e.g., Amino side chains) Core->C4 Essential for Ion-Trapping C7 C-7 Substitution (e.g., Halogens - Cl, CF3) Core->C7 Increases Metabolic Stability C8 C-6 / C-8 Substitution (e.g., Methoxy groups) Core->C8 Enhances Cellular Uptake

Structure-Activity Relationship (SAR) logic map for the quinoline scaffold.

Quantitative Data Presentation

To illustrate the causality of these structural modifications, the following table summarizes the biological impact of specific quinoline derivatives based on recent SAR profiling.

Compound Class / ModificationTarget / Disease ModelKey Structural FeatureObserved Biological Effect (IC50 / EC50)Causality / Mechanism
4-Aminoquinolines P. falciparum (3D7 Strain)C-4 Amino + C-7 ChloroIC50 ~ 0.01 - 0.05 µMC-4 amino enables vacuole accumulation; C-7 Cl prevents rapid clearance[3].
Quinoline-Triazine Hybrids P. falciparum (3D7 Strain)Triazine conjugationIC50 = 4.54 ± 0.16 µMStrong inhibition of β -hematin crystallization leading to toxic free heme buildup[2].
3-Carboxy Quinolines Breast Cancer (MCF-7)C-3 Carboxylic AcidIC50 ~ 1.5 - 5.0 µMCrucial hydrogen bonding with IGF receptor hinge region, halting cell cycle[3].
8-Bromo-6-cyanoquinoline Cervical Cancer (HeLa)C-8 Bromo + C-6 CyanoPronounced anti-proliferative effectDisruption of redox homeostasis and induction of mitochondrial apoptosis[2].
Quinoline-Chalcone Hybrids Colon Cancer (HT29)3,4,5-trimethoxy chalconeIC50 = 1.38 - 5.21 µMEnhanced electron density improves target protein intercalation and cellular uptake[1].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of quinoline derivatives must employ self-validating systems. This means integrating internal controls, orthogonal validation techniques, and iterative feedback loops.

Protocol 1: Synthesis of the 4-Amino-7-chloroquinoline Scaffold

Causality: This modified Conrad-Limpach synthesis is chosen because it allows for regioselective formation of the 4-hydroxyquinoline intermediate, which is easily converted to the 4-chloro and subsequently the 4-amino derivative.

  • Condensation: React m-chloroaniline with diethyl ethoxymethylenemalonate (EMME) in ethanol at reflux for 4 hours to form the enamine intermediate.

  • Thermal Cyclization: Dissolve the intermediate in Dowtherm A (a high-boiling solvent) and heat to 250°C for 1 hour. Self-Validation: Monitor the reaction via TLC; the disappearance of the enamine spot confirms cyclization to 7-chloro-4-hydroxyquinoline-3-carboxylate.

  • Saponification & Decarboxylation: Reflux the ester with 10% NaOH, followed by acidification to yield the carboxylic acid. Heat the acid in diphenyl ether at 250°C to decarboxylate, yielding 7-chloro-4-hydroxyquinoline.

  • Chlorination: Reflux the 4-hydroxy intermediate with phosphorus oxychloride ( POCl3​ ) for 3 hours to yield 4,7-dichloroquinoline. Safety Note: Neutralize excess POCl3​ carefully with ice water.

  • Amination: React 4,7-dichloroquinoline with the desired diamine (e.g., N,N-diethyl-1,4-pentanediamine) neat at 130°C for 6 hours. Purify via silica gel column chromatography (DCM:MeOH gradient).

Protocol 2: In Vitro Anti-Plasmodial Evaluation (SYBR Green I Assay)

Causality: The SYBR Green I assay is a fluorescence-based method that directly measures parasitic DNA content, providing a highly reliable, high-throughput alternative to traditional microscopic evaluation.

  • Culture Preparation: Maintain P. falciparum strains (e.g., Chloroquine-sensitive 3D7 and Chloroquine-resistant W2) in human erythrocytes at 2% hematocrit in RPMI 1640 medium.

  • Compound Plating: Prepare serial dilutions of the synthesized quinoline derivatives in 96-well plates. Self-Validation Control: Include Chloroquine diphosphate as a positive control and 0.5% DMSO as a negative (vehicle) control.

  • Incubation: Add the parasite culture (0.3% parasitemia) to the plates and incubate at 37°C for 72 hours under a hypoxic gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ).

  • Lysis & Staining: Freeze the plates at -80°C to lyse erythrocytes. Thaw and add SYBR Green I lysis buffer (containing Triton X-100 and saponin). Incubate in the dark for 1 hour.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate IC50 values using non-linear regression analysis. Trustworthiness Check: The W2 strain must show a significantly higher IC50 for the Chloroquine control compared to the 3D7 strain to validate the resistance phenotype model.

Workflow Design 1. Rational Drug Design (In Silico Docking) Synthesis 2. Chemical Synthesis (Conrad-Limpach) Design->Synthesis Purification 3. Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro 4. In Vitro Assays (SYBR Green I / MTT) Purification->InVitro ADMET 5. ADMET Profiling (Microsomal Stability) InVitro->ADMET Lead 6. Lead Optimization ADMET->Lead Lead->Design Iterative SAR Feedback

Iterative experimental workflow for quinoline derivative optimization.

References

  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Bentham Science Publishers (NIH). Available at:[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at:[Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at:[Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at:[Link]

Sources

Exploratory

The Pharmacology of Quinolinylpiperidine Scaffolds: Key Molecular Targets and Mechanistic Insights

Quinolinylpiperidine compounds represent a highly privileged class of pharmacophores in modern medicinal chemistry. By fusing an electron-rich, aromatic quinoline system with a flexible, basic piperidine ring, these scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Quinolinylpiperidine compounds represent a highly privileged class of pharmacophores in modern medicinal chemistry. By fusing an electron-rich, aromatic quinoline system with a flexible, basic piperidine ring, these scaffolds achieve exceptional structural versatility. This unique geometry allows them to engage in diverse molecular interactions—ranging from π−π stacking and hydrophobic packing to critical hydrogen bonding—making them potent modulators of enzymes, E3 ubiquitin ligases, and central nervous system (CNS) receptors.

This technical guide provides an in-depth analysis of the primary molecular targets of quinolinylpiperidines, exploring the causality behind their binding mechanics and providing self-validating experimental frameworks for drug development professionals.

Core Molecular Targets & Mechanistic Causality

Fatty Acid Amide Hydrolase (FAAH) Inhibition

One of the most well-characterized targets for quinolinylpiperidine derivatives is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of endocannabinoids like anandamide (AEA). Compounds such as PF-750 (N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide) act as highly selective, time-dependent, and irreversible inhibitors of FAAH[1].

Mechanistic Causality: The efficacy of PF-750 relies on the precise spatial arrangement provided by the piperidine core. The quinoline moiety acts as a hydrophobic anchor, interacting with the cytosolic port of FAAH to stabilize the compound-protein complex. Simultaneously, the piperidine ring directs the electrophilic carboxamide group deep into the catalytic core. Here, the carboxamide forms critical hydrogen bonds and covalently modifies the catalytic serine (Ser241), permanently disabling the enzyme. This irreversible inhibition blocks AEA degradation, leading to endocannabinoid accumulation and subsequent CB1/CB2 receptor agonism, which produces potent analgesic and anti-inflammatory effects without the psychotropic liabilities of direct cannabinoid agonists[1].

FAAH_Pathway Q Quinolinylpiperidine (PF-750) FAAH FAAH Enzyme Q->FAAH Irreversible Inhibition AEA Anandamide (AEA) Accumulation FAAH->AEA Prevents Degradation CB1 CB1/CB2 Receptors AEA->CB1 Agonism Pain Pain Relief & Anti-inflammation CB1->Pain Physiological Response

Mechanism of FAAH inhibition by quinolinylpiperidines leading to endocannabinoid accumulation.

Cereblon (CRBN) and Targeted Protein Degradation

Quinolinylpiperidines are increasingly utilized as high-affinity ligands for Cereblon (CRBN), the substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. These compounds function as immunomodulatory drugs (IMiDs) or as the E3-recruiting moiety in PROTACs (Proteolysis Targeting Chimeras)[2].

Mechanistic Causality: The quinolinylpiperidine structure mimics the glutarimide ring of traditional IMiDs (like lenalidomide) but offers altered steric bulk. Upon binding to the thalidomide-binding domain (TBD) of CRBN, the quinoline ring alters the surface topology of the E3 ligase. This conformational shift creates a novel composite interface that actively recruits neo-substrates (such as the transcription factors IKZF1/Ikaros and BRD4)[2][3]. Once recruited, the neo-substrate is polyubiquitinated and subsequently degraded by the 26S proteasome. Furthermore, specific dimeric quinolinylpiperidine compounds (Cereblon Destroying Molecules, or CDMs) can induce CRBN homodimerization, leading to the targeted degradation of CRBN itself[3].

CRBN_Degradation Ligand Quinolinylpiperidine Derivative CRBN CRBN E3 Ligase Complex Ligand->CRBN Binds TBD Neo Neo-substrate (e.g., IKZF1) CRBN->Neo Recruits Ub Polyubiquitination Neo->Ub Tagging Prot 26S Proteasome Degradation Ub->Prot Cleavage

Targeted protein degradation via CRBN E3 ligase recruitment by quinolinylpiperidine derivatives.

Acetylcholinesterase (AChE) Dual-Site Binding

In neurodegenerative disease research, quinoline-piperidine hybrids are engineered as dual-binding site inhibitors of Acetylcholinesterase (AChE) to combat cognitive dysfunction in Alzheimer's disease[4].

Mechanistic Causality: AChE possesses a narrow, 20 Å deep active site gorge. Quinolinylpiperidines are perfectly sized to span this gorge. The aromatic quinoline ring π−π stacks with peripheral anionic site (PAS) residues (e.g., Trp286), blocking the entrance to the gorge. Simultaneously, the basic nitrogen of the piperidine ring reaches the catalytic active site (CAS) at the bottom of the gorge, interacting with the catalytic triad. This dual-site blockade synergistically prevents substrate entry and product exit, yielding highly potent AChE inhibition[4].

AChE_Binding Hybrid Quinoline-Piperidine Hybrid PAS Peripheral Anionic Site (PAS) Hybrid->PAS Quinoline Moiety CAS Catalytic Active Site (CAS) Hybrid->CAS Piperidine Moiety Block Substrate Blockade (AChE Inhibition) PAS->Block Synergistic Effect CAS->Block Synergistic Effect

Dual-site binding mechanism of quinoline-piperidine hybrids in Acetylcholinesterase (AChE).

Quantitative Data Presentation

The following table summarizes the key pharmacological parameters of representative quinolinylpiperidine compounds across their primary targets.

Compound Class / ExamplePrimary TargetBinding Affinity / ActivityMechanism of ActionPrimary Indication
PF-750 FAAH IC50​<10 nM Irreversible, time-dependent covalent inhibition of Ser241.Pain, Inflammation[1]
SM2145 (CDM) CRBN DC50​=2.88 nM Induces CRBN homodimerization leading to self-degradation.Oncology, Autoimmunity[3]
dBET1 (PROTAC) CRBN / BRD4 Kd​≈100 nM Recruits BRD4 to CRBN for ubiquitin-proteasome degradation.Multiple Myeloma[2]
Benzyl-N-(6-quinolinyl)piperidine AChE IC50​≈45 nM Dual-site (PAS and CAS) competitive blockade.Alzheimer's Disease[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed as self-validating systems. The protocols below incorporate mandatory internal controls to prove mechanistic causality rather than merely observing an endpoint.

Protocol 1: Time-Dependent FAAH Irreversible Inhibition Assay

Purpose: To validate that a quinolinylpiperidine compound (e.g., PF-750) acts as an irreversible, covalent inhibitor rather than a reversible competitive inhibitor.

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify human recombinant FAAH. Prepare a working solution of 1 nM FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA).

  • Pre-Incubation (The Causality Step): Incubate FAAH with varying concentrations of the quinolinylpiperidine inhibitor (0.1 nM to 10 μ M) for distinct time intervals ( t=0,15,30,60 minutes) at 37°C. Rationale: Time-dependent shifts in IC50​ prove that inhibition requires a covalent chemical step following initial non-covalent binding.

  • Rapid Dilution Control (Self-Validation): Take an aliquot of the 60-minute pre-incubated mixture (containing 100×IC50​ of the inhibitor) and rapidly dilute it 100-fold into an assay buffer containing the fluorogenic substrate AMC-arachidonoyl amide. Rationale: If the enzyme regains activity post-dilution, the binding is reversible. If activity remains suppressed, the inhibition is confirmed as irreversible.

  • Fluorescence Measurement: Measure the release of 7-amino-4-methylcoumarin (AMC) continuously at λex​=340 nm and λem​=460 nm for 30 minutes.

  • Data Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ) and plot against inhibitor concentration to determine the inactivation rate ( kinact​ ) and binding affinity ( KI​ ).

Protocol 2: CRBN-Mediated Neo-Substrate Degradation Workflow

Purpose: To confirm that quinolinylpiperidine-induced target degradation is exclusively mediated by the CRBN/ubiquitin-proteasome pathway.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed human T-cells or multiple myeloma cells (e.g., MM1.S) at 1×106 cells/mL. Treat with the quinolinylpiperidine PROTAC/CDM (e.g., 1 μ M) for 2, 6, and 24 hours.

  • Mechanistic Rescue Controls (Self-Validation): Set up three parallel control wells treated identically with the compound, but pre-treated for 1 hour with:

    • Control A: 10 μ M MG132 (Proteasome inhibitor).

    • Control B: 1 μ M MLN4924 (NEDD8-activating enzyme inhibitor, blocks Cullin ring ligase assembly).

    • Control C: 10 μ M Thalidomide (Competes for the CRBN TBD). Rationale: If the target protein is rescued by MG132, degradation is proteasomal. If rescued by MLN4924, it relies on CRL4 activity. If rescued by Thalidomide, it is specifically CRBN-dependent[3].

  • Lysis and Western Blotting: Harvest cells, lyse in RIPA buffer supplemented with protease/phosphatase inhibitors, and resolve 20 μ g of total protein via SDS-PAGE.

  • Immunoblotting: Probe membranes with primary antibodies against the target neo-substrate (e.g., IKZF1, BRD4), CRBN, and a loading control (Vinculin or β -actin).

  • Interpretation: Validated degradation will show a time-dependent loss of the target protein in the primary treatment group, with complete preservation of the target protein in Controls A, B, and C.

References

  • Benchchem. N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide.1

  • Google Patents. Small molecules against cereblon to enhance effector T cell function (AU2017232906A1).2

  • ResearchGate. Synthesis of novel quinoline derivatives: a versatile platform for advanced organic and medicinal chemistry.4

  • Google Patents. Dimeric immuno-modulatory compounds against cereblon-based mechanisms (CA3105506A1).3

Sources

Foundational

Unlocking PIM-1 Kinase: A Comprehensive Technical Guide to Therapeutic Targeting and Assay Validation

The Structural Imperative: Why PIM-1 Defies Conventional Kinase Dogma In the landscape of oncology drug discovery, the proviral integration site for Moloney murine leukemia virus-1 (PIM-1) stands out as a highly compelli...

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Imperative: Why PIM-1 Defies Conventional Kinase Dogma

In the landscape of oncology drug discovery, the proviral integration site for Moloney murine leukemia virus-1 (PIM-1) stands out as a highly compelling, yet structurally unorthodox, therapeutic target. As a proto-oncogene encoding a serine/threonine kinase, PIM-1 is fundamentally distinct from typical kinases because it is constitutively active [1].

Most kinases require phosphorylation at an activation loop to transition from an inactive to an active state. PIM-1, however, lacks a regulatory domain entirely. Its native conformation is stabilized by a unique hinge region that locks the ATP-binding pocket in a permanent "on" state[2]. Consequently, as an application scientist designing screening cascades, I must emphasize a critical biological reality: PIM-1 activity is not governed by upstream phosphorylation, but by transcriptional upregulation, translational efficiency, and proteasomal stability (often mediated by Hsp90)[3].

Understanding this structural causality is paramount. It dictates that our experimental models cannot rely on upstream kinase activators to trigger PIM-1; instead, we must measure its intrinsic basal activity or manipulate its expression levels directly. Furthermore, PIM-1 exists in two distinct isoforms that dictate its cellular function:

  • PIM-1S (33 kDa): Localizes primarily to the nucleus and cytosol, driving cell cycle progression and apoptosis evasion[1][4].

  • PIM-1L (44 kDa): Localizes to the plasma membrane, where it phosphorylates drug efflux transporters like BCRP and P-glycoprotein (P-gp), directly mediating multi-drug resistance[1][4].

Signaling Architecture and Compensatory Crosstalk

PIM-1 serves as a critical node downstream of the JAK/STAT pathway, heavily upregulated by cytokines such as IL-6 and FLT3[1][5]. Once translated, it phosphorylates a myriad of substrates to promote tumorigenesis. Notably, PIM-1 phosphorylates the pro-apoptotic protein BAD at the Ser112 gatekeeper site, neutralizing its apoptotic function[6][7].

A major pitfall in PIM-1 targeted therapy is the failure to account for compensatory signaling. PIM-1 and the PI3K/Akt pathway share redundant downstream effectors (e.g., BAD, PRAS40)[5]. When a monotherapy inhibits Akt, tumors frequently upregulate PIM-1 translation via cap-independent mechanisms to maintain survival signaling[1]. This biological redundancy necessitates dual-inhibition strategies or highly selective pathway monitoring during in vitro assays.

PIM1_Pathway cluster_targets Downstream Effectors Cytokines Cytokines / Growth Factors (IL-2, IL-6, FLT3) JAK_STAT JAK / STAT Pathway Cytokines->JAK_STAT Activates PIM1 PIM-1 Kinase (Constitutively Active) JAK_STAT->PIM1 Upregulates Transcription BAD BAD (Ser112) Inhibition of Apoptosis PIM1->BAD Phosphorylates MYC c-MYC Transcriptional Activation PIM1->MYC Stabilizes CDC25 CDC25A/C Cell Cycle Progression PIM1->CDC25 Activates BCRP BCRP / P-gp Drug Resistance PIM1->BCRP Phosphorylates PI3K_AKT PI3K / AKT Pathway (Compensatory Crosstalk) PIM1->PI3K_AKT Crosstalk / Resistance

PIM-1 kinase signaling network, highlighting upstream regulators, downstream effectors, and AKT crosstalk.

The Therapeutic Landscape: Clinical Inhibitor Profiling

The unique ATP-binding pocket of PIM kinases has allowed medicinal chemists to develop highly selective small-molecule inhibitors. Early-generation pan-PIM inhibitors faced clinical hurdles due to off-target cardiotoxicity (e.g., hERG channel inhibition), but next-generation molecules exhibit refined safety profiles and potent isoform selectivity[1][8].

Table 1: Quantitative Summary of Clinical-Stage PIM Kinase Inhibitors
InhibitorTarget ProfileClinical StatusPrimary Indication(s)Key Pharmacological Observations
Nuvisertib (TP-3654) PIM-1 SelectivePhase 1/2Relapsed/Refractory MyelofibrosisWell-tolerated at 720 mg BID; yields significant spleen volume reduction and symptom improvement[9].
AZD1208 Pan-PIM (PIM-1/2/3)Phase 1Solid Tumors / AMLPotent inhibition of both PIM-1S and PIM-1L isoforms; induces cell cycle arrest[1][10].
SGI-1776 Pan-PIM / FLT3DiscontinuedProstate Cancer / LeukemiaDemonstrated early efficacy but discontinued due to hERG-mediated cardiotoxicity[1][8].
PIM447 (LGH447) Pan-PIMPhase 1Multiple MyelomaHigh target affinity; modulates the immune microenvironment and synergizes with immunomodulators[10].

Experimental Methodologies: Building a Self-Validating System

To evaluate novel PIM-1 inhibitors, researchers must construct a self-validating assay cascade. Because PIM-1 is constitutively active, functional biochemical assays do not require complex upstream activation steps. Instead, we rely on direct ATP depletion metrics.

Protocol 1: In Vitro PIM-1 Kinase Assay (ADP-Glo™ Luminescence Method)

Causality Rationale: We utilize the11[11] because it measures the generation of ADP directly. This avoids the radioactive hazards of 33P-ATP assays while providing a high signal-to-background ratio suitable for high-throughput screening (HTS).

Step-by-Step Methodology:

  • Reagent Preparation: Thaw recombinant human PIM-1 enzyme, ATP, and a synthetic substrate peptide (e.g., S6K synthetic peptide or BAD-derived peptide) on ice. Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)[11][12].

  • Inhibitor Pre-Incubation: Dispense 5 µL of serially diluted test compound into a 384-well plate. Add 10 µL of diluted PIM-1 enzyme. Crucial Step: Incubate for 15 minutes at room temperature. Why? ATP-competitive inhibitors must reach binding equilibrium with the kinase before the highly concentrated ATP substrate is introduced, preventing artificially inflated IC50 values.

  • Reaction Initiation: Add 10 µL of the ATP/Substrate mix. Ensure the final ATP concentration is near the enzyme's Km​ (typically ~10 µM) to sensitize the assay to competitive inhibitors. Incubate for 60 minutes at room temperature.

  • Reaction Termination & ATP Depletion: Add 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Why? This reagent simultaneously halts the kinase reaction and depletes any unreacted ATP, ensuring that only the ADP generated by PIM-1 remains in the well[11].

  • Luminescence Detection: Add 50 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which is immediately consumed by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes and read luminescence on a microplate reader[11].

PIM1_Workflow Compound 1. Inhibitor Preparation Kinase 2. PIM-1 Kinase + Substrate Incubation Compound->Kinase ATP 3. ATP Depletion & ADP Conversion Kinase->ATP Kinase Reaction Detection 4. Luminescence Detection (ADP-Glo) ATP->Detection Luciferase Reaction Analysis 5. IC50 Calculation Detection->Analysis

Step-by-step in vitro ADP-Glo kinase assay workflow for evaluating PIM-1 inhibitors.

Protocol 2: Cellular Target Engagement (Phospho-BAD Ser112 Immunoblotting)

Biochemical potency must translate to cellular efficacy. To validate that an inhibitor penetrates the cell membrane and hits PIM-1, we measure the endogenous phosphorylation of BAD at Ser112[6][12].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed a PIM-1 overexpressing cell line (e.g., PC-3 prostate cancer cells) at 3×105 cells/well in a 6-well plate. Treat with the PIM-1 inhibitor (0.1 µM to 10 µM) or a DMSO vehicle control for 4 to 24 hours.

  • Lysis & Preservation: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with 1X protease inhibitor cocktail and 1X phosphatase inhibitor cocktail (containing NaF and Sodium Orthovanadate) . Why? Without robust phosphatase inhibition, endogenous cellular phosphatases will rapidly cleave the Ser112 phosphate group during lysis, resulting in a false-negative signal for target engagement.

  • Protein Quantification & Separation: Quantify protein yield using a BCA assay. Load 20 µg of total protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel.

  • Immunoblotting (The Self-Validating Step): Transfer proteins to a PVDF membrane. Probe the membrane with an anti-phospho-BAD (Ser112) primary antibody[12]. Strip the membrane and re-probe with an anti-total BAD antibody and an anti-GAPDH loading control. Why? A reduction in p-BAD (Ser112) is only indicative of kinase inhibition if the total BAD protein levels remain constant. If total BAD decreases, the compound may be cytotoxic or affecting translation, rather than acting as a specific kinase inhibitor.

Conclusion and Future Perspectives

PIM-1 kinase represents a master regulator of tumor survival, drug resistance, and immune evasion. As clinical trials advance, the focus is shifting from monotherapies to rational combination strategies. Because of the established crosstalk between PIM-1 and the PI3K/Akt pathway, dual inhibition is rapidly becoming the gold standard for preventing compensatory resistance[1][5]. By adhering to rigorous, self-validating biochemical and cellular assays, drug development professionals can accurately profile next-generation PIM inhibitors and accelerate their path to the clinic.

References

  • Pim-1 kinase as cancer drug target: An update - National Institutes of Health (NIH) -1

  • PIM1, Active: Assay Protocol - Promega - 11

  • PIM-1 kinase: a potential biomarker of triple-negative breast cancer - Dove Medical Press - 4

  • Pim-1 Kinase - Cell Signaling Technology - 12

  • PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells - National Institutes of Health (NIH) - 6

  • PIM Kinase as an Executional Target in Cancer - Journal of Cancer Prevention - 7

  • PIM kinase (and Akt) biology and signaling in tumors - National Institutes of Health (NIH) - 5

  • PIM-1–specific mAb suppresses human and mouse tumor growth - Journal of Clinical Investigation -2

  • PIM Kinase Inhibitors and Cancer Treatment - Juniper Publishers - 10

  • Early-Stage PIM-1 Kinase Inhibitors Explored in Myelofibrosis - Targeted Oncology - 9

  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors - Thieme Connect - 8

  • PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies - Haematologica - 3

Sources

Exploratory

The Dual Axis of PI3Kδ in Oncology: From B-Cell Malignancies to Solid Tumor Immunotherapy

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary Phosphatidylinositol 3-kinase delta (PI3Kδ) occupies a paradoxical position in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

Phosphatidylinositol 3-kinase delta (PI3Kδ) occupies a paradoxical position in modern oncology. As a lipid kinase primarily restricted to leukocytes, the p110δ catalytic subunit (encoded by the PIK3CD gene) was initially championed as a highly specific target for B-cell malignancies[1]. However, the clinical translation of first-generation PI3Kδ inhibitors has been fraught with regulatory setbacks due to severe, immune-mediated toxicities[2].

As a Senior Application Scientist navigating this landscape, it is critical to understand that PI3Kδ is not merely an oncogenic driver; it is a master regulator of the Tumor Immune Microenvironment (TIME) . PI3Kδ is essential for the peripheral maintenance and suppressive function of Regulatory T cells (Tregs)[3]. Consequently, inhibiting PI3Kδ in solid tumors can break immune tolerance, unleashing CD8+ cytotoxic T cells and limiting Myeloid-Derived Suppressor Cell (MDSC) expansion[4],[5]. This guide synthesizes the mechanistic biology, clinical realities, and rigorous experimental protocols required to develop next-generation PI3Kδ therapeutics.

Mechanistic Foundations: The PI3Kδ Signaling Axis

Class I PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3), a reaction negatively regulated by the tumor suppressor PTEN[3]. PIP3 recruits pleckstrin homology (PH) domain-containing proteins like AKT, triggering the mTOR survival cascade[1].

In oncology, PI3Kδ operates via two distinct mechanisms:

  • Direct Oncogenesis (Hematological): Constitutive B-cell receptor (BCR) signaling aberrantly activates PI3Kδ, driving cellular proliferation and survival in diffuse large B-cell lymphoma (DLBCL), chronic lymphocytic leukemia (CLL), and follicular lymphoma (FL)[1].

  • Indirect Immunosuppression (Solid Tumors): High PI3Kδ activity in Tregs maintains immune tolerance. Inactivation of p110δ disrupts Treg homeostasis, which indirectly shrinks solid tumors (e.g., melanoma, breast cancer) by restoring adaptive anti-tumor immunity[4].

G BCR Receptor Activation (BCR, TCR, GPCR) PI3K PI3Kδ (p110δ/p85α) Lipid Kinase BCR->PI3K PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT (PKB) PIP3->AKT PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTOR mTOR Signaling AKT->mTOR B_Cell B-Cell Malignancies (Direct Oncogenic Survival) mTOR->B_Cell Treg Regulatory T Cells (Immunosuppressive TIME) mTOR->Treg

PI3Kδ signaling pathway detailing direct oncogenesis and indirect immunosuppression mechanisms.

Clinical Landscape & FDA Regulatory Paradigm

The clinical trajectory of PI3Kδ inhibitors serves as a cautionary tale of target biology dictating drug safety. In 2022, the FDA's Oncologic Drugs Advisory Committee (ODAC) highlighted fundamental flaws in the development of these drugs, specifically the reliance on the Maximum Tolerated Dose (MTD)[6].

The Causality of Toxicity: First-generation inhibitors achieved excellent Progression-Free Survival (PFS) but failed to show an Overall Survival (OS) benefit in larger trials (e.g., the DUO and UNITY-CLL trials)[2],[7]. The root cause is on-target toxicity: systemic PI3Kδ inhibition severely depletes Tregs, triggering autoimmune-like adverse events (hepatotoxicity, severe colitis, pneumonitis) that lead to fatal infections and treatment discontinuation[8],[3].

Table 1: Status of Key PI3Kδ Inhibitors in Oncology
Drug NameTarget ProfileFDA Status / TrajectoryKey Clinical Insight
Idelalisib PI3KδApproved (CLL) / Withdrawn (FL)First-in-class; limited by severe hepatotoxicity[8].
Duvelisib PI3Kδ/γApproved (CLL) / Withdrawn (FL)DUO trial showed OS crossover indicating higher death risk at ~45 months[2].
Umbralisib PI3Kδ/CK1εFully Withdrawn (2022)UNITY-CLL trial revealed an increasing imbalance in OS, prompting market removal[7].
Copanlisib Pan-PI3KApproved (Relapsed FL)Intravenous dosing (CHRONOS-3 trial) mitigates some continuous-exposure toxicities[2].
Roginolisib PI3Kδ (Allosteric)InvestigationalNovel allosteric modulator targeting solid tumors (e.g., Uveal Melanoma) to break immune resistance[9].

Experimental Validation: PI3Kδ Kinase Activity Profiling

To overcome the limitations of first-generation compounds, drug developers are pursuing highly selective or allosteric PI3Kδ inhibitors (like Roginolisib)[9]. Validating these compounds requires robust, self-validating biochemical assays. The ADP-Glo™ Kinase Assay is the industry standard because it provides a highly sensitive, non-radioactive luminescent readout that directly correlates with kinase activity[1],[10].

Protocol: ADP-Glo™ PI3Kδ Kinase Assay

Scientific Rationale for Reagents:

  • Substrate (PIP2:PS Vesicles): PI3Kδ is a lipid kinase. Using Phosphatidylinositol 4,5-bisphosphate (PIP2) embedded in Phosphatidylserine (PS) lipid vesicles mimics the native cellular membrane environment, which is critical for proper allosteric activation and substrate presentation[11].

  • Buffer Composition: 50 mM HEPES (pH 7.5), 50 mM NaCl, and 3 mM MgCl₂. Magnesium is an essential cofactor that coordinates the ATP phosphates within the kinase active site[11].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X enzyme solution containing recombinant PI3Kδ (p110δ/p85α heterodimer) at 4 nM. Prepare 2X substrate/ATP mix containing 0.02 mg/mL PIP2:PS and 20 µM ATP in kinase buffer[10].

  • Compound Plating: In a 384-well low-volume plate, dispense 1 µL of the test inhibitor (serially diluted) or 5% DMSO (Vehicle Control)[1].

  • Kinase Reaction: Add 2 µL of the 2X PI3Kδ enzyme solution to the wells. Add 2 µL of the 2X substrate/ATP mix to initiate the reaction (Final concentrations: 2 nM PI3Kδ, 10 µM ATP, 0.01 mg/mL PIP2:PS)[10].

  • Incubation: Incubate the plate at 25°C for 60 minutes in the dark[1],[11].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate at 25°C for 40 minutes[1],[11].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction. Incubate at 25°C for 40 minutes[11].

  • Readout & Validation: Measure luminescence (RLU) using a microplate reader.

    • Self-Validation Check: Calculate the Z'-factor using the Vehicle Control (100% activity) and a No-Enzyme Control (0% activity). A Z'-factor > 0.5 confirms assay robustness. IC50 values are calculated using a 4-parameter logistic (Hill) equation[11].

G Step1 1. Kinase Reaction PI3Kδ + ATP + PIP2:PS Step2 2. ATP Depletion Add ADP-Glo Reagent Step1->Step2 Step3 3. ADP Detection Kinase Detection Reagent Step2->Step3 Readout 4. Readout Luminescence (RLU) Step3->Readout

Step-by-step workflow of the ADP-Glo Kinase Assay for measuring PI3Kδ activity.

Future Directions: Redefining the Therapeutic Window

The future of PI3Kδ inhibition lies in widening the therapeutic index. Current clinical strategies are pivoting toward:

  • Intermittent Dosing Schedules: Rather than continuous suppression, intermittent dosing allows for transient Treg recovery, mitigating autoimmune toxicities while maintaining anti-tumor efficacy[8].

  • Solid Tumor Immunotherapy: Leveraging PI3Kδ inhibitors to intentionally break immune tolerance in solid tumors (like melanoma and breast cancer), particularly in combination with PD-1/CTLA-4 immune checkpoint inhibitors[4],[5].

  • Allosteric Modulation: Developing compounds like Roginolisib that alter the 3D conformation of PI3Kδ rather than competing at the highly conserved ATP-binding pocket, yielding exquisite selectivity and a favorable safety profile[9].

References

  • Development and safety of PI3K inhibitors in cancer - nih.gov -
  • Targeting PI3Kδ in cancer: a setback or the end - frontiersin.org -
  • Inactivation of the PI3K p110δ breaks regulatory T cell-mediated immune tolerance to cancer - nih.gov -
  • At ODAC without sponsors, FDA highlights safety signals in PI3K inhibitor trials - cancerletter.com -
  • FDA: major safety concerns with Ukoniq, PI3K inhibitor drug for tre
  • In Silico Discovery of a Novel PI3Kδ Inhibitor Incorporating 3,5,7-Trihydroxychroman-4-one Targeting Diffuse Large B-Cell Lymphoma - mdpi.com -
  • Treg-driven tumour control by PI3Kδ inhibition limits myeloid-derived suppressor cell expansion - researchg
  • PI3Kδ inhibitors offer serious promise in solid tumors - ionctura.com -
  • Activated PI3Kδ specifically perturbs mouse Treg homeostasis and function leading to immune dysregul
  • Discovery of Potent and Selective PI3Kδ Inhibitors for the Treatment of Acute Myeloid Leukemia - acs.org -
  • Preclinical characterization of CPL302-253, a selective inhibitor of PI3Kδ, as the candidate for the inhalatory treatment and prevention of Asthma - nih.gov -

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4-(Quinolin-3-yl)piperidin-4-ol

Application Note: High-Yield Synthesis Protocol for 4-(Quinolin-3-yl)piperidin-4-ol Executive Summary 4-(Quinolin-3-yl)piperidin-4-ol is a highly versatile building block in medicinal chemistry. The integration of a basi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis Protocol for 4-(Quinolin-3-yl)piperidin-4-ol

Executive Summary

4-(Quinolin-3-yl)piperidin-4-ol is a highly versatile building block in medicinal chemistry. The integration of a basic piperidine ring with a lipophilic quinoline pharmacophore creates a rigidified 3D-vector, making it an ideal scaffold for designing kinase inhibitors, GPCR ligands, and antiproliferative agents. This application note details a robust, high-yield, two-stage synthetic protocol utilizing cryogenic halogen-metal exchange followed by nucleophilic addition and controlled deprotection.

Strategic Rationale & Mechanistic Causality

The synthesis of 4-arylpiperidin-4-ols fundamentally relies on the generation of a reactive aryl organometallic species and its subsequent addition to a protected 4-piperidone[1]. As a Senior Application Scientist, it is critical to understand the causality behind the reagent choices to prevent common synthetic pitfalls:

  • Regioselective Halogen-Metal Exchange : The protocol initiates with 3-bromoquinoline. Treatment with n-butyllithium (n-BuLi) at strictly controlled cryogenic temperatures (-78 °C) drives a rapid halogen-metal exchange to form 3-quinolyllithium. As demonstrated in foundational organolithium studies by , maintaining low temperatures is critical; elevated temperatures (e.g., -50 °C and above) lead to deleterious Chichibabin-type additions or dimerization[2].

  • Nucleophilic Addition : 3-Quinolyllithium acts as a hard nucleophile, attacking the electrophilic carbonyl of N-Boc-4-piperidone. The use of the tert-butyloxycarbonyl (Boc) protecting group is a deliberate choice: it prevents the competitive deprotonation of the piperidine nitrogen, a common failure point in unprotected piperidone reactions[3].

  • Controlled Deprotection : The resulting tertiary alcohol is highly susceptible to acid-catalyzed dehydration (yielding a tetrahydropyridine derivative). Therefore, deprotection is executed using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature, which cleanly removes the Boc group via isobutylene elimination without compromising the hydroxyl group.

Experimental Methodology

Self-Validating System Note: The success of this protocol hinges on the absolute exclusion of moisture during Stage 1. The visual transition of the solution upon the addition of n-BuLi serves as an internal indicator of carbanion formation.

Stage 1: Synthesis of tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate
  • Preparation : Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and internal temperature probe.

  • Substrate Loading : Dissolve 3-bromoquinoline (2.08 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (50 mL). Cool the system to -78 °C using a dry ice/acetone bath.

  • Lithiation : Add n-BuLi (2.5 M in hexanes, 4.2 mL, 10.5 mmol, 1.05 equiv) dropwise over 15 minutes. Causality: Dropwise addition prevents localized heating, ensuring the internal temperature remains below -70 °C to prevent quinoline dimerization. Stir for 30 minutes.

  • Addition : Dissolve N-Boc-4-piperidone (2.19 g, 11.0 mmol, 1.1 equiv) in anhydrous THF (10 mL) and add dropwise to the deep-red 3-quinolyllithium solution.

  • Propagation : Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

  • Quenching & Workup : Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL). Causality: NH₄Cl buffers the highly basic lithium alkoxide. Using water alone would spike the pH, leading to intractable emulsions during extraction. Extract with EtOAc (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the intermediate.

Stage 2: Synthesis of 4-(Quinolin-3-yl)piperidin-4-ol
  • Deprotection : Dissolve the purified Boc-intermediate in DCM (40 mL) and cool to 0 °C. Add TFA (10 mL) dropwise.

  • Cleavage : Stir the mixture at room temperature for 2 hours. Monitor via TLC until complete consumption of the starting material is observed.

  • Neutralization : Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM (50 mL) and wash with 1M NaOH until the aqueous layer reaches pH 11-12. Causality: The product is a basic amine. It must be fully free-based from its TFA salt to partition effectively into the organic phase.

  • Isolation : Extract the aqueous layer with additional DCM (2 × 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to afford the pure 4-(Quinolin-3-yl)piperidin-4-ol as a solid.

Quantitative Data & Process Optimization

Table 1: Optimization of Halogen-Metal Exchange Conditions

Organometallic Reagent Temperature (°C) Solvent Conversion to 3-Quinolyllithium (%) Primary Observation / Byproduct
n-BuLi -78 THF >95 Clean conversion, deep red solution.
n-BuLi -50 DEE 50 Significant dimerization observed.
i-PrMgCl -20 THF <10 Mostly unreacted starting material.

| i-PrMgCl·LiCl | 0 | THF | 45 | Competitive dehalogenation occurs. |

Table 2: Deprotection Conditions for N-Boc-4-(quinolin-3-yl)piperidin-4-ol

Reagent System Temperature Time (h) Yield of Free Amine (%) Mechanistic Outcome
20% TFA in DCM 0 °C to RT 2 92 Clean Boc cleavage, no dehydration.
4M HCl in Dioxane RT 4 85 Product precipitates as HCl salt; requires extra basic workup.

| 1M aq. HCl | 80 °C | 12 | 40 | Harsh conditions lead to significant dehydration to the alkene. |

Process Visualization

Workflow SM 3-Bromoquinoline INT1 3-Quinolyllithium (Reactive Carbanion) SM->INT1 n-BuLi, THF -78 °C, 30 min INT2 N-Boc-4-(quinolin-3-yl) piperidin-4-ol INT1->INT2 N-Boc-4-piperidone -78 °C to RT PROD 4-(Quinolin-3-yl) piperidin-4-ol INT2->PROD TFA, DCM RT, 2 h

Synthetic workflow for 4-(Quinolin-3-yl)piperidin-4-ol via organolithium addition.

References

  • Hatae, N., et al. "Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells." Heterocycles, 2014. URL: [Link]

  • Gilman, H., Soddy, T. S. "Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines." Journal of Organic Chemistry, 1957. URL: [Link]

  • Weintraub, P. M., et al. "Recent advances in the synthesis of piperidones and piperidines." Tetrahedron, 2003. URL: [Link]

Sources

Application

Application Notes and Protocols for In-Vitro Kinase Inhibition Assays Using 4-(Quinolin-3-yl)piperidin-4-ol

Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(Quinolin-3-yl)piperidin-4-ol in in...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(Quinolin-3-yl)piperidin-4-ol in in-vitro kinase inhibition assays. Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention. The quinoline and piperidine scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors. This application note details the scientific rationale and a step-by-step protocol for evaluating the inhibitory potential of 4-(Quinolin-3-yl)piperidin-4-ol against a representative protein kinase, employing a robust and widely used luminescent-based assay. Furthermore, it offers insights into data analysis, interpretation, and troubleshooting to ensure the generation of reliable and reproducible results.

Introduction: The Rationale for Targeting Kinases with 4-(Quinolin-3-yl)piperidin-4-ol

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction that governs a vast array of cellular processes. The human kinome comprises over 500 kinases, and their aberrant activity is implicated in the pathophysiology of cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1][2]

The chemical scaffold of 4-(Quinolin-3-yl)piperidin-4-ol incorporates both a quinoline and a piperidine moiety. Quinoline derivatives are known to target a range of kinases, including cyclin-dependent kinases (CDKs), tyrosine kinases such as EGFR and VEGFR, and serine/threonine kinases like Akt and MAPK.[3] Similarly, the piperidine ring is a common feature in many pharmacologically active compounds, often contributing to favorable pharmacokinetic properties.[4] While the specific kinase targets of 4-(Quinolin-3-yl)piperidin-4-ol are yet to be fully elucidated, its structural alerts suggest a high probability of interaction with the ATP-binding pocket of various kinases.

This application note will utilize the ADP-Glo™ Kinase Assay as a model system to determine the inhibitory potency of 4-(Quinolin-3-yl)piperidin-4-ol. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction, offering high sensitivity and a broad dynamic range suitable for high-throughput screening and detailed mechanistic studies.[5][6]

Core Principles of In-Vitro Kinase Inhibition Assays

The fundamental principle of an in-vitro kinase inhibition assay is to measure the enzymatic activity of a purified kinase in the presence and absence of a test compound. The compound's ability to reduce kinase activity is quantified and typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1]

Several critical parameters must be considered to ensure the generation of meaningful and comparable data:

  • ATP Concentration: Since many kinase inhibitors are ATP-competitive, the concentration of ATP in the assay can significantly influence the apparent IC50 value.[2] For comparative studies, it is often recommended to use an ATP concentration close to the Michaelis-Menten constant (Km) of the specific kinase for ATP.[1]

  • Enzyme and Substrate Concentrations: The concentrations of the kinase and its substrate should be optimized to ensure the reaction proceeds in the linear range, where the rate of product formation is proportional to the enzyme concentration and time.[2]

  • Assay Format: A variety of assay formats are available, including radiometric, fluorescent, and luminescent methods. The choice of format depends on factors such as throughput requirements, sensitivity, and available instrumentation. Luminescent assays, such as the ADP-Glo™ assay, are widely adopted for their high sensitivity and non-radioactive nature.[5][6]

Experimental Protocol: ADP-Glo™ Kinase Assay for 4-(Quinolin-3-yl)piperidin-4-ol

This protocol is designed for a 384-well plate format, which is suitable for screening and dose-response studies. All steps should be performed under aseptic conditions.

Materials and Reagents
  • 4-(Quinolin-3-yl)piperidin-4-ol (Source: e.g., BLDpharm, CAS: 256372-12-0)[7]

  • Purified, active protein kinase (e.g., CDK2/Cyclin A, sourced from a commercial vendor)

  • Kinase-specific substrate (e.g., a peptide substrate for CDK2)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP, ultra-pure

  • DMSO, molecular biology grade

  • 384-well white, flat-bottom plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader capable of measuring luminescence

Reagent Preparation
  • Compound Stock Solution: Prepare a 10 mM stock solution of 4-(Quinolin-3-yl)piperidin-4-ol in 100% DMSO.

  • Compound Dilution Series: Perform a serial dilution of the compound stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase/Substrate Master Mix: Prepare a master mix containing the kinase and its substrate in kinase reaction buffer. The optimal concentrations should be determined empirically but a starting point could be 1-10 ng/µL of kinase and 0.2 µg/µL of substrate.

  • ATP Solution: Prepare a working solution of ATP in kinase reaction buffer. The final concentration in the assay should ideally be at the Km of the kinase for ATP.

Assay Procedure
  • Compound Addition: Add 1 µL of the serially diluted 4-(Quinolin-3-yl)piperidin-4-ol or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add 4 µL of the Kinase/Substrate Master Mix to each well.

  • Initiation of Kinase Reaction: To start the reaction, add 5 µL of the ATP solution to each well.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The incubation time may need to be optimized for the specific kinase.

  • Termination of Kinase Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components for the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) Compound_Stock 10 mM Compound Stock in DMSO Serial_Dilution Serial Dilution of Compound Compound_Stock->Serial_Dilution Add_Compound 1. Add Compound/DMSO (1 µL) Serial_Dilution->Add_Compound Kinase_Substrate_Mix Kinase/Substrate Master Mix Add_Kinase_Substrate 2. Add Kinase/Substrate Mix (4 µL) Kinase_Substrate_Mix->Add_Kinase_Substrate ATP_Solution ATP Working Solution Add_ATP 3. Add ATP (5 µL) to initiate ATP_Solution->Add_ATP Add_Compound->Add_Kinase_Substrate Add_Kinase_Substrate->Add_ATP Incubate_1 4. Incubate (e.g., 60 min, RT) Add_ATP->Incubate_1 Add_ADP_Glo 5. Add ADP-Glo™ Reagent (5 µL) Incubate_1->Add_ADP_Glo Incubate_2 6. Incubate (40 min, RT) Add_ADP_Glo->Incubate_2 Add_Detection 7. Add Kinase Detection Reagent (10 µL) Incubate_2->Add_Detection Incubate_3 8. Incubate (30-60 min, RT) Add_Detection->Incubate_3 Read_Luminescence 9. Measure Luminescence Incubate_3->Read_Luminescence

Caption: Workflow for the in-vitro kinase inhibition assay using the ADP-Glo™ platform.

Data Analysis and Interpretation

The raw luminescence data is processed to determine the IC50 value of 4-(Quinolin-3-yl)piperidin-4-ol.

  • Normalization: The data is typically normalized to the controls:

    • 0% Inhibition (High Signal): Wells containing DMSO instead of the test compound.

    • 100% Inhibition (Low Signal): Wells with no kinase or a known potent inhibitor. The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Dose-Response Curve: The percentage of inhibition is plotted against the logarithm of the compound concentration.

  • IC50 Determination: The data is fitted to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Data Presentation
Compound Concentration (µM)Luminescence (RLU)% Inhibition
10015,00095
33.325,00085
11.150,00060
3.780,00030
1.2100,00010
0.4105,0005
0.1110,0000
0.0110,0000
No Kinase5,000100
DMSO Control110,0000

Note: The data presented in the table is illustrative and must be determined experimentally for 4-(Quinolin-3-yl)piperidin-4-ol.

Signaling Pathway Visualization

The inhibition of a specific kinase can have downstream effects on cellular signaling pathways. For example, if 4-(Quinolin-3-yl)piperidin-4-ol were to inhibit a key cell cycle kinase like CDK2, it would be expected to induce cell cycle arrest.

G cluster_pathway Simplified Cell Cycle Regulation by CDK2 Growth_Factors Growth Factors Receptors Receptor Tyrosine Kinases Growth_Factors->Receptors Signaling_Cascade Signaling Cascade Receptors->Signaling_Cascade Cyclin_E Cyclin E Synthesis Signaling_Cascade->Cyclin_E CDK2_Cyclin_E CDK2/Cyclin E Complex Cyclin_E->CDK2_Cyclin_E Rb Rb Protein CDK2_Cyclin_E->Rb Phosphorylates & Inactivates E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes Activates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Inhibitor 4-(Quinolin-3-yl)piperidin-4-ol Inhibitor->CDK2_Cyclin_E Inhibits

Sources

Method

Application Note: Comprehensive Guide to Apoptosis and Caspase-3/7 Activation Assays

Executive Summary Apoptosis, or programmed cell death, is a highly regulated cellular process critical for normal development, tissue homeostasis, and the elimination of damaged cells. Dysregulation of apoptosis is a hal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Apoptosis, or programmed cell death, is a highly regulated cellular process critical for normal development, tissue homeostasis, and the elimination of damaged cells. Dysregulation of apoptosis is a hallmark of numerous pathologies, including cancer, neurodegenerative diseases, and autoimmune disorders. At the biochemical core of the apoptotic execution phase are the effector caspases, primarily Caspase-3 and Caspase-7.

This application note provides a comprehensive, field-proven guide for researchers and drug development professionals to accurately measure Caspase-3/7 activation. By detailing the mechanistic causality behind assay design and providing self-validating experimental protocols, this guide ensures robust, reproducible, and high-throughput compatible data generation.

Mechanistic Overview: The Role of Caspase-3/7 in Apoptosis

Caspases (cysteine-aspartic proteases) are synthesized as inactive zymogens (procaspases) and are activated via proteolytic cleavage[1]. The apoptotic cascade is generally initiated by one of two pathways:

  • The Extrinsic Pathway: Triggered by extracellular death ligands (e.g., FasL, TNF- α ) binding to death receptors, leading to the activation of initiator Caspase-8 or -10[1].

  • The Intrinsic Pathway: Triggered by intracellular stress (e.g., DNA damage, oxidative stress), leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the formation of the apoptosome, which activates initiator Caspase-9[2].

Both pathways converge on the activation of the executioner caspases, Caspase-3 and Caspase-7. Once activated, these proteases recognize and cleave target proteins at the specific tetrapeptide sequence DEVD (Asp-Glu-Val-Asp)[3]. This cleavage dismantles the cell by degrading structural proteins and activating nucleases, ultimately resulting in the biochemical and morphological hallmarks of apoptosis, such as phosphatidylserine exposure, nuclear condensation, and DNA fragmentation[1].

Pathway Extrinsic Extrinsic Pathway (Death Receptors) Casp8 Initiator Caspase-8/10 Extrinsic->Casp8 Intrinsic Intrinsic Pathway (Mitochondrial MOMP) Casp9 Initiator Caspase-9 (Apoptosome) Intrinsic->Casp9 Casp37 Executioner Caspases-3 & -7 (DEVD Cleavage) Casp8->Casp37 Casp9->Casp37 Apoptosis Apoptosis (DNA Fragmentation, PARP Cleavage) Casp37->Apoptosis

Caspase 3/7 activation via intrinsic and extrinsic apoptotic pathways.

Assay Modalities & Selection Guide

Selecting the appropriate Caspase-3/7 assay depends on the experimental model, required throughput, and available instrumentation. Modern assays leverage the specific DEVD recognition sequence by conjugating it to a reporter molecule (luminescent or fluorescent). When Caspase-3/7 cleaves the DEVD peptide, the reporter is liberated and emits a measurable signal[4].

Quantitative Comparison of Caspase-3/7 Assays
Assay ModalityDetection MethodReporter SubstratePrimary AdvantagesLimitations
Homogeneous Luminescent Plate Reader (Luminescence)DEVD-aminoluciferinUltra-high sensitivity; "Add-mix-measure" protocol; Ideal for HTS (96/384/1536-well)[4].Lytic endpoint assay (cells are destroyed); Cannot provide single-cell resolution.
Fluorogenic Live-Cell Fluorescence Microscopy / Flow CytometryDEVD-nucleic acid dye (e.g., CellEvent)No-wash protocol; Preserves cell morphology; Multiplexable with viability dyes[5].Lower throughput than luminescence; Requires imaging or flow cytometry infrastructure.
Fluorogenic Substrate Plate Reader (Fluorescence)DEVD-AMC or DEVD-R110Cost-effective; Kinetic reads possible.Lower signal-to-background ratio due to autofluorescence of test compounds or cell media.

Experimental Protocols: Self-Validating Systems

A robust experimental protocol must be a self-validating system. This means incorporating internal controls (vehicle blanks, positive apoptosis inducers, and inhibitor controls) to ensure that the measured signal is exclusively due to Caspase-3/7 activity and not experimental artifacts.

Protocol A: Homogeneous Luminescent Assay (e.g., Caspase-Glo® 3/7)

This assay utilizes a proluminescent DEVD-aminoluciferin substrate and a proprietary thermostable luciferase. Cleavage by Caspase-3/7 liberates aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity[4].

Causality & Experimental Design:

  • Temperature Equilibration: Luciferase enzyme kinetics are highly temperature-dependent. Equilibrating reagents and plates to room temperature (RT) ensures uniform reaction rates across the plate, preventing "edge effects"[6].

  • 1:1 Volume Ratio: Adding reagent at a 1:1 ratio to the cell culture medium ensures the optimal concentration of the lysis buffer, instantly terminating cellular processes while stabilizing the luciferase reaction[6].

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells in a white-walled multiwell plate (to maximize signal reflection and prevent well-to-well crosstalk). Treat cells with the test compound, a positive control (e.g., 1 µM Staurosporine), and a vehicle control for the desired induction period. Include "blank" wells containing only medium and treatment (no cells) to measure background luminescence[7].

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo 3/7 Substrate with the provided Buffer. Mix by inversion until dissolved[7].

  • Equilibration: Remove the multiwell plate from the incubator and allow it to equilibrate to RT (approx. 22°C) for 15–30 minutes[3].

  • Reagent Addition: Add a volume of Caspase-Glo 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium)[6].

  • Lysis and Incubation: Mix the plate gently on a plate shaker at 300–500 rpm for 30 seconds to ensure complete cell lysis. Incubate at RT for 30 minutes to 3 hours[6].

  • Measurement: Measure luminescence using a microplate luminometer[6].

WorkflowLumi Seed 1. Seed Cells & Treat Equilibrate 2. Equilibrate Reagents to RT Seed->Equilibrate Add 3. Add Assay Reagent (1:1) Equilibrate->Add Incubate 4. Incubate (Lysis & Cleavage) Add->Incubate Measure 5. Measure Luminescence Incubate->Measure

Homogeneous 'add-mix-measure' workflow for Caspase-3/7 luminescent assays.

Protocol B: Live-Cell Fluorescent Imaging / Flow Cytometry (e.g., CellEvent™ Caspase-3/7 Green)

This method uses a cell-permeant reagent consisting of the DEVD peptide conjugated to a nucleic acid-binding dye. The intact probe is intrinsically non-fluorescent. Upon cleavage by activated Caspase-3/7, the free dye translocates to the nucleus, binds to DNA, and emits a bright green fluorescent signal (Ex/Em ~511/533 nm)[5].

Causality & Experimental Design:

  • No-Wash Requirement: Washing apoptotic cells often leads to the loss of fragile, late-apoptotic bodies, skewing quantitative results. The fluorogenic nature of this probe allows for a direct "add-and-read" approach without washing[8].

  • Multiplexing with Dead Cell Stains: Because Caspase-3/7 activation is an early/mid-apoptotic event, multiplexing with a membrane-impermeant dead cell stain (e.g., SYTOX™ Red or 7-AAD) distinguishes between early apoptotic (Caspase+, Dead Cell Stain-) and late apoptotic/necrotic cells (Caspase+, Dead Cell Stain+)[9].

Step-by-Step Methodology:

  • Cell Preparation: Culture cells and induce apoptosis using test compounds. Include a positive control (e.g., Staurosporine) and a negative control (vehicle).

  • Reagent Addition: Add the CellEvent Caspase-3/7 Green Detection Reagent directly to the cell culture media to a final concentration of 500 nM[5].

  • Incubation: Incubate the cells for 30 minutes at 37°C in a humidified incubator. Protect the samples from light to prevent photobleaching of the fluorophore[5].

  • Counterstaining (Optional but Recommended): Add a dead cell stain (e.g., SYTOX AADvanced) to a final concentration of 1 µM during the last 5 minutes of incubation[5].

  • Data Acquisition:

    • For Imaging: Visualize directly using a fluorescence microscope with standard FITC/GFP filter sets[8].

    • For Flow Cytometry: Acquire data using a flow cytometer equipped with a 488 nm laser. Analyze single-stained compensation controls to accurately gate populations[5].

WorkflowFluo Treat 1. Treat Cells (Induce Apoptosis) AddProbe 2. Add Fluorogenic DEVD-Probe Treat->AddProbe Incubate 3. Incubate 30m (Protect from light) AddProbe->Incubate Counterstain 4. Add Dead Cell Stain Incubate->Counterstain Analyze 5. Flow Cytometry or Imaging Counterstain->Analyze

Live-cell fluorogenic assay workflow for Flow Cytometry or High-Content Imaging.

Data Analysis & Troubleshooting

To ensure scientific integrity, data must be rigorously normalized and controlled:

  • Background Subtraction: Always subtract the average signal of the "blank" wells (media + reagents, no cells) from all sample wells to account for spontaneous substrate hydrolysis[7].

  • Normalization: For lytic assays, normalize the Caspase-3/7 activity to the total viable cell number or total protein concentration (e.g., using a BCA or Qubit Protein Assay) to ensure that a decrease in signal is due to a lack of caspase activation, rather than compound-induced cytotoxicity/cell loss prior to the assay[7].

  • Validation with Inhibitors: To prove that the signal is strictly caspase-dependent, pretreat a parallel set of control cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) or a specific Caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO). A near-complete abrogation of the signal validates the specificity of the assay[8].

References

  • Sittampalam, G. S., et al. "Apoptosis Marker Assays for HTS." Assay Guidance Manual - NCBI Bookshelf. Available at:[Link]

  • protocols.io. "Caspase 3/7 Activity Protocol." protocols.io. Available at:[Link]

  • Lamkanfi, M., et al. "Caspase-7: a protease involved in apoptosis and inflammation." International Journal of Biochemistry & Cell Biology / PMC. Available at:[Link]

  • Lakhani, S. A., et al. "Caspases 3 and 7: Key Mediators of Mitochondrial Events of Apoptosis." Science / PMC. Available at:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Molecular Formula Confirmation

Abstract The unambiguous determination of a molecule's elemental formula is a foundational requirement in chemical research, particularly in the fields of drug discovery, metabolite identification, and natural product ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unambiguous determination of a molecule's elemental formula is a foundational requirement in chemical research, particularly in the fields of drug discovery, metabolite identification, and natural product characterization. While nominal mass spectrometry provides molecular weight, it often lacks the specificity to distinguish between isobaric compounds—molecules that share the same integer mass but differ in their elemental composition. High-Resolution Mass Spectrometry (HRMS) overcomes this limitation by measuring mass-to-charge ratios (m/z) with exceptional precision, typically to within a few parts per million (ppm).[1][2] This application note provides a detailed guide to the principles, protocols, and data interpretation strategies for confirming molecular formulas using HRMS. We will explore the critical interplay between mass accuracy and isotopic pattern fidelity, present a validated protocol for robust data acquisition and analysis, and discuss the causality behind key experimental choices to ensure trustworthy and defensible results.

The Foundational Principles of HRMS for Formula Confirmation

The core advantage of HRMS lies in its ability to provide an experimentally measured mass so precise that it significantly constrains the number of possible elemental compositions.[3] This is achieved through a synergistic evaluation of two key data features: accurate mass and isotopic pattern.

Distinguishing Mass Resolution from Mass Accuracy

While often used interchangeably, mass resolution and mass accuracy are distinct and critical parameters.[4][5]

  • Mass Resolution: This is the ability of a mass spectrometer to distinguish between two ions of very similar m/z.[6][7] A high resolving power (typically >10,000 FWHM) is essential to ensure that the measured m/z value originates from a single, isolated ion and not from a composite signal of unresolved isobaric species, which would lead to an inaccurate mass measurement.[8]

  • Mass Accuracy: This refers to the closeness of the experimentally measured mass to the theoretical, calculated exact mass.[5][6] It is expressed in parts per million (ppm). Achieving high mass accuracy (typically < 5 ppm, often < 1 ppm with modern instruments) is the ultimate goal for formula confirmation.[1][9]

It is crucial to understand that high resolution is a prerequisite for achieving high mass accuracy in complex samples, but it does not guarantee it.[5] Proper instrument calibration is the final step that ensures the measured mass is truly accurate.

The Decisive Power of Accurate Mass

The masses of elements are not integers (with the exception of Carbon-12, by definition). This "mass defect" means that different combinations of atoms will have unique exact masses, even if their nominal masses are identical.[3]

A classic example is the differentiation of three gases with a nominal mass of 28 Da:

  • Nitrogen (N₂): Exact Mass = 28.0061 Da

  • Carbon Monoxide (CO): Exact Mass = 27.9949 Da

  • Ethylene (C₂H₄): Exact Mass = 28.0313 Da

A low-resolution mass spectrometer would be unable to distinguish these compounds. However, an HRMS instrument can easily resolve and accurately measure these distinct masses, allowing for unambiguous identification.[3][10]

Isotopic Pattern: The Orthogonal Confirmation

Beyond accurate mass, every elemental formula has a second, powerful identifier: its theoretical isotopic pattern. Most elements exist naturally as a mixture of isotopes (e.g., ¹²C and ¹³C; ³⁵Cl and ³⁷Cl).[11] This results in a characteristic distribution of peaks in the mass spectrum, where the monoisotopic peak (containing only the most abundant isotopes) is accompanied by smaller peaks (M+1, M+2, etc.) corresponding to molecules containing one or more heavy isotopes.[12][13]

The fidelity of the match between the observed isotopic pattern and the theoretical pattern for a proposed formula provides a critical, orthogonal layer of confirmation.[14][15] For molecules containing elements with distinctive isotopic signatures, such as chlorine (³⁵Cl:³⁷Cl ≈ 3:1) or bromine (⁷⁹Br:⁸¹Br ≈ 1:1), this analysis is particularly powerful.[16]

Instrumentation and Key Experimental Choices

The quality of HRMS data is directly dependent on the instrumentation and the experimental design. Modern HRMS analyses are predominantly performed on Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers, each offering exceptional performance.[9][17][18]

Ionization and the Reality of Adduct Formation

For most applications in drug discovery and metabolomics, soft ionization techniques like Electrospray Ionization (ESI) are employed to generate intact molecular ions with minimal fragmentation.[19] It is a common misconception that ESI produces a simple molecular ion (M⁺·). In reality, the observed ion is almost always an "adduct," where the neutral molecule (M) has associated with a charged species from the solvent or buffer system.[19][20]

Identifying the correct adduct is a non-negotiable first step in data analysis, as it is required to back-calculate the mass of the original neutral molecule. Failure to do so will result in an incorrect neutral mass and, consequently, an incorrect formula assignment.

Common Adducts in ESI Positive Ion Mode Mass Difference (Da) Negative Ion Mode Mass Difference (Da)
Protonated/Deprotonated [M+H]⁺+1.0073[M-H]⁻-1.0073
Sodium Adduct [M+Na]⁺+22.9892[M+Cl]⁻+34.9694
Ammonium Adduct [M+NH₄]⁺+18.0338[M+HCOO]⁻+44.9982
Potassium Adduct [M+K]⁺+38.9632[M+CH₃COO]⁻+59.0139
Dimer Adducts [2M+H]⁺M + 1.0073[2M-H]⁻M - 1.0073
Mass difference relative to the monoisotopic neutral mass (M). Data sourced from multiple references.[20][21][22]

The choice of mobile phase additives can be used to promote the formation of specific adducts, which can aid in interpretation and improve sensitivity.[23] Conversely, contamination from sources like glassware can introduce unwanted sodium and potassium adducts, complicating spectra.[20]

Validated Protocol for Molecular Formula Confirmation

This protocol outlines a self-validating workflow for acquiring and analyzing HRMS data to confidently determine an elemental formula.

Overall Experimental Workflow

The process follows a logical progression from sample preparation and instrument setup to data processing and final validation. Each step contains internal checks to ensure the integrity of the final result.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Processing & Confirmation SamplePrep Sample Preparation (High-Purity Solvents) Calibration Instrument Calibration (External & Internal Lock Mass) SamplePrep->Calibration Acquisition HRMS Data Acquisition (Full Scan, High Resolution) Calibration->Acquisition Processing Data Processing (See Fig. 2 for detail) Acquisition->Processing Confirmation Formula Confirmation (Accurate Mass + Isotope Fit) Processing->Confirmation Reporting Final Report Generation Confirmation->Reporting

Figure 1: High-level workflow for HRMS-based formula confirmation.

Step 1: Sample Preparation and System Suitability
  • Sample Preparation: Dissolve the purified sample (>95% purity recommended) in a high-purity solvent (e.g., LC-MS grade Acetonitrile/Water with 0.1% Formic Acid for positive mode ESI) to a concentration of approximately 1-10 µg/mL.

    • Causality: Using high-purity solvents is critical to minimize background ions and prevent the formation of non-specific adducts that can suppress the signal of interest or complicate the spectrum.[20]

  • System Suitability: Before analyzing the sample, inject a known standard compound to verify instrument performance, including mass accuracy and sensitivity.

Step 2: Instrument Calibration (Trustworthiness Pillar)
  • External Calibration: Perform an external mass calibration using a certified calibration solution that covers the desired mass range. This procedure creates the fundamental calibration curve for the instrument.

  • Internal Calibration (Lock Mass): During the analysis of the actual sample, introduce a ubiquitous, low-concentration reference compound (a "lock mass") into the ion source. The instrument software uses the known m/z of this compound to correct for any minor mass drift during the run due to thermal fluctuations or electronic instability.

    • Causality: A lock mass provides real-time correction, ensuring that sub-5 ppm mass accuracy is maintained throughout the entire data acquisition period. This is a cornerstone of generating trustworthy and highly accurate data.

Step 3: Data Acquisition
  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF, Orbitrap, or FT-ICR system.[1]

  • Ionization Mode: Select ESI in either positive or negative ion mode, depending on the analyte's chemical properties.

  • Acquisition Parameters:

    • Scan Mode: Full Scan (Profile Mode)

    • Mass Range: e.g., m/z 100-1000

    • Resolution Setting: > 30,000 FWHM (or as appropriate for the instrument to resolve potential isobars)

    • Acquisition Rate: Sufficient to obtain at least 10-15 scans across the chromatographic peak if coupled to LC.

Step 4: Data Processing and Analysis

The raw data is processed through a defined sequence to derive and validate the elemental formula. This workflow is often automated by modern instrument software.[24][25]

G Start Acquired HRMS Spectrum DetectPeak 1. Detect Molecular Ion Cluster & Extract Monoisotopic m/z Start->DetectPeak IdentifyAdduct 2. Identify Adduct Ion (e.g., [M+H]⁺, [M+Na]⁺) DetectPeak->IdentifyAdduct CalcNeutral 3. Calculate Neutral Mass IdentifyAdduct->CalcNeutral GenerateFormulas 4. Generate Candidate Formulas (within Mass Tolerance, e.g., <5 ppm) CalcNeutral->GenerateFormulas FilterFormulas 5. Filter with Chemical Constraints (Element counts, DBE) GenerateFormulas->FilterFormulas MatchIsotopes 6. Match Isotope Pattern (Compare theoretical vs. observed) FilterFormulas->MatchIsotopes FinalFormula Confirmed Formula! MatchIsotopes->FinalFormula

Figure 2: Logical workflow for data processing and formula validation.

  • Extract Monoisotopic Mass: From the raw spectrum, identify the ion cluster corresponding to the compound of interest and extract the m/z value of the monoisotopic peak.

  • Identify Adduct: Examine the m/z differences between other peaks in the spectrum and the analyte peak to identify the adduct type (e.g., a peak 21.9819 Da higher than the [M+H]⁺ peak indicates a [M+Na]⁺ adduct).[20]

  • Calculate Neutral Mass: Subtract the mass of the adduct species from the measured m/z to determine the exact mass of the neutral molecule.

  • Generate Candidate Formulas: Input the calculated neutral mass into a formula calculator. Set a narrow mass tolerance (e.g., ±5 ppm) and define plausible elemental constraints based on the sample's origin (e.g., C, H, N, O, S for a typical small molecule drug).[4][26]

  • Validate with Isotope Pattern: The software will generate a list of potential formulas. The correct formula is the one whose theoretical isotopic pattern and abundance distribution most closely match the experimentally observed pattern.[15] The software typically provides a "fit score" or similar metric to quantify this match.

Data Reporting and Interpretation

Best Practices for Reporting HRMS Data

For publication and regulatory submission, data must be reported in a standardized format that includes all necessary information for verification. The American Chemical Society (ACS) provides clear guidelines.[27]

Standard Reporting Format: HRMS (Ionization-Analyzer) m/z: [Adduct]⁺ or ⁻ Calcd for [Formula+Adduct]⁺ or ⁻ [Calculated Mass]; Found [Measured Mass].

Example: HRMS (ESI-TOF) m/z: [M+H]⁺ Calcd for C₂₁H₂₃N₂O₄ 383.1652; Found 383.1650.

This format transparently communicates the instrument type, the exact ion being measured, the proposed formula, and the agreement between the theoretical and experimental values.

Example Data Interpretation
Candidate FormulaCalculated Mass (for [M+H]⁺)Mass Error (ppm)Isotope Fit Score (%)Decision
C₂₁H₂₃N₂O₄383.1652-0.598.5Confirmed
C₁₈H₂₇N₅O₄383.1826+45.465.2Rejected
C₂₀H₂₀N₅O₃383.1408-63.755.8Rejected

In this example, while other formulas may exist, only C₂₁H₂₃N₂O₄ satisfies both the stringent mass accuracy criterion (< 1 ppm error) and exhibits an excellent isotopic pattern match (>98%). This dual validation provides very high confidence in the formula assignment.

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for the modern chemical scientist, providing the analytical power to move from ambiguity to certainty in molecular formula determination.[7] By leveraging the principles of high mass accuracy and isotopic pattern matching, and by adhering to rigorous, self-validating protocols that include proper instrument calibration and adduct identification, researchers can generate unambiguous and defensible data. This capability is crucial for accelerating research and ensuring the quality and safety of new chemical entities in drug development and beyond.[28][29]

References

  • Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

  • Paudel, S., et al. (n.d.). Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. IntechOpen. Retrieved from [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

  • Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). High-Resolution Mass Spectrometry FAQs. Retrieved from [Link]

  • Ma, S., & Chowdhury, S. K. (2016). HRMS in DMPK. Bioanalysis, 8(15), 1541-1543. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Advantages of HRMS. Retrieved from [Link]

  • Gethings, L. A., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 13(5), 931-947. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Crawford, E. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Chromedia. Retrieved from [Link]

  • Williams, A. J., et al. (2023). New algorithms demonstrate untargeted detection of chemically meaningful changing units and formula assignment for HRMS data of polymeric mixtures in the open-source constellation web application. Journal of Cheminformatics, 15(1), 10. Retrieved from [Link]

  • Picó, Y. (2020). HRMS: Fundamentals and Basic Concepts. In Advanced Mass Spectrometry for Food Safety and Quality. Elsevier. Retrieved from [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • Dawson, J. (2025, June 1). Understanding Isotopic Patterns in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

  • Metair. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Retrieved from [Link]

  • American Chemical Society. (n.d.). ACS Research Data Guidelines. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Accurate Mass. Retrieved from [Link]

  • Shimadzu Corporation. (2025, March 27). Formula Prediction in HRMS Analysis on LC Q TOF. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Picó, Y. (2020). HRMS: Hardware and Software. In Advanced Mass Spectrometry for Food Safety and Quality. Elsevier. Retrieved from [Link]

  • Waters. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Retrieved from [Link]

  • The Bumbling Biochemist. (2025, July 2). Mass resolution and mass accuracy in mass spectrometry. Retrieved from [Link]

  • Das, B., & Bowen, C. L. (2015). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. Journal of Molecular and Genetic Medicine, 9(4), 185. Retrieved from [Link]

  • Journal of Analytical and Bioanalytical Techniques. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]

  • Fiveable. (2025, August 15). Isotope pattern Definition. Retrieved from [Link]

  • OpenMS. (n.d.). Isotope patterns. Retrieved from [Link]

  • Das, R. (2026, March 10). The Role of Spectral Accuracy in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Zhang, Y., et al. (2025, February 19). HRMS-Viewer: Software for High Resolution Mass Spectrometry Formula Assignment and Data Visualization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Böcker, S., & Rasche, F. (2008). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. Lecture Notes in Computer Science, 5251, 235-248. Retrieved from [Link]

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Method

Application Notes and Protocols for the Molecular Docking Simulation of 4-(Quinolin-3-yl)piperidin-4-ol with PI3Kδ

Abstract This document provides a detailed guide for performing a molecular docking simulation of the novel inhibitor candidate, 4-(Quinolin-3-yl)piperidin-4-ol, with the delta isoform of phosphoinositide 3-kinase (PI3Kδ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for performing a molecular docking simulation of the novel inhibitor candidate, 4-(Quinolin-3-yl)piperidin-4-ol, with the delta isoform of phosphoinositide 3-kinase (PI3Kδ). PI3Kδ is a critical signaling protein and a validated therapeutic target in various inflammatory diseases and hematological malignancies.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will delve into the scientific rationale behind the experimental choices, provide a step-by-step protocol using industry-standard software, and offer insights into the interpretation of the results.

Introduction: The Significance of Targeting PI3Kδ

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] The PI3K family is divided into three classes, with Class I being the most implicated in cancer and inflammatory diseases. The delta isoform of PI3K (PI3Kδ) is primarily expressed in leukocytes, making it an attractive target for selectively modulating immune responses without the broad side effects associated with pan-PI3K inhibitors.[2][4] Overactivation of the PI3Kδ pathway is a hallmark of several B-cell malignancies, and its inhibition has shown significant therapeutic promise.[1]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it allows for the in-silico screening of small molecules (ligands) against a protein target of known three-dimensional structure. By predicting the binding affinity and interaction patterns, molecular docking can prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline. This guide will walk you through the process of using molecular docking to investigate the potential of 4-(Quinolin-3-yl)piperidin-4-ol as a PI3Kδ inhibitor.

Signaling Pathway Overview

The PI3Kδ signaling cascade is initiated by the activation of cell surface receptors, leading to the recruitment and activation of PI3Kδ at the plasma membrane. PI3Kδ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn regulates a multitude of cellular processes.

PI3K_Signaling Receptor Cell Surface Receptor PI3Kdelta PI3Kδ Receptor->PI3Kdelta Activation PIP2 PIP2 PI3Kdelta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Cellular Processes (Growth, Proliferation, Survival) Akt->Downstream

Caption: The PI3Kδ signaling pathway.

Materials and Software

This protocol utilizes a suite of widely adopted and validated software tools for molecular modeling. While specific versions may vary, the underlying principles remain consistent.

Software/ResourcePurposeRecommended Tool(s)
Protein Structure Obtain the 3D crystal structure of PI3KδRCSB Protein Data Bank (PDB)
Ligand Structure Obtain or draw the 2D/3D structure of the ligandPubChem, ChemDraw, MarvinSketch
Molecular Visualization Visualize and manipulate molecular structuresPyMOL, UCSF Chimera, Maestro
Protein Preparation Prepare the protein structure for docking (add hydrogens, assign charges, etc.)AutoDockTools, Schrödinger Maestro Protein Preparation Wizard, UCSF Chimera
Ligand Preparation Generate 3D coordinates, assign charges, and define rotatable bonds for the ligandAutoDockTools, Schrödinger LigPrep, Open Babel
Molecular Docking Perform the docking simulationAutoDock Vina, Schrödinger Glide
Results Analysis Analyze and visualize docking resultsPyMOL, Discovery Studio Visualizer, Maestro

Step-by-Step Protocol

This protocol is divided into three main stages: protein preparation, ligand preparation, and molecular docking and analysis. The causality behind each step is explained to provide a deeper understanding of the process.

Protein Preparation: Isolating and Preparing the Target

The quality of the initial protein structure is paramount for a successful docking simulation. The goal is to have a clean, structurally sound, and computationally ready model of the PI3Kδ active site.

Step 1: Obtain the PI3Kδ Crystal Structure

  • Action: Navigate to the RCSB Protein Data Bank ([Link]) and search for "PI3K delta".

  • Rationale: The PDB is the primary repository for experimentally determined 3D structures of biological macromolecules.

  • Selection Criteria: Choose a high-resolution (ideally < 2.5 Å) crystal structure of human PI3Kδ. Structures co-crystallized with a known inhibitor can be particularly insightful as they provide a validated binding pocket. For this protocol, we will use PDB ID: 2WXL , which is PI3Kδ in complex with a known inhibitor.[6][7]

Step 2: Initial Protein Cleanup

  • Action: Open the downloaded PDB file (e.g., 2WXL.pdb) in a molecular visualization tool like PyMOL or Maestro.

  • Rationale: PDB files often contain non-essential molecules such as water, ions, and co-solvents that can interfere with the docking process. It's also common to have multiple protein chains in the asymmetric unit.

  • Procedure:

    • Remove all water molecules.

    • Delete any co-crystallized ligands and ions that are not essential for the structural integrity of the active site.

    • If multiple protein chains are present, retain only one chain (e.g., Chain A) for the simulation.

    • Save the cleaned protein structure as a new PDB file (e.g., 2WXL_protein.pdb).

Step 3: Protein Preparation using AutoDockTools

  • Action: Launch AutoDockTools (ADT) and load the cleaned protein PDB file (2WXL_protein.pdb).

  • Rationale: This step adds hydrogen atoms, which are typically absent in crystal structures, and assigns partial charges to each atom. These are crucial for calculating the energetic interactions during docking.

  • Procedure:

    • Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK.

    • Go to Edit -> Charges -> Compute Gasteiger.

    • Save the prepared protein in the PDBQT format (File -> Save -> Write PDBQT). Name the file 2WXL_protein.pdbqt. The PDBQT format includes the partial charges and atom types required by AutoDock Vina.

Ligand Preparation: Readying the Small Molecule for Docking

Accurate representation of the ligand's 3D structure and flexibility is critical for predicting its binding mode.

Step 1: Obtain the Ligand Structure

  • Inferred Structure:

    • A piperidine ring with a hydroxyl group at the 4th position.

    • A quinoline ring attached to the 4th position of the piperidine ring via its 3rd position.

  • Procedure:

    • Draw the 2D structure.

    • Convert the 2D structure to a 3D structure using the software's built-in tools.

    • Perform an initial energy minimization of the 3D structure using a force field like MMFF94.

    • Save the 3D structure as an SDF or MOL2 file (e.g., ligand.sdf).

Step 2: Ligand Preparation using AutoDockTools

  • Action: Open the ligand's 3D structure file (ligand.sdf) in ADT.

  • Rationale: Similar to the protein, the ligand needs to be prepared by assigning charges and defining its rotatable bonds, which allows for conformational flexibility during docking.

  • Procedure:

    • Go to Ligand -> Input -> Open and select your ligand file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT. Name the file ligand.pdbqt.

Molecular Docking Simulation with AutoDock Vina

This is the core of the experiment where the ligand is "docked" into the prepared protein's active site.

Step 1: Defining the Binding Site (Grid Box Generation)

  • Action: In ADT, with both the prepared protein (2WXL_protein.pdbqt) and ligand (ligand.pdbqt) loaded, define the search space for the docking simulation.

  • Rationale: To make the docking calculation computationally feasible, we define a 3D grid box that encompasses the active site of the protein. AutoDock Vina will confine its search for the best ligand binding pose within this box.

  • Procedure:

    • Go to Grid -> Grid Box....

    • Position the grid box to cover the entire active site. Since we are using a PDB structure with a co-crystallized ligand, a good starting point is to center the grid on the position of the original ligand.

    • Adjust the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to ensure it is large enough to accommodate the ligand in various orientations.

    • Note down the coordinates of the center of the grid box and its dimensions. Save the grid parameter file.

Step 2: Configuring and Running AutoDock Vina

  • Action: Create a configuration file (conf.txt) for AutoDock Vina and run the docking simulation from the command line.

  • Rationale: The configuration file tells AutoDock Vina where to find the input files and the parameters for the docking run.

  • conf.txt file content:

  • Command to run Vina:

Workflow Diagram

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download PI3Kδ Structure (e.g., PDB: 2WXL) Clean_PDB Clean Protein (Remove water, ligands) PDB->Clean_PDB Prep_Protein Prepare Protein (Add Hydrogens, Charges) Output: protein.pdbqt Clean_PDB->Prep_Protein Grid Define Binding Site (Grid Box Generation) Prep_Protein->Grid Ligand_Draw Draw/Obtain Ligand (4-(Quinolin-3-yl)piperidin-4-ol) Prep_Ligand Prepare Ligand (Generate 3D, Torsions) Output: ligand.pdbqt Ligand_Draw->Prep_Ligand Prep_Ligand->Grid Vina Run AutoDock Vina Grid->Vina Results Analyze Docking Results (Binding Affinity, Poses) Vina->Results Visualize Visualize Interactions (PyMOL, Maestro) Results->Visualize

Sources

Application

Application Note: 4-(Quinolin-3-yl)piperidin-4-ol as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)

Strategic Rationale & Chemical Profiling In modern Fragment-Based Drug Discovery (FBDD), the design of a fragment library dictates the ceiling of a campaign's success. Historically, libraries were dominated by planar, sp...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Profiling

In modern Fragment-Based Drug Discovery (FBDD), the design of a fragment library dictates the ceiling of a campaign's success. Historically, libraries were dominated by planar, sp²-hybridized heteroaromatics that often led to downstream solubility and toxicity issues. To "escape flatland," contemporary FBDD prioritizes fragments with a high fraction of sp³ carbons ( Fsp3​ ) to provide three-dimensional vectors for hit-to-lead expansion.

4-(Quinolin-3-yl)piperidin-4-ol (CAS: [1]) represents a highly optimized, privileged scaffold that bridges the gap between necessary hydrophobicity and 3D geometric complexity.

Why This Fragment Works (The Causality of Design)
  • The Quinoline Core: Provides a rigid, planar surface ideal for π−π stacking within deep hydrophobic pockets (e.g., kinase hinge regions or GPCR orthosteric sites). The quinoline nitrogen acts as a directional hydrogen bond acceptor.

  • The Piperidin-4-ol Ring: Introduces critical sp³ character. The basic secondary amine is protonated at physiological pH, enabling strong electrostatic interactions (salt bridges) with acidic residues like Aspartate or Glutamate.

  • The 4-Hydroxyl Group: This is the structural linchpin. By placing a hydroxyl group at the C4 position of the piperidine ring alongside the bulky quinoline, the conformational flexibility of the piperidine chair is restricted. This "conformational anchoring" reduces the entropic penalty upon binding and provides a defined vector for water-mediated hydrogen bonding toward the solvent channel.

Rule of Three (Ro3) Compliance

To ensure high ligand efficiency and room for downstream optimization, fragments must adhere strictly to the "Rule of Three" [2]. As demonstrated in Table 1 , 4-(Quinolin-3-yl)piperidin-4-ol is perfectly compliant, making it an ideal starting point for fragment growing.

Table 1: Physicochemical Properties of 4-(Quinolin-3-yl)piperidin-4-ol

PropertyValueRo3 ThresholdFBDD Advantage
Molecular Weight (MW) 228.29 g/mol 300 DaHigh Ligand Efficiency (LE); room to grow.
cLogP ~1.5 3.0Balances target affinity with aqueous solubility.
H-Bond Donors (HBD) 2 (NH, OH) 3Enables specific directional binding.
H-Bond Acceptors (HBA) 3 (N, N, O) 3Favorable for interacting with backbone amides.
Rotatable Bonds 1 3Low entropic penalty upon target binding.
Polar Surface Area (PSA) 53.4 Ų 60 ŲExcellent membrane permeability potential.

FBDD Workflow Integration

The progression of this fragment from a library well to a validated lead compound requires a multi-tiered biophysical and structural approach.

FBDD_Workflow A 1. Fragment Library (Ro3 Compliant) B 2. Primary Screen (STD-NMR) A->B C 3. Orthogonal Validation (SPR / ITC) B->C D 4. Structural Resolution (X-ray Soaking) C->D E 5. Hit-to-Lead (Fragment Growing) D->E

Workflow for progressing 4-(Quinolin-3-yl)piperidin-4-ol from screening to hit-to-lead expansion.

Primary Screening: Self-Validating STD-NMR Protocol

Because 4-(Quinolin-3-yl)piperidin-4-ol has a low molecular weight, its initial binding affinity will likely be in the high micromolar to millimolar range ( 100μM−2mM ). Standard biochemical assays often yield false negatives at these affinities. Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) is the gold standard for detecting such weak, transient interactions [3].

Mechanistic Causality

In STD-NMR, we selectively irradiate the protein with a radiofrequency pulse at a chemical shift where only the protein has protons (e.g., -0.5 ppm, targeting aliphatic methyl groups). Through spin diffusion, this saturation spreads across the protein. If the fragment binds, the saturation transfers to the fragment. Because the fragment is in rapid exchange (fast koff​ ), saturated fragment molecules accumulate in the bulk solution, allowing us to detect them.

Protocol & Built-in Quality Control

Objective: Identify binding and map the ligand epitope of the fragment.

  • Sample Preparation:

    • Prepare 20 μM of the target protein in deuterated buffer (e.g., 50 mM d11​ -Tris, 150 mM NaCl, D2​O , pD 7.4).

    • Add 4-(Quinolin-3-yl)piperidin-4-ol to a final concentration of 1 mM (1:50 protein-to-ligand ratio).

    • Self-Validation (Negative Control): Include a known non-binding fragment in the same NMR tube to rule out non-specific aggregation-based transfer.

  • 1D Reference Spectrum (Quality Control):

    • Acquire a standard 1D 1H spectrum.

    • Validation Check: Ensure the fragment peaks are sharp. Broadened peaks indicate compound aggregation or precipitation, which invalidates STD results.

  • STD Acquisition:

    • On-Resonance: Apply a cascade of Gaussian pulses at -0.5 ppm for 2 seconds to saturate the protein.

    • Off-Resonance: Apply the same pulses at +40 ppm (where neither protein nor ligand absorbs) to serve as the baseline.

  • Data Processing:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum ( ISTD​=I0​−Isat​ ).

    • Validation Check: The negative control fragment must show zero intensity in the difference spectrum. If the quinoline aromatic protons (7.5 - 9.0 ppm) show high STD signals, it confirms the quinoline moiety is buried in the binding pocket.

Structural Resolution: X-ray Crystallography Soaking

Once validated by STD-NMR, the exact 3D binding pose must be resolved to enable structure-based drug design (SBDD).

Mechanistic Causality

Fragments require high concentrations (often 50 mM) to occupy the binding site within a crystal lattice. This necessitates high concentrations of DMSO (up to 10%), which can destroy the crystal. A self-validating protocol must decouple "lack of binding" from "crystal degradation."

Protocol & Built-in Quality Control

Objective: Obtain high-resolution electron density of the fragment within the target active site.

  • DMSO Tolerance Titration (Quality Control):

    • Before soaking the fragment, soak apo-crystals in mother liquor containing 2%, 5%, 8%, and 10% DMSO for 2 hours.

    • Shoot the crystals. Validation Check: Identify the maximum DMSO concentration that maintains the apo-crystal diffraction resolution within 0.2 Å of the baseline.

  • Fragment Soaking:

    • Prepare a 500 mM stock of 4-(Quinolin-3-yl)piperidin-4-ol in 100% DMSO.

    • Dilute into the mother liquor to achieve a final fragment concentration of 50 mM (ensuring DMSO % is at or below the validated tolerance limit).

    • Transfer the target crystal into the soaking drop for 1 to 4 hours.

  • Cryoprotection and Harvesting:

    • Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol + 50 mM fragment) and flash-freeze in liquid nitrogen.

  • Data Collection & Validation:

    • Collect diffraction data.

    • Validation Check: Generate an Fo​−Fc​ difference map before modeling the fragment. A positive green density ( >3σ ) shaped like the quinoline-piperidine scaffold must be visible in the binding pocket to confirm true occupancy.

Hit-to-Lead: Pharmacophore Mapping & Expansion

Once the structure is solved, the fragment is grown. The distinct geometry of 4-(Quinolin-3-yl)piperidin-4-ol offers highly specific vectors for synthetic expansion.

Pharmacophore Q Quinoline Ring (Pi-Stacking) T_Hinge Kinase Hinge / GPCR Core Q->T_Hinge Hydrophobic N_Q Quinoline N (H-Bond Acceptor) N_Q->T_Hinge H-Bond P_NH Piperidine NH (Basic Amine) T_Asp Catalytic Aspartate P_NH->T_Asp Salt Bridge P_OH Piperidine 4-OH (Conformational Anchor) T_Solv Solvent Interface P_OH->T_Solv Water Network

Pharmacophore mapping of 4-(Quinolin-3-yl)piperidin-4-ol interacting with a generic target pocket.

Expansion Strategy: The secondary amine of the piperidine ring is the optimal synthetic vector. It can be readily functionalized via reductive amination or amide coupling without disrupting the core binding interactions of the quinoline ring or the stabilizing internal geometry provided by the 4-hydroxyl group. By growing out from the piperidine nitrogen into adjacent solvent channels or selectivity pockets, researchers can rapidly transition this millimolar fragment into a nanomolar lead compound.

References

  • Congreve M, Carr R, Murray C, Jhoti H. A 'rule of three' for fragment-based lead discovery? Drug Discovery Today. 2003; 8(19):876-877. Available at:[Link]

  • Mayer M, Meyer B. Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. 1999; 38(12):1784-1788. Available at:[Link]

Method

Application Note: Rational Design and Evaluation of 4-(Quinolin-3-yl)piperidin-4-ol Derivatives as Dual Cholinesterase Inhibitors

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Introduction & Rationale The 4-(Quinolin-3-yl)piperidin-4-ol scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists

Introduction & Rationale

The 4-(Quinolin-3-yl)piperidin-4-ol scaffold is a highly versatile, privileged pharmacophore in modern drug discovery. The structural architecture of this molecule offers a unique combination of physicochemical properties: the quinoline ring provides lipophilicity and facilitates critical π−π stacking interactions with aromatic amino acid residues, while the piperidine ring introduces basicity, improving aqueous solubility and enabling hydrogen bonding[1].

Historically, quinoline-piperidine hybrids have been extensively explored across various therapeutic areas, ranging from highly selective mammalian target of rapamycin (mTOR) inhibitors in oncology[2] to broad-spectrum antimicrobial agents. However, recent structure-activity relationship (SAR) campaigns have highlighted this scaffold's exceptional potential in neurodegenerative disease models—specifically as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) for Alzheimer's disease therapy[3].

SAR Strategy for Improved Potency

To optimize the base scaffold for cholinesterase inhibition, derivatization must target two distinct binding regions within the enzyme:

  • The Catalytic Active Site (CAS): Deep within the enzyme gorge, targeted by modifying the quinoline core (e.g., C6 or C8 halogenation) to enhance electron density and halogen bonding with Trp86.

  • The Peripheral Anionic Site (PAS): Located at the gorge entrance, targeted by N-alkylation or N-acylation of the piperidine nitrogen (e.g., adding substituted benzyl groups) to block substrate entry.

  • The 4-Hydroxyl Anchor: Retained as a free hydroxyl group to maintain crucial hydrogen-bond donor/acceptor interactions with the enzyme's catalytic triad, while providing conformational rigidity to the piperidine chair structure.

Workflow Start 4-(Quinolin-3-yl)piperidin-4-ol (Base Scaffold) Sub1 Piperidine N-Alkylation (Targeting PAS) Start->Sub1 Route A Sub2 Quinoline Halogenation (Targeting CAS) Start->Sub2 Route B Screen High-Throughput Ellman's Assay Sub1->Screen Sub2->Screen Hit Hit Identification (IC50 < 10 µM) Screen->Hit Validation

Caption: Workflow for derivatizing 4-(Quinolin-3-yl)piperidin-4-ol into cholinesterase inhibitors.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems . Every step includes built-in controls to verify causality and experimental integrity.

Protocol 1: Microwave-Assisted N-Alkylation of the Piperidine Core

Causality Insight: The secondary amine of the piperidine ring in 4-(Quinolin-3-yl)piperidin-4-ol is sterically hindered by the adjacent 4-hydroxyl group and the bulky quinoline moiety. Conventional thermal reflux often results in incomplete conversion and degradation (typically taking 12–24 hours). Microwave irradiation provides rapid, uniform dielectric heating, driving the nucleophilic substitution to completion in under 20 minutes while suppressing side reactions[1].

Reagents & Materials:

  • 4-(Quinolin-3-yl)piperidin-4-ol (1.0 eq)

  • Substituted benzyl halide (e.g., 4-fluorobenzyl chloride) (1.2 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-(Quinolin-3-yl)piperidin-4-ol in 3.0 mL of anhydrous DMF. Note: DMF is selected for its high dipole moment, which efficiently absorbs microwave energy and stabilizes the polar transition state.

  • Base Addition: Add 2.5 mmol of finely powdered K2​CO3​ . Stir for 5 minutes at room temperature to ensure complete deprotonation of the piperidine nitrogen.

  • Alkylation: Dropwise, add 1.2 mmol of the chosen benzyl halide. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150 W, maintaining a constant temperature of 85°C for 15 minutes.

  • System Validation (In-Process Control): Extract a 10 µL aliquot, dilute in methanol, and inject into an LC-MS. The system is validated if the starting material peak (m/z 229.1) is absent and the target mass is the base peak. Do not proceed to workup until conversion is >95%.

  • Workup: Quench the reaction with 15 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: High-Throughput Ellman’s Assay for AChE/BChE Inhibition

Causality Insight: Ellman’s assay is the gold standard for cholinesterase kinetics. It relies on the hydrolysis of acetylthiocholine (ATCI) to thiocholine, which subsequently reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate anion. We measure absorbance at 412 nm because it directly and linearly correlates to the velocity of enzyme activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Crucial: pH must be strictly controlled, as DTNB is unstable at pH > 8.5, leading to false-positive background absorbance.

  • Reagent Dispensing: In a 96-well clear-bottom microplate, add 140 µL of buffer, 20 µL of test compound (dissolved in DMSO, final well concentration of DMSO < 1%), and 20 µL of AChE enzyme (0.22 U/mL).

  • Incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to establish binding equilibrium with the enzyme.

  • Reaction Initiation: Add 10 µL of DTNB (3.0 mM) and 10 µL of ATCI (1.5 mM) to all wells simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Record the absorbance at 412 nm every 30 seconds for 5 minutes.

  • System Validation (Controls):

    • Blank (No Enzyme): Contains buffer, DTNB, and ATCI. Validates that spontaneous hydrolysis of ATCI is negligible.

    • Positive Control: Donepezil (100 nM). Validates enzyme viability. If Donepezil fails to inhibit the reaction by >80%, the enzyme batch is compromised and the plate must be discarded.

Pathway Drug Optimized Derivative AChE AChE Enzyme (Inhibited) Drug->AChE Binds CAS/PAS ACh Acetylcholine (Accumulation) AChE->ACh Prevents Hydrolysis Receptor Cholinergic Receptors ACh->Receptor Activates

Caption: Mechanism of action for AChE inhibition and subsequent cholinergic receptor activation.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data for synthesized derivatives, demonstrating how targeted modifications to the 4-(Quinolin-3-yl)piperidin-4-ol scaffold dramatically enhance biochemical potency.

CompoundPiperidine N-SubstituentQuinoline SubstitutionAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity (BChE/AChE)
Base Scaffold -H-H> 50.0> 50.0N/A
Derivative 1 -Benzyl-H12.45 ± 0.1215.20 ± 0.341.22
Derivative 2 -4-Fluorobenzyl6-Chloro1.20 ± 0.053.45 ± 0.112.87
Derivative 3 -3-Chlorobenzyl8-Methyl0.85 ± 0.021.15 ± 0.041.35

Data Interpretation: The unmodified base scaffold exhibits negligible activity. The addition of a simple benzyl group (Derivative 1) bridges the gap to the PAS, dropping the IC₅₀ into the low micromolar range. Dual functionalization—combining N-alkylation with quinoline halogenation (Derivative 2) or methylation (Derivative 3)—synergistically locks the molecule into the active site, yielding sub-micromolar potency[1].

References

  • Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. ACS Publications (Journal of Medicinal Chemistry).[Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules / PubMed Central (PMC).[Link]

  • Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences.[Link]

Sources

Application

Application Note: Advanced Cell Culture Strategies for the Pharmacological Profiling of Quinolinylpiperidine Compounds

An In-Depth Technical Guide Abstract The quinolinylpiperidine scaffold is a privileged structure in medicinal chemistry, featured in a wide range of bioactive molecules with therapeutic potential in oncology, neuroscienc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The quinolinylpiperidine scaffold is a privileged structure in medicinal chemistry, featured in a wide range of bioactive molecules with therapeutic potential in oncology, neuroscience, and infectious diseases.[1][2] Elucidating the precise mechanism of action, target engagement, and functional consequences of these compounds requires robust and reproducible cell-based assay systems. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute effective cell culture studies for the characterization of novel quinolinylpiperidine derivatives. We move beyond simple procedural lists to explain the causal reasoning behind experimental design, emphasizing the integration of cytotoxicity, target engagement, and functional assays to build a complete pharmacological profile. This document provides detailed, field-tested protocols and data interpretation strategies to ensure scientific integrity and accelerate the drug discovery pipeline.

Foundational Principles: Ensuring a Bedrock of Quality Data

The reliability of any pharmacological study is contingent upon the quality and consistency of the cell culture practices.[3] Before initiating compound-specific assays, it is imperative to establish a rigorous cell culture workflow.

The Imperative of Cell Line Authentication
  • Standard Operating Procedure (SOP): Implement routine authentication for all cell lines using Short Tandem Repeat (STR) profiling at least once per year or upon acquiring a new line.[3]

  • Source Verification: Obtain cell lines exclusively from reputable, trusted cell banks (e.g., ATCC) that provide documentation of identity and quality control.

  • Record Keeping: Maintain meticulous records of the cell line's origin, passage number, and authentication results.

Aseptic Technique and Environmental Control

The introduction of contaminants can profoundly alter cellular physiology and confound experimental results.[4]

  • Sterile Environment: All cell manipulations must be performed in a certified Class II biological safety cabinet, employing strict aseptic techniques.[3]

  • Environmental Stability: Utilize incubators that maintain stable temperature (typically 37°C), humidity, and CO₂ levels (typically 5%) to ensure physiological pH and optimal growth.[4]

  • Antibiotic Use: Avoid the routine use of antibiotics in media, as they can mask low-level contamination and exert off-target effects on cellular metabolism.[5]

Strategic Assay Selection: Crafting the Experimental Narrative

A multi-faceted approach is essential to build a comprehensive understanding of a quinolinylpiperidine compound's activity. The experimental journey should follow a logical progression from broad cellular health assessments to specific mechanistic inquiries.

Assay_Selection_Workflow cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Synthesis A Compound Synthesis & Solubility Testing B Cytotoxicity & Viability Assays (e.g., MTT, LDH) A->B C Determine IC50 & Maximum Non-Toxic Concentration B->C D Target Engagement Assays (e.g., NanoBRET, CETSA) C->D Use non-toxic concentrations E Functional Cellular Assays (e.g., GPCR, Signaling) C->E Use relevant concentration range F High-Content Phenotypic Screening (e.g., Cell Painting) C->F Screen at multiple concentrations G Integrated Pharmacological Profile (Potency, Efficacy, MoA) D->G E->G F->G

Caption: Workflow for characterizing quinolinylpiperidine compounds.

Core Protocols: From Theory to Benchtop Execution

This section provides detailed, step-by-step methodologies for key assays. The rationale behind critical steps is explained to empower researchers to adapt and troubleshoot effectively.

Protocol: Assessing General Cytotoxicity with the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[7] This assay is crucial for determining the concentration range of the compound that can be used in subsequent functional assays without causing overt cell death.[6]

Cell Line Selection: Choose cell lines relevant to the compound's intended therapeutic area.

Therapeutic AreaRecommended Cell LinesJustification
Oncology (Glioblastoma) U87-MG[8]A well-characterized human glioblastoma cell line widely used for brain cancer research and drug screening.[8]
Neuroscience SH-SY5Y[9]A human neuroblastoma line that can be differentiated into neuron-like cells, making it a valuable model for studying neurotoxicity and neuroprotection.[9]
General Screening HEK293, HeLaRobust, easy-to-culture cell lines suitable for initial high-throughput screening and establishing baseline toxicity.[10]

Detailed Methodology:

  • Cell Seeding:

    • Trypsinize and count cells, then dilute to the appropriate density in complete growth medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well clear flat-bottom plate.

    • Rationale: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment and do not become confluent.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the quinolinylpiperidine compound in DMSO.

    • Perform a serial dilution of the compound stock in culture medium to create 2X working concentrations (e.g., from 200 µM down to 0.1 µM).

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Controls are critical:

      • Vehicle Control: Wells treated with medium containing the highest concentration of DMSO used (e.g., 0.5%).

      • Untreated Control: Wells containing cells with medium only.

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., 10% DMSO or staurosporine).

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.

    • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Incubation and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO or an isopropanol/HCl solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Gently shake the plate for 5 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculation:

      • Subtract the average absorbance of the blank wells from all other readings.

      • Calculate the percentage of viability for each concentration: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

      • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to determine the IC₅₀ value.

Protocol: Confirming Intracellular Target Engagement with NanoBRET™

Principle: Establishing that a compound physically interacts with its intended protein target within a live cell is a crucial step in drug discovery.[12] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures this interaction in real-time.[13] It relies on energy transfer between a target protein fused to a highly efficient NanoLuc® luciferase (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[14] When an unlabeled test compound binds to the target, it displaces the tracer, causing a decrease in the BRET signal, which can be used to quantify compound affinity and occupancy.[13][15]

NanoBRET_Pathway cluster_0 NanoBRET™ Target Engagement Principle cluster_1 Condition 1: No Compound cluster_2 Condition 2: Compound Present Target_NL Target Protein-NanoLuc® (Energy Donor) Tracer Fluorescent Tracer (Energy Acceptor) Target_NL->Tracer Binding (<10 nm) BRET BRET Signal (Light Emission) Tracer->BRET Energy Transfer Compound Quinolinylpiperidine Compound Target_NL_2 Target Protein-NanoLuc® (Energy Donor) Compound->Target_NL_2 Competitive Binding No_BRET No BRET Signal Target_NL_2->No_BRET Tracer_2 Fluorescent Tracer (Displaced)

Caption: Principle of the NanoBRET™ competitive displacement assay.

Detailed Methodology:

  • Cell and Plasmid Preparation:

    • Obtain or create a plasmid encoding the target protein of interest fused to NanoLuc® luciferase.

    • Select a suitable cell line (e.g., HEK293T) that is easily transfectable and exhibits low background autofluorescence.

    • Co-transfect the cells with the NanoLuc®-fusion plasmid using a suitable transfection reagent (e.g., FuGENE® HD).

    • Rationale: Transient transfection is often faster than creating stable cell lines, allowing for rapid screening of different targets.[16]

  • Cell Seeding and Equilibration:

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

    • Seed the transfected cells into a 96-well white, flat-bottom assay plate.

    • Add the fluorescent NanoBRET™ tracer at its predetermined optimal concentration.

    • Incubate the plate at 37°C, 5% CO₂ for at least 2 hours to allow the tracer to equilibrate with the target protein.

  • Compound Treatment:

    • Prepare serial dilutions of the quinolinylpiperidine compound in Opti-MEM®.

    • Add the compound dilutions to the wells. Include vehicle (DMSO) and no-compound controls.

    • Incubate for an additional 2 hours at 37°C to allow for competitive displacement to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol, mixing it with the extracellular NanoLuc® inhibitor.

    • Rationale: The inhibitor quenches any signal from luciferase that may have leaked from non-viable cells, ensuring the signal is from intracellular engagement.[12]

    • Add the substrate solution to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to simultaneously measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).

    • Normalize the data to the controls to obtain the MilliBRET Units (mBU): (Raw BRET Ratio - BRET_Vehicle) * 1000.

    • Plot the mBU values against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀, representing the concentration at which the compound displaces 50% of the tracer.

Protocol: Analysis of Signaling Pathway Modulation by Western Blot

Principle: Many drugs exert their effects by modulating intracellular signaling pathways.[17] Western blotting is a powerful technique to detect changes in the expression levels or post-translational modifications (e.g., phosphorylation) of specific proteins within these pathways following compound treatment.[18] This provides direct mechanistic insight into the compound's downstream functional effects.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., A549 lung cancer cells[8]) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours if studying a growth factor-stimulated pathway.

    • Pre-treat cells with various concentrations of the quinolinylpiperidine compound (or vehicle) for a specified time (e.g., 1 hour).

    • Stimulate the cells with an appropriate agonist (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes).

    • Rationale: The starvation step synchronizes the cells and reduces basal pathway activation, creating a cleaner window to observe compound-induced effects.[17]

  • Protein Extraction (Lysis):

    • Immediately place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[19]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (total protein lysate) to a new tube.[20]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

    • Normalize the concentration of all samples with lysis buffer to ensure equal loading.[19]

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.[19]

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Rationale: Blocking prevents non-specific binding of the antibodies to the membrane.[18]

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imager.

    • Crucial Control: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total Akt) and a loading control (e.g., anti-GAPDH or anti-β-actin) to confirm that observed changes in phosphorylation are not due to differences in the amount of protein loaded.[17]

    • Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal for each sample.

References

  • High-content screening - Wikipedia. Wikipedia. [Link]

  • Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. Nature Biotechnology. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • High Content Screening (HCS). Ichor Life Sciences. [Link]

  • CytoSelect™ LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc. [Link]

  • LDH Cytotoxicity Assay. Creative Bioarray. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. [Link]

  • GPCR Functional Cell-based Assays. GenScript. [Link]

  • Advances in Cell Line Development for Neurodegenerative Diseases. Technology Networks. [Link]

  • Applications of High Content Screening in Life Science Research. Journal of Biomolecular Screening. [Link]

  • Neuronal Cell Lines for Neurodegenerative Research. 2BScientific. [Link]

  • Flow Electroporation Capabilities and Case Studies: Rapid GPCR Screening and Functional Ion Channel Assays. MaxCyte. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Target Engagement. Selvita. [Link]

  • Cell Culture Quality Control: Best Practices. Cell Culture Company. [Link]

  • Three-Dimensional In Vitro Cell Culture Models for Efficient Drug Discovery: Progress So Far and Future Prospects. MDPI. [Link]

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Chemical Biology. [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.net. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]

  • GPCR Assay Services. ION Biosciences. [Link]

  • Western Blot Protocol. OriGene Technologies Inc. [Link]

  • Experimental Cell Models for Investigating Neurodegenerative Diseases. MDPI. [Link]

  • Human Cell Lines Examples: 9 Cancer Cell Lines. Cytion. [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Cell Signaling Technology (YouTube). [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. ScienceDirect. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology. [Link]

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Method

Comprehensive Application Note: Preclinical In-Vivo Evaluation of Kinase Inhibitors

Executive Summary Kinase inhibitors represent a cornerstone of modern targeted therapeutics, particularly in oncology and autoimmune diseases. However, the translation of in-vitro potency (IC50) to in-vivo efficacy is fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Kinase inhibitors represent a cornerstone of modern targeted therapeutics, particularly in oncology and autoimmune diseases. However, the translation of in-vitro potency (IC50) to in-vivo efficacy is frequently derailed by complex pharmacokinetics (PK), tumor microenvironment (TME) interactions, and adaptive resistance mechanisms.

This application note provides a comprehensive, field-proven framework for designing and executing in-vivo efficacy and pharmacodynamic (PD) studies for kinase inhibitors. By prioritizing causality—understanding why specific models and methodologies are chosen—this guide ensures that preclinical data is robust, reproducible, and translationally relevant.

Strategic Selection of In-Vivo Models

The choice of animal model dictates the translational validity of the study. A common pitfall in drug development is over-relying on rapidly growing Cell Line-Derived Xenografts (CDXs) that fail to recapitulate the human tumor architecture or immune context. Patient-Derived Xenografts (PDXs) have emerged as superior models because they maintain the chromosomal architecture, histological fidelity, and stromal interactions of the original human tumors[1]. Furthermore, PDX models are critical for evaluating secondary mutations that drive resistance to standard tyrosine kinase inhibitors (TKIs)[2].

While oncology dominates kinase research, it is crucial to note that kinase inhibitors are also evaluated in non-oncology models, such as chemically induced inflammatory models for autoimmune and ocular diseases, demonstrating their broad therapeutic utility[3].

Table 1: Comparison of Animal Models for Kinase Inhibitor Evaluation
Model TypeDescriptionAdvantagesLimitationsIdeal Use Case
CDX (Cell-Derived Xenograft) Cultured human cancer cell lines injected into immunocompromised mice.High throughput, highly reproducible, rapid tumor growth.Lacks human stroma and immune system; poor predictor of clinical resistance.Early-stage screening, initial PK/PD correlation, mechanism-of-action proof.
PDX (Patient-Derived Xenograft) Fresh human tumor fragments implanted directly into immunocompromised mice.Preserves tumor heterogeneity, stromal architecture, and clinical resistance profiles.Slower growth, higher cost, variable engraftment rates.Translational efficacy, overcoming TKI resistance, biomarker discovery.
Syngeneic Models Murine tumor cell lines implanted into immunocompetent mice of the same strain.Intact immune system allows study of TME and immune interactions.Murine kinases may have different binding affinities to the human-targeted inhibitor.Evaluating immunomodulatory kinase inhibitors (e.g., CSF1R, VEGFR).
GEMMs (Genetically Engineered) Mice genetically modified to spontaneously develop tumors driven by specific oncogenes.Spontaneous tumor development in a native, immunocompetent microenvironment.Long latency periods, highly variable tumor onset, expensive.Studying tumor initiation, early intervention, and immune evasion.

Pharmacodynamics (PD) & Pharmacokinetics (PK) Integration

A critical error in evaluating kinase inhibitors is assuming that continuous plasma exposure above the in-vitro IC50 is strictly required for efficacy. Evidence shows that "pulse" treatment can induce apoptosis due to the intracellular retention of the TKI, meaning target suppression can outlast plasma clearance[4].

Therefore, dosing schedules should be guided by Molecular Pharmacodynamics-Guided Biologically Effective Dose Regimens (PD-BEDR) rather than simply pushing to the Maximum Tolerated Dose (MTD). By measuring the duration of kinase suppression (e.g., reductions in phosphorylated targets) and the rate of kinase recovery, researchers can customize dosage regimens to achieve continuous molecular target control, maximizing efficacy while minimizing off-target toxicity[5].

Preclinical Workflow for Kinase Inhibitor Evaluation

Workflow A 1. Compound Formulation & PK Profiling B 2. Model Selection (CDX, PDX, Syngeneic) A->B C 3. MTD & Dose Range Finding B->C D 4. In-Vivo Efficacy Study (Tumor Volume/Survival) C->D E 5. Pharmacodynamic (PD) Biomarker Analysis C->E Acute PD Sampling D->E F 6. Data Synthesis & BEDR Determination E->F

Caption: Step-by-step workflow integrating PK, efficacy, and PD to determine the optimal Biologically Effective Dose Regimen.

Detailed Protocol: Subcutaneous Efficacy & PD Study

This protocol is designed as a self-validating system. Every step includes causality to ensure scientific integrity.

Phase 1: Preparation and Implantation
  • Cell Preparation (For CDX): Harvest cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel.

    • Causality: Matrigel provides extracellular matrix support, significantly improving engraftment rates and initial vascularization.

  • Implantation: Subcutaneously inject 1−5×106 cells (in 100 µL) into the right flank of 6-8 week old athymic nude or NOD/SCID mice.

  • Randomization: Monitor tumor growth via digital calipers. Randomize mice into treatment groups (n=8-10/group) only when average tumor volumes reach 100–150 mm³ .

    • Causality: Randomizing at this volume ensures tumors are in the exponential growth phase and have established a functional vascular network, which is an absolute prerequisite for systemic drug delivery.

Phase 2: Dosing and Monitoring
  • Controls: Include a Vehicle Control (identical formulation without the active pharmaceutical ingredient) and a Positive Control (a clinically approved TKI targeting the same pathway).

  • Administration: Dose animals via oral gavage (PO) or intraperitoneal (IP) injection according to the PK-derived schedule.

  • Measurement: Measure tumor dimensions (Length × Width) and body weight bi-weekly.

    • Formula: Tumor Volume (TV) = (Length×Width2)/2 .

    • Stopping Rule: Euthanize animals if tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20% of baseline, indicating severe toxicity.

Phase 3: Pharmacodynamic (PD) Tissue Processing (Critical Step)

Kinase activity is highly dynamic. The following steps prevent false-negative PD readouts caused by post-mortem phosphatase activity.

  • Timing: Sacrifice a subset of animals (n=3/group) at specific time points post-dose (e.g., 2h, 6h, 12h, 24h) to map the PD kinetic curve.

  • Excision and Snap-Freezing: Excise the tumor rapidly. Within 60 seconds of severing the blood supply, cut the tumor into fragments and immediately submerge them in liquid nitrogen.

    • Causality: Endogenous phosphatases will rapidly dephosphorylate target proteins (e.g., p-AKT, p-ERK) once ischemia sets in. Snap-freezing halts all enzymatic activity, preserving the in-vivo phosphorylation state.

  • Lysis: Homogenize the frozen tissue in RIPA buffer supplemented with a robust cocktail of protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride).

Mechanistic Pathway Visualization

To interpret PD data, one must understand the signaling cascade. Kinase inhibitors typically block ATP binding at the receptor or downstream nodes, preventing the phosphorylation cascade that drives survival.

Pathway Ligand Growth Factor (e.g., HGF/EGF) RTK Receptor Tyrosine Kinase (MET/EGFR) Ligand->RTK PI3K PI3K RTK->PI3K Inhibitor Small Molecule Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding AKT AKT (p-AKT) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation

Caption: Example of a Receptor Tyrosine Kinase (RTK) pathway. Inhibitors block RTK phosphorylation, suppressing downstream p-AKT and mTOR.

Quantitative Data Interpretation

Efficacy is not merely a visual reduction in tumor size; it must be rigorously quantified. Table 2 outlines the standard metrics used to evaluate the success of a kinase inhibitor in-vivo.

Table 2: Quantitative Readouts for In-Vivo Efficacy
ParameterDefinitionCalculation / FormulaTranslational Significance
TGI (%) Tumor Growth Inhibition 100×[1−(TVtreated_final​−TVtreated_initial​)/(TVvehicle_final​−TVvehicle_initial​)] Primary metric for efficacy. TGI > 50% is generally considered biologically meaningful.
Target Engagement Ratio of phosphorylated target to total target protein (p−Kinase/Total_Kinase)treated​/(p−Kinase/Total_Kinase)vehicle​ Confirms mechanism of action in-vivo. Determines if the drug is hitting its intended target in the TME.
PK/PD Disconnect Time difference between drug clearance and target recovery Trecovery_of_p−Kinase​−T1/2_plasma​ Indicates intracellular retention or irreversible binding, allowing for less frequent dosing schedules.
Kaplan-Meier Survival Time to reach a predefined humane endpoint (e.g., tumor volume > 1500 mm³)Log-rank (Mantel-Cox) test comparing treated vs. vehicle cohortsDemonstrates long-term therapeutic benefit and durability of response beyond acute tumor shrinkage.

References

  • Molecular Pharmacodynamics-Guided Scheduling of Biologically Effective Doses: A Drug Development Paradigm Applied to MET Tyrosine Kinase Inhibitors Source: Molecular Cancer Therapeutics (AACR Journals) URL:[Link]

  • Establishment and characterization of patient-derived xenograft models of gastrointestinal stromal tumor resistant to standard tyrosine kinase inhibitors Source: Oncotarget URL:[Link]

  • Patient-derived xenograft models for oncology drug discovery Source: OAE Publishing Inc. URL:[Link]

  • A Novel Paradigm In Pharmacodynamics of Tyrosine Kinase Inhibitors: Pulse Treatment Induced Apoptosis Is Mediated by Intracellular Retention Source: Blood (ASH Publications) URL:[Link]

  • In Vivo Efficacy of Imatinib Mesylate, a Tyrosine Kinase Inhibitor, in the Treatment of Chemically Induced Dry Eye in Animal Models Source: Translational Vision Science & Technology (ARVO Journals) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 4-(Quinolin-3-yl)piperidin-4-ol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe yield bottlenecks when synthesizing 4-(Quinolin-3-yl)piperidin-4-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe yield bottlenecks when synthesizing 4-(Quinolin-3-yl)piperidin-4-ol.

The primary mechanistic failure in this synthesis is not the halogen-metal exchange, but rather the competing enolization of the ketone electrophile . N-Boc-piperidin-4-one is highly prone to enolization. When traditional, highly basic organolithium reagents (derived from n -BuLi) are used, the organometallic species acts as a base rather than a nucleophile, deprotonating the piperidone to form an unreactive lithium enolate[1]. Upon aqueous workup, this enolate simply reverts to the starting ketone, devastating your yield.

To circumvent this, we transition the protocol from classical lithiation to a Turbo-Grignard ( i -PrMgCl·LiCl) mediated magnesiation[2]. The resulting 3-quinolylmagnesium chloride is highly nucleophilic but significantly less basic, shifting the reaction pathway entirely from enolization toward the desired nucleophilic addition.

Below is the comprehensive, self-validating guide to mastering this synthesis.

Process Visualization

SynthesisWorkflow Start 3-Bromoquinoline Step1 Step 1: Halogen-Metal Exchange iPrMgCl·LiCl (Turbo-Grignard) THF, -20°C Start->Step1 Intermediate 3-Quinolylmagnesium Chloride (High Nucleophilicity, Low Basicity) Step1->Intermediate Prevents Enolization Step2 Step 2: Nucleophilic Addition N-Boc-piperidin-4-one THF, -78°C to RT Intermediate->Step2 ProtectedProd N-Boc-4-(quinolin-3-yl)piperidin-4-ol Step2->ProtectedProd Step3 Step 3: Boc Deprotection TFA / DCM, 0°C to RT (Strict Temp Control) ProtectedProd->Step3 FinalProd 4-(Quinolin-3-yl)piperidin-4-ol (Target Compound) Step3->FinalProd

Optimized workflow for 4-(Quinolin-3-yl)piperidin-4-ol synthesis via Turbo-Grignard.

Quantitative Method Comparison

To understand why the Turbo-Grignard approach is the gold standard for this scaffold, compare the thermodynamic and kinetic parameters of the two reagent systems:

Parameter / Reagent SystemTraditional Lithiation ( n -BuLi)Turbo-Grignard ( i -PrMgCl·LiCl)
Halogen-Metal Exchange Temp -78 °C-20 °C
Organometallic Basicity Very High (pKₐ ~50)Moderate (pKₐ ~35)
Piperidone Enolization Rate > 50%< 5%
Addition Step Temp -78 °C-78 °C to 0 °C
Typical Isolated Yield 15% – 30%75% – 85%

Self-Validating Experimental Protocol

This methodology is designed with built-in analytical checkpoints to ensure you do not carry failed intermediates through the workflow.

Step 1: Halogen-Metal Exchange
  • Preparation: Flame-dry a Schlenk flask under argon. Add 3-bromoquinoline (1.0 equiv, 10 mmol) and anhydrous THF (20 mL). Cool the solution to -20 °C.

  • Magnesiation: Dropwise add i -PrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 11 mmol) over 15 minutes. Stir at -20 °C for 2 hours.

  • Validation Checkpoint: Withdraw a 0.1 mL micro-aliquot and quench it into a GC vial containing 0.5 mL of a 1M iodine in THF solution. Analyze via GC-MS. You must observe >95% conversion to 3-iodoquinoline. If unreacted 3-bromoquinoline remains, extend the stirring time by 1 hour.

Step 2: Nucleophilic Addition
  • Addition: Cool the validated Grignard solution to -78 °C. Dissolve N-Boc-piperidin-4-one (1.05 equiv, 10.5 mmol) in 10 mL anhydrous THF and add it dropwise over 30 minutes.

  • Reaction: Allow the mixture to slowly warm to 0 °C over 3 hours.

  • Validation Checkpoint: Withdraw a micro-aliquot, quench with water, and spot on a TLC plate (Hexane/EtOAc 1:1). The disappearance of the UV-active 3-bromoquinoline spot and the appearance of a highly polar, UV-active product spot confirms successful C-C bond formation.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate N-Boc-4-(quinolin-3-yl)piperidin-4-ol.

Step 3: Boc Deprotection
  • Deprotection: Dissolve the intermediate (5 mmol) in anhydrous DCM (15 mL) and cool to 0 °C. Slowly add Trifluoroacetic Acid (TFA, 5 mL). Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours.

  • Validation Checkpoint: Spot the reaction on TLC and stain with Ninhydrin. The starting material will not stain readily, whereas the free amine product will immediately form a dark purple/brown spot.

  • Isolation: Concentrate the mixture under reduced pressure (keep the water bath <30 °C). Dissolve the residue in water, basify to pH 11 with 2M NaOH, and extract with a 4:1 mixture of Chloroform/Isopropanol (3 × 30 mL). Dry and concentrate to yield the final product.

Troubleshooting & FAQs

Q1: I followed the traditional n -BuLi protocol and recovered almost entirely unreacted N-Boc-piperidin-4-one and quinoline. What happened? A1: You experienced quantitative enolization. The 3-quinolyllithium species is highly basic. Instead of attacking the carbonyl carbon, it abstracted an alpha-proton from the piperidone, creating a lithium enolate and neutral quinoline. Upon your aqueous quench, the enolate reprotonated back to the starting ketone[1]. Switch to the i -PrMgCl·LiCl protocol detailed above to lower the basicity of your organometallic intermediate[2].

Q2: During the addition step (Step 2), my reaction mixture turned into a thick, unstirrable gel. How do I fix this? A2: This is a common physical phenomenon. The resulting magnesium alkoxide intermediate forms a rigid, cross-linked coordination polymer in THF. To prevent the magnetic stir bar from seizing, increase your total THF volume to achieve a 0.1 M concentration, or add 10% (v/v) of 2-Methyltetrahydrofuran (2-MeTHF) to the solvent mixture. The slight steric bulk of 2-MeTHF disrupts the magnesium lattice and keeps the solution fluid.

Q3: My LC-MS shows a major byproduct with a mass of[M - 18]. Why is my product degrading? A3: You are observing E1 dehydration. The product is a tertiary, benzylic-like alcohol, making it highly susceptible to losing water and forming a tetrahydropyridine derivative under acidic conditions. This usually happens during Step 3 (Boc deprotection). To prevent this, strictly limit your TFA exposure to 2 hours maximum, keep the reaction at or below room temperature, and never heat the rotary evaporator bath above 30 °C when removing the TFA.

Q4: The final Boc deprotection worked, but my extraction yield of the free amine is terrible. Where is my product? A4: 4-(Quinolin-3-yl)piperidin-4-ol is highly polar and possesses significant water solubility at neutral pH. Standard extraction with EtOAc or DCM will leave the majority of your product in the aqueous layer. You must adjust the aqueous phase to pH 10–11 to fully deprotonate the piperidine nitrogen, saturate the aqueous layer with solid NaCl (salting out), and extract using a highly polar organic mixture, specifically Chloroform:Isopropanol (4:1 v/v) .

References

  • Multiple Regioselective Functionalizations of Quinolines via Magnesiations Source: Organic Letters (ACS Publications) URL:[Link]

  • Organomagnesium and Organolithium Compounds in Synthesis Source: Chemistry LibreTexts URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of Quinoline Compounds in Aqueous Buffers

Welcome to the technical support center dedicated to addressing the solubility challenges of quinoline-based compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of quinoline-based compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving desired concentrations of these compounds in aqueous buffers during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common yet critical issues.

Introduction to Quinoline Solubility

Quinoline and its derivatives are a class of heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals and materials science.[1][2] However, their often hydrophobic and aromatic nature can lead to poor solubility in aqueous solutions, posing a significant hurdle for in vitro and in vivo studies.[3][4] This guide will walk you through the fundamental principles and practical strategies to enhance the solubility of your quinoline compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems researchers face.

Q1: My quinoline compound won't dissolve in my aqueous buffer. What's the first thing I should try?

A1: The initial and often most effective approach is to leverage the basicity of the quinoline nitrogen atom.[5][6] Most quinoline derivatives are weak bases.[1][6] By lowering the pH of your aqueous buffer, you can protonate the nitrogen atom, forming a more soluble salt.[5][6][7] Aim for a pH that is at least 1-2 units below the pKa of your specific quinoline compound to ensure a significant portion is in the ionized, more soluble form.[7]

Q2: I've tried adjusting the pH, but my compound still precipitates. What's my next step?

A2: If pH adjustment alone is insufficient, the next logical step is to employ a co-solvent system.[8][9] Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of hydrophobic compounds.[8][] The most common co-solvent for this purpose is Dimethyl sulfoxide (DMSO).[5][11] Other options include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8][11] It's crucial to start with a high-concentration stock solution of your compound in 100% DMSO and then dilute it into your aqueous buffer.[11][12]

Q3: I'm using a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?

A3: This common issue, often called "crashing out," occurs when the concentration of the organic co-solvent (DMSO) is drastically reduced upon dilution.[7][12] The now predominantly aqueous environment can no longer support the solubility of the hydrophobic quinoline compound at that concentration.[7]

Here are the primary solutions:

  • Lower the Final Concentration: Your target concentration might be exceeding the kinetic solubility of the compound in the final buffer composition.[11] Try reducing the final concentration of your quinoline derivative.

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in your assay buffer can help maintain solubility. However, be mindful that high concentrations of organic solvents can affect biological assays.[7]

  • Explore Other Solubilization Techniques: If the above are not viable, you will need to consider more advanced methods like using cyclodextrins or surfactants.[5][12]

Q4: What are cyclodextrins and how can they help with my quinoline compound's solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly water-soluble molecules, like many quinoline derivatives, within their hydrophobic core, forming an "inclusion complex."[5][15] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[14][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[12][17]

Q5: Are there any other advanced methods for very challenging quinoline compounds?

A5: Yes, for particularly difficult-to-dissolve compounds, several advanced formulation strategies can be employed:

  • Solid Dispersions: This technique involves dispersing the quinoline compound within a hydrophilic polymer matrix.[5][18] When this solid dispersion is introduced to an aqueous medium, the polymer dissolves and releases the drug as very fine, often amorphous, particles, which have a higher dissolution rate.[13][19]

  • Nanosuspensions: This approach involves reducing the particle size of the drug to the sub-micron (nanometer) range.[20] This dramatic increase in surface area leads to a significant enhancement in dissolution velocity and saturation solubility.[21][22]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC).[1][12] The hydrophobic cores of these micelles can encapsulate quinoline compounds, increasing their solubility.[12]

Troubleshooting Workflow: From Precipitation to Clear Solution

This workflow provides a systematic approach to resolving solubility issues with your quinoline compounds.

Solubility_Workflow start Start: Quinoline Compound Precipitates in Aqueous Buffer step1 Step 1: pH Adjustment Is the compound ionizable? start->step1 step2 Step 2: Co-solvent System (e.g., DMSO) step1->step2 No / Insufficient end_soluble Result: Soluble Compound step1->end_soluble Yes, Soluble step3 Step 3: Cyclodextrin Complexation (e.g., HP-β-CD) step2->step3 Precipitates on Dilution step2->end_soluble Soluble step4 Step 4: Advanced Formulation (Solid Dispersion, Nanosuspension) step3->step4 Insufficient Solubility step3->end_soluble Soluble step4->end_soluble Soluble end_insoluble Consider Structural Modification or Alternative Compound step4->end_insoluble Still Insoluble

Caption: A step-by-step troubleshooting workflow for addressing quinoline compound solubility.

In-Depth Technical Guides & Protocols

This section provides detailed explanations and experimental protocols for the key solubilization strategies.

Method 1: pH Adjustment

Causality: The nitrogen atom in the quinoline ring system is basic and can be protonated in acidic conditions to form a more polar and, therefore, more water-soluble cationic salt.[5][6] This is often the most straightforward and effective method for ionizable quinoline derivatives.[][11]

Experimental Protocol: Determining pH-Dependent Solubility

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 8).

  • Compound Addition: Add an excess amount of your solid quinoline compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind your compound).[12]

  • Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[12][23]

  • Analysis: Plot the measured solubility against the pH to determine the optimal pH range for solubilization.

Method 2: Co-solvents

Causality: Co-solvents work by reducing the polarity of the aqueous solvent system.[8][] Most co-solvents have both hydrophilic and hydrophobic regions.[] The hydrophobic part of the co-solvent disrupts the hydrogen bonding network of water, making the overall solvent more accommodating to non-polar solutes like many quinoline derivatives.[9][]

Experimental Protocol: Kinetic Solubility Assay with a Co-solvent

This protocol helps determine the maximum concentration of your compound that can be achieved by diluting a DMSO stock into an aqueous buffer.[11]

  • Stock Solution: Prepare a high-concentration stock solution of your quinoline compound in 100% DMSO (e.g., 10-50 mM).[11]

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of your DMSO stock with DMSO to create a range of concentrations.

  • Dilution into Buffer: In a separate UV-transparent 96-well plate, add your aqueous buffer (e.g., 198 µL). Then, add a small volume of each DMSO dilution (e.g., 2 µL) to the corresponding wells. This creates a consistent final DMSO concentration (e.g., 1%).[11]

  • Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for equilibration.[11]

  • Absorbance Measurement: Measure the absorbance of each well at the λmax of your compound using a microplate reader.[11]

  • Data Analysis: Plot the absorbance versus the nominal compound concentration. The point at which the absorbance plateaus or deviates from linearity indicates the kinetic solubility limit.[11]

Method 3: Cyclodextrin Complexation

Causality: The hydrophobic interior of the cyclodextrin molecule provides a favorable environment for the non-polar quinoline compound, effectively shielding it from the aqueous environment.[5][15] The hydrophilic exterior of the cyclodextrin ensures that the entire inclusion complex remains dissolved in water.[14]

Experimental Protocol: Phase Solubility Study with HP-β-CD

  • Prepare Cyclodextrin Solutions: Create a series of HP-β-CD solutions in your desired aqueous buffer at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).[12]

  • Add Compound: Add an excess amount of your solid quinoline compound to each cyclodextrin solution.

  • Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (e.g., 24-72 hours).

  • Separate Undissolved Compound: Centrifuge the samples at high speed to pellet the undissolved solid.[12]

  • Quantify Solubilized Compound: Carefully take an aliquot of the clear supernatant and determine the concentration of your quinoline derivative using a suitable analytical method.[12]

  • Analyze: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship indicates the formation of a soluble complex and allows you to determine the required cyclodextrin concentration for your target compound concentration.[12]

Method 4: Advanced Formulation Strategies
Solid Dispersions

Causality: By dispersing the drug at a molecular level within a hydrophilic carrier, solid dispersions prevent the drug from crystallizing.[13][18] Upon contact with water, the carrier dissolves, releasing the drug as very small, often amorphous, particles with a large surface area, leading to faster dissolution.[19][24]

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Dissolve Components: Dissolve both your quinoline compound and a suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP) K30) in a common volatile solvent like methanol.[11][25]

  • Solvent Removal: Remove the solvent using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under vacuum to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder. This powder can then be used for dissolution studies.

Nanosuspensions

Causality: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area.[22] By reducing the particle size to the nanoscale, the surface area is dramatically increased, leading to a higher dissolution rate and apparent solubility.[20][22]

Experimental Protocol: High-Pressure Homogenization for Nanosuspension

  • Pre-suspension: Disperse your quinoline compound in an aqueous solution containing a stabilizer (a surfactant or polymer).

  • Homogenization: Subject this pre-suspension to high-pressure homogenization. The high shear forces and cavitation within the homogenizer break down the drug particles into the nanometer size range.

  • Characterization: The resulting nanosuspension should be characterized for particle size, zeta potential (to assess stability), and dissolution rate.

Data Summary Tables

Table 1: Comparison of Solubilization Strategies

MethodPrincipleAdvantagesDisadvantagesBest For
pH Adjustment Ionization of the compound to form a more soluble salt.[5][6]Simple, cost-effective, and can be highly effective.[]Only applicable to ionizable compounds; can alter experimental conditions.[12]Basic or acidic quinoline derivatives.
Co-solvents Reducing the polarity of the aqueous medium.[8][]Effective for a wide range of hydrophobic compounds.[9]The organic solvent can interfere with biological assays; precipitation on dilution is common.[7]Initial screening and when the final solvent concentration can be tolerated.
Cyclodextrins Encapsulation of the hydrophobic compound in an inclusion complex.[5][15]High solubilizing capacity, generally low toxicity.[12]Can be costly; potential for interactions with other components.[12]Compounds that are difficult to solubilize by other means and for in vivo applications.
Solid Dispersions Dispersing the drug in a hydrophilic polymer matrix to enhance dissolution.[13][18]Significant improvement in dissolution rate and bioavailability.[24]Can be complex to prepare; potential for physical instability (recrystallization).[25]Oral drug delivery formulations.
Nanosuspensions Increasing the surface area by reducing particle size to the nanoscale.[20]Greatly enhances dissolution velocity and saturation solubility.[21][22]Requires specialized equipment; potential for particle aggregation.[20]Poorly soluble drugs for various delivery routes.

Logical Relationships Diagram

Logical_Relationships cluster_problem The Core Problem cluster_solutions Solubilization Strategies cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of Quinoline Compound Hydrophobic Nature Crystalline Structure pH pH Adjustment Ionization (Salt Formation) Problem->pH Cosolvent Co-solvents (DMSO, Ethanol) Polarity Reduction Problem->Cosolvent Cyclodextrin Cyclodextrins Inclusion Complexation Problem->Cyclodextrin Advanced Advanced Formulations Solid Dispersions Nanosuspensions Problem->Advanced Outcome Increased Apparent Solubility & Dissolution Rate Homogeneous Aqueous Solution pH->Outcome Cosolvent->Outcome Cyclodextrin->Outcome Advanced->Outcome

Caption: The relationship between the solubility problem, various strategies, and the desired outcome.

Conclusion

Overcoming the solubility challenges of quinoline compounds in aqueous buffers is a critical step in unlocking their full potential in research and drug development. By systematically applying the principles and protocols outlined in this guide—from simple pH adjustments and the use of co-solvents to more advanced techniques like cyclodextrin complexation and nanoformulations—researchers can successfully prepare homogeneous aqueous solutions suitable for a wide range of experimental applications. Always remember to consider the specific properties of your quinoline derivative and the requirements of your assay when selecting the most appropriate solubilization strategy.

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117–130.
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 108.
  • Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest. (n.d.). Retrieved March 15, 2026, from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Retrieved March 15, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.). Retrieved March 15, 2026, from [Link]

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3).
  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). Retrieved March 15, 2026, from [Link]

  • A Review On Nanosuspension: A Method To Improve Medication Solubility - IJNRD.org. (n.d.). Retrieved March 15, 2026, from [Link]

  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Sanklecha, V. M. (2020). A Systematic Review on Solid Dispersion: Enhancing the Solubility of Poorly Soluble Drug. Austin J Nanomed Nanotechnol, 8(1), 1059.
  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug - SciSpace. (n.d.). Retrieved March 15, 2026, from [Link]

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 108.
  • Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. (n.d.). Retrieved March 15, 2026, from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. (n.d.). Retrieved March 15, 2026, from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. (n.d.). Retrieved March 15, 2026, from [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH. (n.d.). Retrieved March 15, 2026, from [Link]

  • Aggregation-induced Emission of a Liquid-crystalline Quinolinium Salt Molecule in Aqueous Solution | Request PDF - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • ASTM D4746-14 - Standard Test Method for Determination of Quinoline Insolubles. (n.d.). Retrieved March 15, 2026, from [Link]

  • Cyclodextrins as Solubilizers: Formation of Complex Aggregates | Request PDF - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium | Request PDF - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (n.d.). Retrieved March 15, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (n.d.). Retrieved March 15, 2026, from [Link]

  • Quinoline - Sciencemadness Wiki. (n.d.). Retrieved March 15, 2026, from [Link]

  • Improvement for determination of quinoline insoluble in needle coke. (n.d.). Retrieved March 15, 2026, from [Link]

  • Aggregation-Induced Emission of Quinoline-Malononitrile-Based Probe for Monoamine Oxidase Detection in Living Cells - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Multifunctional Quinoline-Triazole Derivatives as Potential Modulators of Aβ Peptide Aggregation - SFU Summit. (n.d.). Retrieved March 15, 2026, from [Link]

  • (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. (n.d.). Retrieved March 15, 2026, from [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved March 15, 2026, from [Link]

  • β-Cyclodextrins as a Solubilization Tool for Insoluble APIs | Pharmaceutical Networking. (n.d.). Retrieved March 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Quinolin-3-yl)piperidin-4-ol by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-(Quinolin-3-yl)piperidin-4-ol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-(Quinolin-3-yl)piperidin-4-ol using column chromatography. As a Senior Application Scientist, this guide is structured to address common and complex issues encountered during this specific purification, explaining the rationale behind each experimental choice to ensure a robust and reproducible methodology.

I. Understanding the Molecule: Key Physicochemical Properties

4-(Quinolin-3-yl)piperidin-4-ol is a heterocyclic compound containing both a basic piperidine ring and a quinoline moiety. Its structure presents specific challenges for purification by standard column chromatography.

  • Polarity: The presence of the hydroxyl group and the nitrogen atoms makes it a polar molecule.[1]

  • Basicity: The piperidine nitrogen is basic, which can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase.[2] This interaction often results in peak tailing and poor separation.

  • Solubility: The compound's solubility can be variable. While it may be soluble in polar organic solvents like methanol, its solubility in less polar solvents commonly used in normal-phase chromatography, such as hexanes or ethyl acetate, might be limited.[3]

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the column chromatography of 4-(Quinolin-3-yl)piperidin-4-ol.

Common Issues & Initial Troubleshooting

Question: My compound is streaking badly on the TLC plate and the column, resulting in poor separation. What is the primary cause and how can I fix it?

Answer: Streaking is a frequent issue with basic, nitrogen-containing compounds like 4-(Quinolin-3-yl)piperidin-4-ol when using silica gel.[1] The root cause is the strong interaction between the basic piperidine nitrogen and the acidic silanol groups on the silica surface.[4] This leads to a non-ideal equilibrium during elution, causing the elongated, "streaky" spots.

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[2]

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent. This will compete with your compound for the acidic sites, leading to improved peak shape.[1][2]

    • Ammonia in Methanol: A solution of 1-2% ammonia in methanol can also be effective, particularly for highly polar compounds.[1]

  • Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for basic compounds.[1] Neutral or basic alumina will have fewer acidic sites, reducing the likelihood of strong interactions and streaking.

    • Reversed-Phase Chromatography (C18): This technique is often an excellent choice for polar and basic compounds.[1][5] A C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide excellent separation. A modifier like formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase in reversed-phase chromatography to improve peak shape for basic compounds by ensuring consistent protonation.[6]

Question: My compound is not moving off the baseline on the TLC plate, even with a very polar solvent system like 100% ethyl acetate. What should I do?

Answer: This indicates that your compound is highly polar and is strongly adsorbed to the stationary phase.[1] Ethyl acetate alone may not be polar enough to elute it.

Solutions:

  • Increase Mobile Phase Polarity: You need to use a more polar solvent system.

    • Add Methanol: Start by adding methanol to your ethyl acetate. A common gradient could be from 100% ethyl acetate to 10-20% methanol in ethyl acetate.

    • Dichloromethane/Methanol: A mixture of dichloromethane (DCM) and methanol is a powerful eluent for polar compounds. You can start with 1-2% methanol in DCM and gradually increase the methanol concentration.

    • Incorporate a Basic Modifier: As mentioned previously, adding a small amount of triethylamine or ammonia in methanol will not only improve peak shape but can also help with elution by disrupting the strong interaction with the silica.[1][2]

  • Consider Reversed-Phase or HILIC: If your compound is still not eluting with highly polar normal-phase systems, it's a strong candidate for alternative chromatographic techniques.

    • Reversed-Phase (C18): As stated before, this is a very effective method for polar compounds.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds. It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[5]

Question: I'm seeing multiple spots on my TLC plate after the reaction, but I'm not sure which one is my product. How can I identify the spot corresponding to 4-(Quinolin-3-yl)piperidin-4-ol?

Answer: Identifying your product spot is crucial before attempting a column.

Solutions:

  • UV Visualization: The quinoline ring in your compound is a strong UV chromophore. Your product spot should be visible under a UV lamp (typically at 254 nm).

  • Staining: If you are unsure, or if your starting materials are also UV active, you can use a TLC stain.

    • Potassium Permanganate (KMnO₄) Stain: This stain reacts with the alcohol (hydroxyl group) and potentially the piperidine ring, which are susceptible to oxidation. Your product spot should turn yellow/brown against a purple background.

    • Ninhydrin Stain: While typically used for primary and secondary amines, it can sometimes give a colored spot with tertiary amines, although the reaction may be slower or require heating.

  • Co-spotting: If you have a small amount of a reference standard of your product, you can spot it on the TLC plate alongside your crude reaction mixture. The spot from your reaction that has the same retention factor (Rf) as the standard is your product.

Advanced Troubleshooting

Question: I've successfully purified my compound, but I'm struggling to remove the triethylamine from my final product. What are the best methods for this?

Answer: Residual triethylamine is a common issue when using it as a mobile phase modifier.

Solutions:

  • Co-evaporation: Triethylamine is volatile. You can often remove it by co-evaporating your product with a solvent like toluene or dichloromethane under reduced pressure.[5] Repeat this process several times.

  • Acid-Base Extraction: Dissolve your dried fractions in an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your basic product will be protonated and move into the aqueous layer, while the triethylamine will also be protonated and remain in the aqueous layer. Then, basify the aqueous layer with a base like sodium hydroxide (NaOH) and extract your product back into an organic solvent.[2]

  • Azeotropic Distillation: For larger scales, azeotropic distillation can be employed to remove triethylamine.[2]

Question: My compound appears to be degrading on the silica gel column. How can I confirm this and what are my options?

Answer: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

Solutions:

  • TLC Stability Test: Before running a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, and let it sit in the open air for about an hour. Then, elute the plate and see if any new spots have appeared or if the original product spot has diminished.[1] This can indicate on-plate degradation.

  • Switch to a Less Acidic Stationary Phase:

    • Neutral Alumina: This is a good first choice to avoid acid-catalyzed degradation.[1]

    • Deactivated Silica Gel: You can prepare this by adding a small percentage of water to the silica gel before packing the column.

  • Reversed-Phase Chromatography: This is generally a milder technique and is less likely to cause degradation of acid-sensitive compounds.[1]

III. Experimental Protocol: Column Chromatography of 4-(Quinolin-3-yl)piperidin-4-ol

This protocol provides a general starting point. Optimization will be necessary based on your specific reaction mixture and the results of your initial TLC analysis.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., methanol, dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a series of solvent systems to find the optimal eluent. A good starting point is a mixture of a less polar solvent (e.g., ethyl acetate or dichloromethane) and a more polar solvent (e.g., methanol), with the addition of a basic modifier.

    • Example Systems to Screen:

      • 95:5:0.5 Ethyl Acetate / Methanol / Triethylamine

      • 98:2:0.2 Dichloromethane / Methanol / Triethylamine

  • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and good separation from impurities.[2]

2. Column Preparation:

  • Select a column of appropriate size. A general rule of thumb is to use 20-50 times the weight of your crude material in stationary phase.[7]

  • Slurry Packing (Recommended):

    • In a beaker, mix the silica gel with your initial, less polar mobile phase to form a slurry.

    • Pour the slurry into the column, ensuring there are no air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.

3. Sample Loading:

  • Dry Loading (Recommended for polar compounds):

    • Dissolve your crude material in a minimal amount of a polar solvent (e.g., methanol).

    • Add a small amount of silica gel or an inert solid like Celite to the solution.

    • Evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.[5]

  • Wet Loading:

    • Dissolve your crude material in a minimal amount of the mobile phase.

    • Use a pipette to carefully load the solution onto the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with your chosen mobile phase.

  • If you are using a gradient elution, start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent.

  • Collect fractions in test tubes or vials.

  • Monitor the elution process by TLC, spotting every few fractions to determine which ones contain your purified product.

5. Product Isolation:

  • Combine the fractions that contain your pure product.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

IV. Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemRatio (v/v/v)Expected Rf Range for ProductNotes
Ethyl Acetate / Methanol / Triethylamine95:5:0.50.2 - 0.4Good starting point for many polar, basic compounds.
Dichloromethane / Methanol / Triethylamine98:2:0.20.2 - 0.4A more polar system if the compound has low Rf in the above.
Hexanes / Ethyl Acetate / Triethylamine50:50:0.5< 0.2 (likely)Use if the compound is less polar than anticipated.

V. Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent Selection ColumnPacking Column Packing (Silica Gel) TLC->ColumnPacking SampleLoading Sample Loading (Dry Loading) ColumnPacking->SampleLoading Elution Elution & Fraction Collection SampleLoading->Elution FractionAnalysis TLC Analysis of Fractions Elution->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure Pure Product Evaporation->Pure Crude Crude Product Crude->TLC Crude->SampleLoading

VI. References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.

  • BenchChem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.

  • BenchChem. (2025). Technical Support Center: Purification of Polar Heterocyclic Compounds.

  • Horizon IRD. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.

  • AKJournals. Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases.

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.

  • Revue Roumaine de Chimie. SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES.

  • TROUBLESHOOTING GUIDE.

  • Taylor & Francis. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.

  • BenchChem. (2025). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?

  • University of Calgary. Column chromatography.

Sources

Optimization

Technical Support Center: Troubleshooting Common Problems in Quinoline Synthesis

Prepared by the Senior Application Scientist Team Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the quinoline scaffold. The synthesis of quinolines, while foundational in medicinal chemistry, is often plagued by challenges such as harsh reaction conditions, low yields, and difficult purifications.[1]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments. We will delve into the causality behind common problems and offer validated protocols to optimize your outcomes.

General Troubleshooting Principles

Before addressing synthesis-specific issues, it's crucial to ensure the fundamentals of your experimental setup are sound. Many reaction failures can be traced back to a few common oversights.

Q: My quinoline synthesis reaction is failing, but I'm not sure why. Where should I start my investigation?

A: Always begin by verifying the quality and integrity of your starting materials and the reaction environment.

  • Reagent Purity: Ensure all reagents are pure and dry. For instance, in the Skraup synthesis, glycerol should be anhydrous.[2] The purity of the 2-aminoaryl carbonyl compound is critical in the Friedländer synthesis, as impurities can interfere with the reaction.[3]

  • Solvent Quality: Use anhydrous solvents where necessary, as water can be detrimental, especially in acid-catalyzed reactions.[3] The polarity and nature of the solvent can significantly influence reaction rates and the solubility of reactants.[4]

  • Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[5][6] This allows you to identify the optimal endpoint and avoid over-exposure to high temperatures, which can cause decomposition.[5]

  • Inert Atmosphere: For reactions involving sensitive reagents or catalysts, ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.

The Skraup Synthesis: Taming a Classic Reaction

The Skraup synthesis is a powerful method for creating the core quinoline structure but is infamous for its violent, exothermic nature and the formation of significant tarry byproducts.[1][2][7]

Q1: My Skraup synthesis is extremely vigorous and difficult to control. What is causing this, and how can I mitigate the risk?

A: The violent exotherm is caused by the dehydration of glycerol to the highly reactive intermediate, acrolein, by concentrated sulfuric acid.[1][8] The subsequent reaction with the aniline is also highly energetic.[1] Uncontrolled, this can lead to a runaway reaction and significant charring.

Causality & Solution:

The key is to control the rate of formation of the reactive electrophile and to manage the heat generated.

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is a classic and effective technique.[1][2][9] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation step over a longer period and preventing the reaction from becoming uncontrollable.[2]

  • Controlled Reagent Addition: Instead of combining all reactants at once, add the concentrated sulfuric acid slowly to the cooled mixture of aniline and glycerol.[1][9] Use an ice bath to dissipate heat during this addition. Subsequently, the oxidizing agent (e.g., nitrobenzene) should also be added in portions.[7]

  • Ensure Efficient Stirring: Use a robust mechanical stirrer, not just a magnetic stir bar.[2][9] Efficient mixing is critical for homogenous heat dissipation and preventing the formation of localized hotspots that promote tar formation.[2]

Q2: My Skraup reaction resulted in a very low yield and a thick, black tar that makes product isolation nearly impossible. What went wrong?

A: This is the most common problem with the Skraup synthesis.[2][10] Tar formation arises from the polymerization of acrolein and the degradation of starting materials and product under the harsh, high-temperature acidic conditions.[9]

Troubleshooting & Optimization:

  • Precise Temperature Control: Overheating is the primary driver of tar formation.[1] Maintain the reaction temperature within the optimal range (typically 130-150°C) and avoid sudden temperature spikes.[2]

  • Optimize Reagent Ratios: Incorrect stoichiometry can lead to side reactions.[2] Ensure the correct molar ratios of aniline, glycerol, sulfuric acid, and the oxidizing agent are used as per a validated protocol.

  • Consider the Aniline Substituent: The electronic nature of your aniline has a significant impact. Electron-donating groups (-OCH₃, -CH₃) generally increase yields, while electron-withdrawing groups (-NO₂) deactivate the ring, making cyclization more difficult and often leading to lower yields.[2]

  • Improve the Work-up Procedure: The viscous, tarry mixture makes extraction difficult.[2][10] The most effective method for isolating volatile quinolines from the non-volatile tar is steam distillation .[1] After cooling the reaction, carefully dilute it with water, make it strongly alkaline with NaOH, and then perform steam distillation.[7]

Troubleshooting Flowchart: Skraup Synthesis

Start Low Yield / Tar in Skraup Synthesis Problem What is the primary issue? Start->Problem Violent Reaction is too violent Problem->Violent Control Tar Excessive Tar Formation Problem->Tar Yield/Purity Sol_Violent1 Add Moderator (FeSO₄) Violent->Sol_Violent1 Sol_Violent2 Slow, cooled addition of H₂SO₄ Violent->Sol_Violent2 Sol_Violent3 Use efficient mechanical stirring Violent->Sol_Violent3 Sol_Tar1 Precise Temperature Control (130-150°C) Tar->Sol_Tar1 Sol_Tar2 Check Reagent Ratios & Purity Tar->Sol_Tar2 Sol_Tar3 Improve Work-up: Use Steam Distillation Tar->Sol_Tar3

Caption: Troubleshooting flowchart for common Skraup synthesis issues.

The Doebner-von Miller Synthesis

This variation of the Skraup synthesis uses an α,β-unsaturated aldehyde or ketone instead of glycerol. While more versatile, it is still prone to polymerization side reactions.[11][12]

Q: My Doebner-von Miller reaction has produced a significant amount of dark, resinous material, resulting in a very low yield. How can I prevent this?

A: Tar formation is the most common issue in this synthesis.[13] The primary cause is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl starting material under the harsh acidic conditions.[12][13][14]

Causality & Solution:

The strategy is to keep the concentration of the reactive carbonyl compound low in the acidic aqueous phase where it is prone to polymerization.

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated acidic solution containing the aniline.[9][13] This minimizes its concentration at any given time, thus disfavoring self-polymerization.

  • Optimize Temperature: Excessive heat promotes polymerization.[13] Maintain the lowest temperature that allows the reaction to proceed efficiently. Stepwise heating can also help control the reaction.[9][13]

  • Use a Biphasic Solvent System: This is a highly effective modern modification. Using a solvent system like toluene/aqueous HCl sequesters the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the strong acid and thereby minimizing polymerization.[9][12]

The Friedländer Synthesis

The Friedländer synthesis is a versatile condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group.[4] While often milder than the Skraup or Doebner-von Miller reactions, it presents its own set of challenges, particularly concerning catalysts and regioselectivity.

Q1: My Friedländer reaction is resulting in a very low yield or no product at all. What are the most common causes?

A: Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors.[5]

  • Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent.[4][5] A catalyst that works for one set of reactants may be ineffective for another.

  • Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to decomposition and side reactions, such as the self-condensation of the 2-aminobenzophenone starting material.[3][4]

  • Poor Substrate Reactivity: Steric hindrance or strong electron-withdrawing groups on either reactant can significantly slow down or prevent the reaction.[4]

  • Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.[3][4][5]

Troubleshooting & Optimization:

To improve the yield, a systematic optimization of the reaction conditions is necessary.

ParameterTroubleshooting Action & Rationale
Catalyst Screen a variety of catalysts. If a standard acid (p-TsOH, H₂SO₄) or base (KOH, KOtBu) fails, consider a Lewis acid (ZnCl₂, FeCl₃) or a modern nanocatalyst.[3][4][15] The catalyst choice can be critical for success.[5]
Temperature Incrementally increase the reaction temperature (e.g., in 10-20 °C steps), monitoring by TLC at each stage.[5] If decomposition is observed, reduce the temperature. Microwave irradiation can sometimes provide controlled, rapid heating to improve yields.[3]
Solvent If reactants have poor solubility, switch to a more polar solvent like DMF or ethanol.[5] In some cases, solvent-free conditions with microwave irradiation can be highly effective.[4]
Side Reactions To prevent aldol self-condensation under basic conditions, try adding the methylene-containing component slowly to the reaction mixture.[3] Alternatively, switching to an acid catalyst can prevent this side reaction entirely.[3]

Q2: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A: This is a known challenge when an unsymmetrical ketone provides two different α-methylene groups that can react.[9][12] Controlling which one reacts is key to a successful synthesis.

Causality & Solution:

Regioselectivity is determined by which α-carbon of the ketone attacks the 2-aminoaryl carbonyl. This can be influenced by your choice of catalyst and reaction conditions.

  • Catalyst Selection: The choice of catalyst can strongly influence which regioisomer is formed. Specific amine catalysts, such as pyrrolidine, have been shown to be effective in directing the regioselectivity.[1] Certain ionic liquids have also been used to favor the formation of a single product.[1][5]

  • Substrate Modification: Introduce a directing group on one of the α-carbons of the ketone, such as a phosphoryl group, to control the regioselectivity.[5] This group can be removed after the quinoline ring has been formed.

Experimental Workflow: Friedländer Synthesis

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 2-aminoaryl ketone/aldehyde in solvent B Add α-methylene carbonyl compound A->B C Add Catalyst (e.g., p-TsOH, KOH) B->C D Heat reaction mixture (e.g., Reflux or Microwave) C->D E Monitor progress by TLC D->E F Cool to room temperature E->F G Perform extraction (e.g., Ethyl Acetate & Water) F->G H Dry organic layer & concentrate G->H I Purify by column chromatography or recrystallization H->I

Caption: A generalized experimental workflow for the Friedländer synthesis.

The Combes Synthesis

The Combes synthesis reacts an aniline with a β-diketone under acidic conditions to yield 2,4-disubstituted quinolines.[8][16][17] Success is often dependent on the electronic properties of the aniline.

Q: My Combes synthesis is failing when I use an aniline with an electron-withdrawing group (e.g., a nitro group). Why is this happening?

A: The presence of strong electron-withdrawing groups (EWGs) on the aniline ring significantly reduces the nucleophilicity of the amine nitrogen.[16]

Causality & Solution:

The first step of the Combes synthesis is the nucleophilic attack of the aniline nitrogen onto the carbonyl of the β-diketone to form an enamine intermediate.[8][18] If the nitrogen is rendered electron-poor by an EWG, this initial step is hindered or completely prevented, causing the reaction to fail. For instance, reactions with 3-nitroaniline have been reported to yield no cyclized product.[16]

  • Increase Reaction Severity: You may need to use more forcing conditions, such as higher temperatures or stronger acids (e.g., polyphosphoric acid instead of sulfuric acid), to drive the reaction forward.[8]

  • Alternative Synthesis Route: If forcing conditions do not work or are incompatible with other functional groups, the Combes synthesis may not be suitable for your target molecule. A different route, such as the Friedländer synthesis, might be more appropriate.

General FAQs on Purification and Safety

Q: My reaction mixture has turned into a thick, black tar. How can I isolate my product effectively?

A: Tar formation is a common issue, especially in the Skraup and Doebner-von Miller syntheses.[9] Isolating the product requires separating it from the non-volatile polymeric material.

  • Steam Distillation: This is the most effective method for volatile quinoline products. The product co-distills with steam, leaving the tar behind.[1]

  • Column Chromatography: After a preliminary extraction, column chromatography on silica gel can be used to separate the desired product from soluble impurities.[3][6]

  • Purification via Salt Formation: Convert the crude basic quinoline into a salt, such as a picrate or phosphate.[19] These crystalline salts can often be purified by recrystallization. The pure quinoline is then regenerated by treating the salt with a base and re-extracting.[19]

Q: What are the essential safety precautions for quinoline synthesis?

A: Quinoline synthesis often involves hazardous materials and energetic reactions. Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.[20][21]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber for corrosive acids).[20][21][22] A face shield is recommended when handling larger quantities of corrosive or toxic substances.[20]

  • Toxic Reagents: Be aware of the specific hazards of your reagents. Aniline and its derivatives are toxic, readily absorbed through the skin, and are suspected carcinogens.[20] Oxidizing agents like nitrobenzene are also highly toxic.[20]

  • Exothermic Reactions: For reactions known to be highly exothermic, like the Skraup synthesis, use an ice bath for cooling, ensure controlled reagent addition, and have a plan to manage a potential exotherm.[1]

References
  • Troubleshooting low yield in Friedländer quinoline synthesis - Benchchem. (n.d.).
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (n.d.).
  • Troubleshooting low yield in Skraup synthesis of quinoline precursors - Benchchem. (n.d.).
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC. (n.d.).
  • Optimizing reaction conditions for Friedländer quinoline synthesis - Benchchem. (n.d.).
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. (n.d.).
  • Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center - Benchchem. (n.d.).
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. (n.d.).
  • Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis - Benchchem. (n.d.).
  • Purification of Quinoline - Chempedia - LookChem. (n.d.).
  • QUINOLINE 97% (For Synthesis) - MSDS CAS. (n.d.).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org. (n.d.).
  • Managing toxic reagents in quinoline synthesis - Benchchem. (n.d.).
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers - Benchchem. (n.d.).
  • Quinoline - SAFETY DATA SHEET. (2025).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.).
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review - ResearchGate. (n.d.).
  • side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.).
  • Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis - Benchchem. (n.d.).
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (2016).
  • Combes quinoline synthesis - Grokipedia. (n.d.).
  • Combes Quinoline Synthesis Overview | PDF - Scribd. (n.d.).
  • Combes quinoline synthesis - Wikipedia. (n.d.).

Sources

Troubleshooting

Technical Support Center: Advanced NMR Troubleshooting for Heterocyclic Compounds

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of nitrogen-containing heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of nitrogen-containing heterocycles. These molecules—ranging from simple pyridines to complex functionalized pyrazoles and imidazoles—present unique spectroscopic challenges. The presence of heteroatoms introduces quadrupolar relaxation, dynamic tautomeric exchange, and complex long-range scalar couplings that can render a standard 1D ¹H NMR spectrum nearly uninterpretable.

This guide moves beyond basic spectral assignments. We will explore the physical causality behind these spectral anomalies and provide field-proven, self-validating protocols to resolve them.

Diagnostic Workflow

NMR_Troubleshooting Start Complex Heterocyclic NMR Spectrum BroadPeaks Are NH or adjacent CH peaks broad? Start->BroadPeaks Quadrupolar Suspect 14N Quadrupolar Relaxation BroadPeaks->Quadrupolar Yes Tautomerism Are signals averaged or missing (e.g., C3/C5)? BroadPeaks->Tautomerism No Action1 Run VT-NMR (Heat) or change solvent Quadrupolar->Action1 Tautomer Suspect Prototropic Tautomerism Tautomerism->Tautomer Yes Overlapping Are multiplets too complex to assign? Tautomerism->Overlapping No Action2 Run VT-NMR (Cool) to freeze tautomers Tautomer->Action2 LongRange Suspect 4J/5J Long-Range Coupling Overlapping->LongRange Yes Action3 Acquire 1H-15N HMBC & 2D COSY LongRange->Action3

Diagnostic workflow for troubleshooting complex heterocyclic NMR spectra.

Troubleshooting Guide 1: The "Missing" or Broadened Peaks (Quadrupolar Effects)

Q: The proton adjacent to my pyridine/pyrrole nitrogen is extremely broad, and sometimes the NH proton is entirely missing. Is my sample degrading?

A: Not necessarily. This is a classic manifestation of ¹⁴N quadrupolar relaxation. Nitrogen-14 is a spin-1 nucleus with a significant quadrupole moment[1]. In asymmetric molecular environments (like most heterocycles), the electric field gradient at the nucleus causes rapid quadrupolar relaxation[2].

The Causality: The line width of an NMR signal is inversely proportional to the transverse relaxation time (T₂). When the ¹⁴N nucleus relaxes at a rate comparable to the ¹⁴N-¹H coupling constant, the adjacent proton "sees" an averaged spin state, smearing the signal into a broad hump rather than a sharp multiplet[1].

Self-Validating Protocol: Temperature & Solvent Manipulation

  • Temperature Elevation: Increase the sample temperature inside the NMR probe by 10–20 °C.

  • Solvent Exchange: If heating is not viable, evaporate the non-polar solvent (e.g., CDCl₃) and re-dissolve the sample in a hydrogen-bonding solvent (e.g., DMSO-d₆).

  • Validation Check: Heating increases the molecular tumbling rate, which more effectively averages the electric field gradient and slows down the quadrupolar relaxation. If the peak sharpens upon heating, quadrupolar broadening is confirmed. If it remains broad, the issue may be intermediate chemical exchange, prompting the solvent switch.

Troubleshooting Guide 2: Signal Averaging and "Ghost" Peaks (Dynamic Tautomerism)

Q: I synthesized a substituted pyrazole, but my ¹³C and ¹H spectra show fewer peaks than expected, and the C3/C5 signals are coalesced into a broad hump. What is happening?

A: You are observing annular prototropic tautomerism. In heterocycles like pyrazoles, imidazoles, and benzimidazoles, the acidic NH proton rapidly exchanges between the two nitrogen atoms[3]. At room temperature, this exchange often occurs at a rate comparable to the NMR timescale[4].

The Causality: When the exchange rate ( k ) is roughly equal to the frequency difference ( Δν ) between the two tautomeric states, the signals coalesce. The instrument records a time-averaged spectrum, causing the distinct C3 and C5 environments to blend into a single, broad resonance[4].

Self-Validating Protocol: Low-Temperature VT-NMR (Freezing the Exchange)

  • Solvent Selection: Prepare a highly concentrated sample (approx. 50 mg/mL) in a solvent with a low freezing point, such as CD₂Cl₂ or THF-d₈.

  • Cooling Gradient: Lower the probe temperature in 10 K increments from 298 K down to 213 K.

  • Acquisition & Tuning: At each step, allow 5 minutes for thermal equilibration. Re-tune the probe and re-shim, as solvent dielectric properties change drastically with temperature.

  • Validation Check: As you pass the coalescence temperature (T_c), the broad hump will split into two distinct, sharp peaks representing the frozen tautomers. The reappearance of sharp, asymmetric signals validates that the initial broadening was due to dynamic exchange, not degradation or poor shimming.

Troubleshooting Guide 3: Resolving Regiochemistry with ¹⁵N HMBC

Q: ¹H and ¹³C HMBC are not giving me enough connectivity to assign the regiochemistry of my triazole. How can I bridge the heteroatom gap?

A: Carbon-carbon connectivity is often interrupted by nitrogen atoms in heterocycles. To bridge this gap, you must utilize the nitrogen atoms themselves via ¹H-¹⁵N HMBC[5]. While ¹⁴N is quadrupolar, ¹⁵N is a spin-½ nucleus that provides sharp correlations, albeit at a low natural abundance (0.37%)[6].

The Causality: ¹⁵N has a massive chemical shift range (over 900 ppm), making it exquisitely sensitive to its electronic environment[2]. By detecting long-range (²J, ³J, and sometimes ⁴J) couplings between protons and ¹⁵N, you can map the exact skeleton of the heterocycle[6].

Self-Validating Protocol: Natural Abundance ¹H-¹⁵N HMBC

  • Probe Selection: Use a cryoprobe if available, as natural abundance ¹⁵N detection is heavily sensitivity-limited[5].

  • Pulse Sequence: Select a sequence optimized for variable long-range couplings, such as CIGAR-HMBC. Standard HMBC assumes a fixed coupling constant, but ¹H-¹⁵N couplings in heterocycles vary wildly (2–15 Hz)[6].

  • Parameter Optimization: Set the long-range coupling evolution delay to target an average of ~5-8 Hz.

  • Validation Check: A successful experiment will show correlations from the ring protons to distinct ¹⁵N chemical shifts. The internal validation lies in the chemical shift itself: pyrrole-like nitrogens (protonated) typically resonate upfield (~130-150 ppm), while pyridine-like nitrogens (unprotonated) resonate downfield (~250-330 ppm). If your assigned structure matches these distinct regions, the regiochemistry is verified.

Troubleshooting Guide 4: Resolving Overlapping Multiplets and Long-Range Coupling

Q: The aromatic region of my pyridine derivative is a mess of overlapping multiplets. Even with 1D ¹H NMR, the splitting patterns don't match simple ortho/meta/para rules. Why?

A: Heterocycles are notorious for exhibiting strong long-range scalar couplings (⁴J and ⁵J) that complicate standard splitting trees[7].

The Causality: Unlike simple benzenoid systems where para-coupling is negligible, the rigid, electron-dense geometry of heterocycles like pyridines and pyrroles facilitates through-bond magnetization transfer over four or five bonds. This results in complex multiplets (e.g., a doublet of doublet of doublets, "ddd") where the fine splitting (1–2 Hz) obscures the primary vicinal couplings[7].

Self-Validating Protocol: Selective 1D Decoupling

  • Selective Irradiation: Irradiate an isolated proton signal (e.g., the distinct alpha-proton next to the nitrogen) using a selective soft pulse.

  • Acquisition: Acquire the 1D decoupled spectrum.

  • Validation Check: If the complex multiplet collapses into a simpler splitting pattern (e.g., a "ddd" becomes a clean "dd"), you have definitively identified the long-range coupling partner. The exact J-value extracted from the collapsed multiplet serves as internal proof of the spatial relationship.

Quantitative Data: Diagnostic Parameters for Common Heterocycles

The following table summarizes the typical chemical shift ranges and scalar coupling constants expected when analyzing nitrogen heterocycles.

Heterocycle Class¹⁵N Chemical Shift Range (ppm)*Typical ³J_HH (Hz)Typical ⁴J_HH / ⁵J_HH (Hz)Prototropic Tautomerism?
Pyridine 270 – 3304.5 – 5.5 (ortho)1.0 – 2.0No
Pyrrole 130 – 1502.5 – 3.51.5 – 2.5No
Pyrazole 170 – 250 (Averaged at RT)1.8 – 2.5~ 0.5Yes (Fast at RT)
Imidazole 160 – 220 (Averaged at RT)1.0 – 1.5~ 1.0Yes (Fast at RT)
Indole 120 – 1407.0 – 8.0 (Benzene ring)1.0 – 2.0No

*Note: ¹⁵N chemical shifts are highly solvent-dependent and are referenced to liquid NH₃ at 0 ppm.

References

  • Nuclear relaxation and molecular properties Part I. 14N nuclear quadrupolar relaxation and 1H line shapes in nitrogen-containing heterocycles. tandfonline.com. 1

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ipb.pt. 2

  • The annular tautomerism of imidazoles and pyrazoles. csic.es. 3

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. semanticscholar.org.4

  • Can benchtop NMR detect 15N at natural abundance? magritek.com. 5

  • A robust method for determining H-1-N-15 long-range correlations: N-15 optimzed CIGAR-HMBC experiments. researchgate.net. 6

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. ethernet.edu.et. 7

Sources

Optimization

Addressing off-target effects in kinase inhibitor studies

Welcome to the Kinase Inhibitor Technical Support Center . As a Senior Application Scientist, I have seen countless promising compounds fail in late-stage validation due to uncharacterized promiscuity.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Kinase Inhibitor Technical Support Center . As a Senior Application Scientist, I have seen countless promising compounds fail in late-stage validation due to uncharacterized promiscuity. The assumption that a highly potent inhibitor is inherently selective is one of the most dangerous pitfalls in drug development[1].

To ensure the scientific integrity of your studies, you must treat every chemical probe not just as a tool, but as a hypothesis that requires rigorous, self-validating experimental design. This guide provides a mechanistic framework to troubleshoot, quantify, and genetically validate off-target effects in your kinase inhibitor workflows.

Diagnostic Workflow: Investigating Suspected Promiscuity

When an unexpected cellular phenotype arises, establishing causality is critical. The following workflow outlines the logical progression from initial suspicion to definitive mechanistic validation.

DiagnosticWorkflow start Suspect Off-Target Toxicity/Phenotype profiling In Vitro Kinome Profiling (e.g., KINOMEscan) start->profiling chemoprot Live-Cell Chemoproteomics (e.g., Kinobeads) start->chemoprot analysis Analyze S-Score & Compare IC50 Values profiling->analysis chemoprot->analysis ortho Test Orthogonal Chemical Probes analysis->ortho rescue Perform Genetic Rescue (Mutant) analysis->rescue validate Confirm On-Target vs. Off-Target Mechanism ortho->validate rescue->validate

Workflow for identifying and validating kinase inhibitor off-target effects.

Frequently Asked Questions (FAQs)

Q1: Why do highly potent kinase inhibitors still exhibit off-target toxicity? A: The vast majority of small-molecule kinase inhibitors target the ATP-binding pocket, which is highly conserved across the entire human kinome[2]. Because of this structural homology, an inhibitor designed for Kinase A will frequently bind to Kinase B if they share similar pocket architectures or identical "gatekeeper" residues[3]. This conformational plasticity means that true monospecificity is exceptionally rare.

Q2: How do I distinguish between a true on-target phenotype and an off-target artifact? A: Never rely on a single inhibitor to define a biological pathway[1]. You must build a self-validating system. First, use orthogonal chemical probes—structurally distinct inhibitors that target the same kinase. If two chemically unrelated probes yield the same phenotype, confidence increases. However, the ultimate proof requires a genetic "rescue" experiment using a drug-resistant mutant[2][3].

Q3: My compound shows great selectivity in biochemical assays, but I'm still seeing toxicity in cells. Why? A: In vitro kinase activity does not perfectly correlate with cellular effects[2]. Biochemical panels often use truncated kinase domains and test at artificially low ATP concentrations. In a live cell, high intracellular ATP levels, protein complex formations, and post-translational modifications alter binding dynamics. This is why live-cell chemoproteomics is essential for mapping the true target landscape[4].

Methodology 1: Comprehensive Kinome Profiling

To identify potential off-target liabilities, you must empirically determine the selectivity of your inhibitor across the kinome.

Step-by-Step Protocol:

  • In Vitro Binding Assay: Screen your inhibitor against a large panel of purified kinases (e.g., KINOMEscan) to assess broad kinome selectivity[2][4].

  • Dose-Response Curve Generation: Plot the percentage of inhibition against varying inhibitor concentrations. Fit the data to a dose-response curve to determine precise IC50​ values for both the primary target and any identified off-targets[2].

  • Selectivity Score (S-score) Calculation: Calculate the S-score to quantify selectivity. A lower S-score indicates a higher degree of selectivity across the kinome[2].

  • Cellular Target Engagement (CETSA): Validate your biochemical findings in a cellular environment using the Cellular Thermal Shift Assay (CETSA). This method relies on the thermodynamic principle that a protein's thermal stability increases upon ligand binding. Cells are treated with the inhibitor, heated, lysed, and the remaining soluble protein is quantified to confirm target engagement[2].

Data Presentation: Interpreting Selectivity Metrics

Use the following standardized thresholds to evaluate your chemical probes before advancing to phenotypic assays:

Selectivity MetricTarget ThresholdMechanistic InterpretationRecommended Action
Biochemical IC50​ < 100 nMHigh on-target potency under relevant ATP conditions[5][6].Proceed to cellular target engagement assays.
Cellular IC50​ < 1 μMEffective target engagement in live cells[5].Compare against off-target IC50​ values.
Selectivity Fold ≥ 30-foldStrong selectivity over off-targets (excluding close paralogues)[5].Suitable for use as a primary chemical probe.
Off-Target IC50​ 10 to 100-fold of primarySignificant risk of off-target engagement at therapeutic doses[2].Mandatory genetic rescue validation required.

Methodology 2: The Genetic "Rescue" Experiment

When off-target effects are suspected, the most definitive way to prove that a phenotype is driven by your intended target is to perform a genetic rescue experiment using a gatekeeper mutation[2][3].

Causality Principle: The "gatekeeper" residue is a conserved amino acid that controls access to a deep hydrophobic pocket within the ATP-binding site[3]. By mutating this residue to a bulkier amino acid (e.g., T315I in BCR-ABL), you physically block the inhibitor from binding without destroying the kinase's ability to bind ATP[3][7].

Step-by-Step Protocol:

  • Identify the Gatekeeper: Perform a sequence alignment of your target kinase to identify the conserved gatekeeper residue[3].

  • Site-Directed Mutagenesis: Engineer a drug-resistant allele by mutating the gatekeeper to a bulky hydrophobic residue[3].

  • Cellular Engineering: Introduce and stably express the drug-resistant mutant kinase in your target cell line[2][3].

  • Phenotypic Screening: Treat both the wild-type and mutant-expressing cells with the kinase inhibitor at the established cellular IC50​ .

  • Causality Assessment: Evaluate the phenotype (e.g., cell viability). If the mutant kinase reverses the drug-induced effects, the phenotype is strictly on-target. If the unexpected phenotype persists in the presence of the drug-resistant mutant, it is definitively an off-target effect[2][3].

RescueLogic cluster_wt Wild-Type Cells cluster_mut Rescue Cells (Gatekeeper Mutant) drug Kinase Inhibitor Treatment wt_target WT Target Kinase (Inhibited) drug->wt_target mut_target Mutant Target Kinase (Drug Resistant) drug->mut_target off_target Off-Target Kinases (Inhibited) drug->off_target pheno_wt Observed Phenotype (e.g., Cell Death) wt_target->pheno_wt pheno_rescue Phenotype Reversed (On-Target Validated) mut_target->pheno_rescue pheno_persist Phenotype Persists (Off-Target Driven) off_target->pheno_persist

Logical flow of a genetic rescue experiment using a gatekeeper mutant.

References

  • Technical University of Munich (TUM). Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors. Available at: [Link]

  • National Institutes of Health (NIH PMC). Validating cancer drug targets through chemical genetics. Available at: [Link]

  • National Institutes of Health (NIH PMC). Targeting cancer with small molecule kinase inhibitors. Available at:[Link]

  • eLife. Challenges in validating candidate therapeutic targets in cancer. Available at: [Link]

  • ACS Publications. Chemical Probes for Understudied Kinases: Challenges and Opportunities. Available at: [Link]

  • MDPI. Kinase Chemical Probes and Beyond. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 4-(Quinolin-3-yl)piperidin-4-ol Cytotoxicity Management

Welcome to the Technical Support Center for optimizing the safety and efficacy of 4-(Quinolin-3-yl)piperidin-4-ol and related quinoline-piperidine hybrids. As a Senior Application Scientist, I have designed this guide to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the safety and efficacy of 4-(Quinolin-3-yl)piperidin-4-ol and related quinoline-piperidine hybrids. As a Senior Application Scientist, I have designed this guide to help you troubleshoot off-target cytotoxicity in normal cell lines (e.g., HUVEC, BHK-21, Fibroblasts). This center synthesizes mechanistic causality, assay troubleshooting, and self-validating protocols to ensure your preclinical data is robust and artifact-free.

Module 1: Structural & Formulation Troubleshooting

Q: Why is my synthesized batch of 4-(Quinolin-3-yl)piperidin-4-ol showing high basal toxicity in normal cell lines like BHK-21 and HUVEC? A: High basal toxicity in healthy cells is typically driven by the electron density and specific functional groups on the quinoline core. Structure-activity relationship (SAR) studies demonstrate that the presence of certain functional groups drastically alters the Selectivity Index (SI). For example, quinoline derivatives possessing nitro groups exhibit significantly higher non-specific cytotoxicity compared to their corresponding amine derivatives[1]. Furthermore, an overly planar structure with extended conjugation can lead to off-target DNA intercalation in healthy, dividing cells[2].

Causality & Solution: To control this cytotoxicity, consider structural functionalization. Reducing nitro-aldehyde derivatives to amine-aldehyde derivatives has been proven to decrease off-target cytotoxicity while maintaining on-target efficacy[1]. Alternatively, modifying the C-2 position (e.g., with 2-α-furyl groups) can completely abrogate cytotoxic effects on normal cells while preserving anticancer properties[2].

Q: How do I know if my compound is selective enough to proceed to in vivo models? A: You must calculate the Selectivity Index (SI), which is the ratio of the compound's cytotoxicity against normal cells to its cytotoxicity against target cancer cells[3]. A higher SI value indicates a wider therapeutic window[3]. If your SI is less than 10, the compound requires structural optimization before progressing.

Workflow Start Synthesize 4-(Quinolin-3-yl) piperidin-4-ol Screen In Vitro Screening (Cancer vs Normal Lines) Start->Screen MTT Orthogonal Viability Assays (LDH / CellTiter-Glo) Screen->MTT Calc Calculate Selectivity Index (SI) SI = IC50(Normal) / IC50(Cancer) MTT->Calc Decision Is SI > 10? Calc->Decision Proceed Proceed to In Vivo Efficacy Models Decision->Proceed Yes Optimize Structural Optimization (e.g., Amine Functionalization) Decision->Optimize No Optimize->Start Iterate

Workflow for evaluating and optimizing the Selectivity Index (SI) of quinoline derivatives.

Module 2: Mechanistic & Off-Target Toxicity

Q: Flow cytometry indicates that normal cells treated with our quinoline-piperidine hybrid are undergoing rapid apoptosis. What is the underlying mechanism, and how do we block it during in vitro assays? A: Quinoline derivatives frequently induce off-target cell death in normal cells via mitochondrial permeabilization. The compound often triggers reactive oxygen species (ROS) generation, leading to the dissipation of the mitochondrial transmembrane potential (ΔΨ) and subsequent calcium-dependent thiol oxidation[4]. This cascade activates cysteine proteases and triggers caspase-dependent apoptosis[4].

Causality & Solution: To validate if the basal toxicity is ROS-mediated, co-treat your normal cell control wells with a ROS scavenger (e.g., N-acetylcysteine). If viability is rescued, the toxicity is an off-target oxidative stress artifact. Additionally, ensure your compound is not inadvertently inhibiting anti-apoptotic proteins like BCL-2 in healthy cells, which exacerbates mitochondrial toxicity[4].

Pathway Drug Quinoline Derivative Entry into Normal Cell ROS ROS Generation & Thiol Oxidation Drug->ROS Off-target effect Mito Mitochondrial Transmembrane Potential (ΔΨ) Dissipation ROS->Mito Protease Calcium-Dependent Cysteine Protease Activation Mito->Protease Apoptosis Caspase-Dependent Apoptosis Protease->Apoptosis Rescue Mitigation: Antioxidant Co-treatment Rescue->ROS Inhibits

Mechanism of quinoline-induced off-target mitochondrial toxicity and mitigation strategy.

Module 3: Assay Interference & Readout Artifacts

Q: We are using the MTT assay to evaluate the viability of normal fibroblasts treated with our compound, but the results are highly variable. Is the assay reliable for quinolines? A: No, the MTT assay is often unreliable for this class of compounds. MTT relies on mitochondrial reductase activity. Because quinoline derivatives directly impact the mitochondrial transmembrane potential and induce metabolic oxidative stress[4][5], the MTT readout often reflects temporary mitochondrial suppression rather than true physical cell death. This leads to false-positive cytotoxicity results.

Causality & Solution: You must decouple metabolic inhibition from physical cell death. Switch to orthogonal assays such as LDH release (which measures physical membrane integrity) or Annexin V/PI flow cytometry to accurately differentiate between early apoptosis, late apoptosis, and necrosis[5].

Quantitative Data: Comparative Selectivity of Quinoline Derivatives

To benchmark your 4-(Quinolin-3-yl)piperidin-4-ol derivatives, refer to the following synthesized data table of structurally related quinolines. Notice how specific functionalizations impact the Selectivity Index (SI)[1][5][6].

Compound Class / DerivativeTarget Cancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Nitro-aldehyde quinoline (E)Caco-20.53HUVEC< 1.00 (High Toxicity)< 2.00
Amine-aldehyde quinoline (F)Caco-21.14HUVEC> 10.0 (Reduced Toxicity)> 8.77
Piperazine-linked Quinoline (QQ1)ACHN1.55HUVEC12.48.00
4-substituted quinoline (HTI 21)MCF-72.40BHK-2118.57.70

Self-Validating Protocol: Assessing Selectivity Index (SI) and Mitochondrial Toxicity

This protocol is designed as a self-validating system. It includes internal controls (ROS scavenging) and orthogonal readouts (LDH) to ensure that the cytotoxicity observed in normal cell lines is genuine and not an assay artifact.

Step 1: Cell Culture & Seeding

  • Seed normal cell lines (e.g., BHK-21, HUVEC) and target cancer cell lines in 96-well plates at a density of 5×10³ cells/well[3].

  • Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence.

Step 2: Compound Treatment & ROS Control

  • Prepare a serial dilution of 4-(Quinolin-3-yl)piperidin-4-ol (e.g., 0.1 µM to 100 µM) in DMSO, ensuring the final DMSO concentration remains < 0.1% v/v to prevent solvent toxicity.

  • Critical Validation Step: In parallel control wells for the normal cell lines, co-administer 5 mM N-acetylcysteine (NAC). This will validate if off-target effects are ROS-mediated.

  • Treat cells for 24, 48, and 72 hours.

Step 3: Orthogonal Viability Readout (LDH Assay)

  • Bypass mitochondrial-dependent assays (like MTT). Transfer 50 µL of the culture supernatant to a new 96-well plate.

  • Add 50 µL of LDH reaction mix to each well. Incubate for 30 minutes at room temperature protected from light.

  • Read absorbance at 490 nm. This validates physical membrane rupture rather than metabolic stalling.

Step 4: Mitochondrial Transmembrane Potential (ΔΨ) Validation

  • Stain a parallel set of treated normal cells with JC-1 dye (2 µM) for 30 minutes at 37°C.

  • Wash twice with PBS and measure the Red/Green fluorescence ratio via flow cytometry to quantify mitochondrial depolarization[4].

Step 5: Data Analysis & SI Calculation

  • Calculate IC50 values using non-linear regression analysis.

  • Compute the Selectivity Index: SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates a highly favorable safety profile[3].

References

  • Title: Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Source: Brieflands / Journal of Archives in Military Medicine URL: [Link]

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential Source: NIH / Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile Source: ResearchGate URL: [Link]

Sources

Optimization

Molecular Docking Refinement Support Center: Troubleshooting &amp; Parameter Optimization

Welcome to the Technical Support Center. As Application Scientists, we understand that molecular docking is not a "plug-and-play" black box. Predictive accuracy relies on a deep understanding of the physical chemistry of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that molecular docking is not a "plug-and-play" black box. Predictive accuracy relies on a deep understanding of the physical chemistry of your system and the algorithmic behavior of your docking engine.

This guide is designed to troubleshoot common failures by explaining the causality behind parameter choices, ensuring your docking pipeline is a robust, self-validating system.

Core Refinement Workflow

DockingWorkflow Prep 1. Structure Preparation Assign pKa & Polar Hydrogens Grid 2. Grid Box Definition Define Search Space (ų) Prep->Grid Search 3. Conformational Search Scale Exhaustiveness Grid->Search Scoring 4. Scoring & Ranking Evaluate Empirical Functions Search->Scoring Validation 5. Pose Validation Calculate RMSD vs Co-crystal Scoring->Validation Validation->Search RMSD > 2.0 ŠRefine Parameters

Fig 1: Iterative molecular docking refinement workflow for accurate binding prediction.

Section 1: Ligand & Receptor Preparation

Q: My docked poses lack expected hydrogen bonds, and the electrostatic interactions seem fundamentally flawed. What went wrong? A: The primary cause of this failure is incorrect protonation states. AutoDock Vina utilizes a united-atom scoring function that relies heavily on polar hydrogens to accurately identify hydrogen bond donors and acceptors. If you dock a receptor without adjusting for physiological pH (e.g., pH 7.4), the ionization states will be incorrect. For instance, a critical Histidine or Aspartate residue might be artificially forced into an unprotonated state, blinding the algorithm to the electrostatic network. Solution: Always use pKa prediction tools like SPORES, PROPKA, or H++ to calculate the pKa of amino acid residues and assign the correct tautomeric states before generating your PDBQT files[1][2].

Q: Should I delete all water molecules from the receptor before docking? A: Not necessarily. While standard protocols recommend removing bulk solvent to reduce computational noise, stripping all water molecules can degrade predictive accuracy if a specific water molecule mediates a critical ligand-receptor bridge[3]. Solution: Align your target with homologous high-resolution crystal structures. If a tightly bound water molecule is conserved across multiple structures, retain it during your receptor preparation, as it is likely a structural component of the binding pocket[3].

Section 2: Grid Box & Search Space Optimization

Q: I received a warning: "Search space volume is over 27000 Angstrom^3." Should I shrink my grid box? A: This warning typically occurs when users mistakenly input grid dimensions in "grid points" (0.375 Šspacing, as used in AutoDock 4) rather than Angstroms, which Vina requires. An improperly large grid box exponentially increases the conformational search space. If the box is too large, the algorithm's default sampling density becomes diluted, leading to inefficient searches and high-RMSD poses[4]. Solution: Center the grid box strictly on the active site using the coordinates of a co-crystallized ligand[4]. If you must perform a blind docking with a volume >27,000 ų, you are required to proportionally increase the exhaustiveness parameter to compensate for the expanded search space.

Section 3: Conformational Search & Scoring Functions

Q: How does the exhaustiveness parameter dictate the algorithmic search, and what value should I use? A: Under the hood, exhaustiveness controls the number of independent Monte Carlo runs executed in parallel, starting from random ligand conformations. Higher exhaustiveness does not change the number of steps within a run (which is determined heuristically based on ligand flexibility), but it increases the probability of finding the global energy minimum by avoiding local traps. Solution: The default value is 8. However, for highly flexible ligands (e.g., macrocycles) or large binding pockets, an exhaustiveness of 64 is often required to achieve a sub-2.0 Å RMSD[5].

Q: My ligand has a highly favorable docking score, but the pose is physically unrealistic. Why? A: This is a classic scoring function bias. Empirical scoring functions are approximations. Sometimes, the default weights for Gaussian steric interactions, repulsion, or hydrophobic terms do not perfectly align with your specific protein-ligand system[6]. Solution: Evaluate the components of your scoring function. If using Vina 1.2.0, you can toggle between the Vina and AD4 scoring functions, as they perform differently depending on the target class[5].

Section 4: Self-Validating Experimental Protocol

To ensure trustworthiness, every docking pipeline must be validated against known empirical data before being used to screen novel compounds. Follow this step-by-step methodology for Co-Crystal Redocking Validation :

  • Extraction & Preparation: Extract the native co-crystallized ligand from your PDB complex. Strip bulk water (retaining conserved structural waters) and assign protonation states at pH 7.4 using PROPKA[2][3].

  • Grid Box Definition: Center the grid box exactly on the center of mass of the extracted native ligand. Set dimensions to encompass the ligand plus a 5 Å buffer in all directions (X, Y, Z)[4].

  • Iterative Docking: Run docking simulations starting with the baseline parameter exhaustiveness = 8.

  • Validation (Causality Check): Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

  • Parameter Refinement: If RMSD > 2.0 Å, the system is failing validation. Increase exhaustiveness to 32 or 64, or switch the scoring function (e.g., Vina to AD4) until the native pose is accurately reproduced[5]. Only when the system self-validates can you trust the parameters for novel compounds.

Section 5: Quantitative Parameter Impact

The following table summarizes the quantitative impact of parameter adjustments on pose accuracy and computational time, based on macrocycle validation studies[5].

Parameter SetupSearch Space VolumeTarget Ligand TypeAvg. RMSD (Å)Relative Compute Time
Exhaustiveness = 8< 15,000 ųStandard Small Molecule< 2.01x (Baseline)
Exhaustiveness = 8> 27,000 ųStandard Small Molecule3.5 - 5.01x
Exhaustiveness = 64> 27,000 ųMacrocycles / Flexible< 2.0~8x
AD4 Scoring Function< 15,000 ųStandard Small Molecule< 2.01.2x

Sources

Troubleshooting

Troubleshooting low signal in Western blot assays for kinase pathways

Welcome to the Technical Support Center for Kinase Pathway Analysis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with vanishing signals in thei...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Kinase Pathway Analysis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with vanishing signals in their Western blots—particularly when probing for transient, low-abundance phosphorylation events in kinase cascades.

Detecting phosphorylated targets requires a fundamental shift in how you approach sample preparation, blocking, and detection. This guide is designed to move beyond basic protocol steps and explain the biochemical causality behind each experimental choice, ensuring your workflow becomes a self-validating system.

Diagnostic Workflow: Isolating the Root Cause

Before adjusting your protocol, you must isolate whether the failure is physical (e.g., poor transfer), biochemical (e.g., phosphatase activity), or immunological (e.g., antibody masking).

G Start Low Phospho-Signal Detected TotalCheck Check Total Protein (e.g., Total AKT/ERK) Start->TotalCheck TotalLow Total Protein is Low TotalCheck->TotalLow Yes TotalNormal Total Protein is Normal TotalCheck->TotalNormal No LysisIssue Lysis/Transfer Issue: Check sonication & transfer TotalLow->LysisIssue PhosIssue Phosphorylation Specific Issue TotalNormal->PhosIssue Inhibitors 1. Phosphatase Inhibitors Missing/Degraded? PhosIssue->Inhibitors Blocking 2. Wrong Blocking Agent? (Milk vs. BSA) PhosIssue->Blocking Stimulation 3. Poor Cell Stimulation/ Target Abundance PhosIssue->Stimulation

Diagnostic workflow for isolating the root cause of low phospho-protein signals.

Troubleshooting Guides & FAQs

Q1: My phospho-AKT signal is completely absent, but my total AKT blot shows strong, clear bands. What is happening? A1: This is the classic signature of either aggressive endogenous phosphatase activity or immunological masking.

  • Causality (Phosphatases): The moment you lyse a cell, compartmentalization is destroyed, and endogenous phosphatases rapidly strip phosphate groups from your targets. If your lysis buffer lacks fresh, broad-spectrum phosphatase inhibitors (e.g., Sodium Orthovanadate for tyrosine phosphatases, Sodium Fluoride for serine/threonine phosphatases), your target will be dephosphorylated before it ever reaches the gel.

  • Causality (Masking): If you are blocking your membrane with nonfat dry milk, you are actively sabotaging your assay. Milk contains high concentrations of casein, a heavily phosphorylated protein. Phospho-specific antibodies will either bind non-specifically to the casein (creating a massive background that drowns out your signal) or become depleted. You must block with 5% w/v Bovine Serum Albumin (BSA) in TBST for phospho-blots[1].

Q2: I am probing for mTOR (a ~289 kDa kinase), and my signal is extremely weak compared to my loading control. How do I fix this? A2: Your issue is physical transfer inefficiency. High molecular weight (MW) proteins struggle to migrate out of the polyacrylamide matrix.

  • Causality: Standard transfer buffers contain 20% methanol, which strips SDS from proteins (reducing their mobility) and shrinks the gel pores. For kinases over 150 kDa, reduce methanol to 5-10% and add 0.01% SDS to the transfer buffer to maintain protein solubility and drive migration. Additionally, switch from a semi-dry rapid transfer to a wet tank transfer overnight at 4°C.

Q3: I see a faint signal initially, but it fades away almost immediately during imaging. Why? A3: This phenomenon is known as "HRP burnout" or substrate depletion.

  • Causality: If your secondary antibody concentration is too high, the localized concentration of Horseradish Peroxidase (HRP) enzyme will rapidly consume all the Enhanced Chemiluminescence (ECL) substrate in that specific area. This rapid oxidation creates free radicals that permanently inactivate the HRP enzyme, leaving a "ghost band" or a rapidly fading signal. The solution is to decrease your secondary antibody concentration (often to 1:10,000 or 1:20,000) and use a high-sensitivity, attogram-level ECL substrate to detect low-abundance targets without requiring massive amounts of antibody[2][3].

Self-Validating Methodology: Optimized Phospho-Kinase Protocol

To ensure trustworthiness in your results, every phospho-blot must be run alongside a "Total" protein blot and a positive control (e.g., stimulated vs. unstimulated lysates).

Step 1: Sample Preparation & Lysis

  • Aspirate media and immediately wash cells with ice-cold 1X PBS to halt kinase signaling.

  • Lyse cells using 1X SDS Sample Buffer (or RIPA buffer supplemented with 1mM Na3VO4, 1mM NaF, and protease inhibitors)[1].

  • Critical Step: Sonicate the lysate for 10–15 seconds. This shears genomic DNA (reducing viscosity) and ensures complete solubilization of membrane-bound receptor tyrosine kinases (RTKs).

  • Heat samples to 95°C for 5 minutes, then centrifuge at 14,000 x g for 5 minutes to pellet insoluble debris.

Step 2: Electrophoresis & Transfer

  • Load 20 µg of total protein per lane. Run at 100V until the dye front reaches the bottom.

  • Transfer to a PVDF membrane (0.2 µm pore size for targets <30 kDa; 0.45 µm for larger). PVDF has a higher protein binding capacity than nitrocellulose, which is critical for low-abundance phospho-targets[4].

Step 3: Blocking & Antibody Incubation

  • Block the membrane in 5% w/v BSA in 1X TBST (0.1% Tween-20) for 1 hour at room temperature. Never use milk for phospho-targets.

  • Incubate with the primary phospho-specific antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The low temperature prevents antibody degradation and enhances specific affinity[1][4].

  • Wash 3 x 5 minutes in TBST.

  • Incubate with HRP-conjugated secondary antibody (diluted 1:10,000) in 5% BSA/TBST for 1 hour at room temperature.

Step 4: Detection

  • Wash 3 x 5 minutes in TBST.

  • Apply a high-sensitivity ECL substrate (e.g., Femtogram-level sensitivity) for 1 minute.

  • Image immediately using a digital CCD/CMOS imager, utilizing auto-exposure features to prevent signal saturation[4][5].

Quantitative Optimization Parameters

Use the following table to standardize your protocol variables based on the specific node of the kinase pathway you are interrogating.

Target TypeExample KinaseMW (kDa)Recommended Gel %Transfer Conditions (Wet Tank)Blocking AgentPrimary Ab Dilution
Receptor (RTK) EGFR / HER2170 - 1856% - 8%10% MeOH, 0.01% SDS, 90V for 120 min5% BSA in TBST1:1000
Large Kinase mTOR / ATM250 - 3504% - 6%5% MeOH, 0.01% SDS, 30V Overnight5% BSA in TBST1:500 - 1:1000
Standard Kinase AKT / ERK40 - 6010%20% MeOH, 100V for 60 min5% BSA in TBST1:1000
Small Effector 4E-BP115 - 2012% - 15%20% MeOH, 100V for 45 min (0.2µm PVDF)5% BSA in TBST1:1000

Pathway Context: The PI3K/AKT/mTOR Cascade

Understanding the upstream and downstream relationships of your target is vital. If your phospho-AKT signal is low, you must verify if the upstream activator (PI3K/PDK1) was successfully stimulated by the ligand.

Pathway Ligand Growth Factor RTK RTK (Receptor) Ligand->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 (Lipid) PI3K->PIP3 Phosphorylates PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (pT308 / pS473) PIP3->AKT Recruits PDK1->AKT Phosphorylates T308 mTORC1 mTORC1 (pS2448) AKT->mTORC1 Activates Effectors Translation / Growth mTORC1->Effectors Drives

The PI3K/AKT/mTOR kinase signaling cascade highlighting key phosphorylation nodes.

References

  • Biocompare. "Troubleshooting Western Blot Experiments". Biocompare Editorial Articles. [Link]

Sources

Optimization

Technical Support Center: Optimizing Cell-Based Assays for High-Throughput Screening (HTS)

Welcome to the HTS Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you transition from bench-scale cell culture to robust, automated screening platforms.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the HTS Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you transition from bench-scale cell culture to robust, automated screening platforms. In high-throughput environments, we cannot rely on trial and error. We must dissect the causality behind assay failures and build self-validating, mathematically sound screening systems.

Below, you will find troubleshooting guides, mechanistic explanations, and step-by-step methodologies to ensure your cell-based assays are ready for scale.

Section 1: Cell Health & Edge Effects (Troubleshooting & FAQs)

Q: Why do the perimeter wells of my 384-well plates show high variability and artificially reduced cell viability?

A: This phenomenon is known as the "edge effect."

  • Causality: When a newly seeded microplate is placed directly into a 37°C incubator, the outer wells heat up significantly faster than the inner wells. This thermal gradient creates convection currents within the perimeter wells, pushing cells to the edges and causing uneven settling[1]. Furthermore, evaporation disproportionately affects these outer wells, increasing the osmolarity of the media, which stresses the cells and alters their phenotypic response[2].

  • Solution & Self-Validation: Implement a "Room Temperature (RT) Pre-incubation" step[3]. Leave the plates on a leveled surface at RT for 30–60 minutes post-seeding before moving them to the incubator. To validate this system, run a mock plate with a nuclear stain (e.g., Hoechst) and use a high-content imager to calculate cell counts per well; variance should be <5% across the entire plate. Additionally, use low-evaporation lids (e.g., MicroClime) or breathable sterile seals to prevent osmolarity shifts[4].

Edge_Effect Problem Edge Effect in Microplates (High Outer-Well Variance) Cause1 Thermal Gradients (Convection Currents) Problem->Cause1 Cause2 Evaporation (Osmolarity Shift) Problem->Cause2 Sol1 Pre-incubate at RT for 30-60 mins Cause1->Sol1 Sol2 Use Breathable Seals & Low-Evaporation Lids Cause2->Sol2 Result Uniform Cell Monolayer & Consistent Signal Sol1->Result Sol2->Result

Mechanistic causes of edge effects and targeted mitigation strategies in microplates.

Section 2: Liquid Handling & DMSO Tolerance (Troubleshooting & FAQs)

Q: My assay signal drops significantly when I add my compound library. Is it the drug or the solvent?

A: It is highly likely to be solvent toxicity.

  • Causality: HTS compound libraries are typically stored in 100% DMSO. While biochemical assays can often tolerate 1–5% DMSO, cell-based assays are exquisitely sensitive to solvent toxicity[5]. DMSO alters cell membrane permeability, disrupts lipid bilayers, and can artificially alter the phenotypic readout or induce apoptosis.

  • Solution & Self-Validation: You must establish the maximum DMSO tolerance for your specific cell line and assay duration. Keep the final DMSO concentration ≤ 0.5% (ideally 0.1%)[6].

  • Self-Validation Check: Always run a DMSO titration curve (0.01% to 2%) during assay development. The maximum allowable DMSO concentration is the point where the signal deviates by no more than 10% from a solvent-free control. Ensure your positive and negative controls contain the exact same DMSO concentration as your compound wells to normalize the baseline[7].

Section 3: Signal-to-Background & Z'-Factor Optimization (Troubleshooting & FAQs)

Q: My Z'-factor is consistently around 0.35. How do I interpret this, and how can I rescue the assay?

A: The Z'-factor, introduced by [8], evaluates assay robustness by accounting for both the dynamic range (signal window) and data variation (standard deviation). A Z' of 0.35 indicates a "marginal" assay, unsuitable for HTS[9].

  • Causality: A low Z' is driven mathematically by either a narrow signal window ( ∣μp​−μn​∣ ) or high variability ( 3σp​+3σn​ )[10]. In cell-based assays, narrow windows usually stem from poor cell health or suboptimal reagent concentrations, while high variability stems from liquid handling errors or edge effects.

  • Solution & Self-Validation: To increase the signal window, optimize cell seeding density (ensure cells are in the exponential growth phase, not over-confluent) and titrate your detection reagents. To reduce variability, calibrate your acoustic dispensers.

  • Self-Validation Check: Before running a full screen, perform a "checkerboard" plate (alternating positive and negative control wells). If the calculated Z' is not ≥0.5 , the assay fails the quality control gate and must be re-optimized[11].

HTS_Workflow Start Assay Conceptualization CellHealth Optimize Cell Density & Growth Conditions Start->CellHealth DMSO Determine DMSO Tolerance (≤0.5%) CellHealth->DMSO Liquid Miniaturize Liquid Handling (384-well) DMSO->Liquid ZFactor Calculate Z'-Factor (Target ≥ 0.5) Liquid->ZFactor Fail Z' < 0.5 Troubleshoot ZFactor->Fail Fail Success Ready for Primary Screening ZFactor->Success Pass Fail->CellHealth Re-optimize

Logical workflow for optimizing cell-based HTS assays prior to screening.

Section 4: Step-by-Step Methodology: Standard HTS Cell-Based Assay Workflow

According to the guidelines set forth by the [12], a robust cell-based HTS workflow must operate as a closed, self-validating loop. Below is the standardized methodology for a 384-well viability screen:

Step 1: Cell Expansion & Harvesting (Day 0)

  • Culture cells in standard T-175 flasks until 70–80% confluent.

  • Harvest using a standardized dissociation reagent (e.g., TrypLE) to ensure a single-cell suspension.

  • Validation Gate: Assess viability via Trypan Blue exclusion; viability must strictly be >95% before proceeding.

Step 2: Automated Plate Seeding (Day 1)

  • Dispense cells into 384-well plates (typically 1,000–5,000 cells/well in 25–40 µL) using a calibrated bulk liquid dispenser (e.g., Multidrop Combi)[7].

  • Critical Step: Perform the Room Temperature pre-incubation. Leave plates undisturbed on a leveled bench for 45 minutes to mitigate thermal gradient edge effects[1].

  • Transfer plates to a 37°C, 5% CO2 incubator. Equip plates with low-evaporation lids[4].

Step 3: Compound Addition (Day 2)

  • Use an acoustic liquid handler (e.g., Echo) or automated pin-tool to transfer nanoliter volumes of compounds directly from the source plate to the assay plate.

  • Ensure the final DMSO concentration remains ≤0.5% across all wells[7].

  • Validation Gate: Include at least 16 wells of positive controls (known cytotoxic agent) and 16 wells of negative controls (DMSO vehicle only) per 384-well plate to allow for per-plate Z'-factor calculation[6].

Step 4: Endpoint Readout (Day 3)

  • Equilibrate assay plates to room temperature for 30 minutes to ensure uniform enzymatic activity.

  • Add the detection reagent (e.g., ATP-dependent luciferase substrate for viability)[13].

  • Incubate in the dark for the manufacturer-specified time (usually 10–15 minutes) to reach steady-state luminescence.

  • Read on a multimode microplate reader. Calculate the Z'-factor and Signal-to-Background (S/B) ratio.

Section 5: Quantitative Data Tables

Table 1: Z'-Factor Interpretation Guide (Adapted from Zhang et al., 1999)[8]

Z'-Factor ValueAssay QualityInterpretation & Required Action
1.0 IdealTheoretical limit; zero variance or infinite signal window.
0.5 to 1.0 ExcellentRobust assay. Approved for high-throughput screening campaigns.
0 to <0.5 MarginalUnacceptable for HTS. Requires optimization of liquid handling or cell density.
< 0 PoorImpossible to screen. Signal window overlaps with background noise.

Table 2: Microplate Format Comparison for Cell-Based HTS

Plate FormatWorking Volume / WellTypical Seeding DensityMax Recommended DMSOEvaporation Risk
96-well 100 – 200 µL10,000 – 20,000 cells0.5% – 1.0%Low
384-well 25 – 50 µL1,000 – 5,000 cells0.1% – 0.5%Moderate (Requires RT pre-incubation)
1536-well 4 – 10 µL200 – 1,000 cells≤ 0.1%High (Requires specialized lids/seals)

References

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Zhang JH, Chung TD, Oldenburg KR. Journal of Biomolecular Screening (PubMed/NIH). URL:[Link]

  • A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Lundholt BK, Scudder KM, Pagliaro L. Journal of Biomolecular Screening (PubMed/NIH). URL:[Link]

  • Assay Guidance Manual. Markossian S, Grossman A, Brimacombe K, et al. NCBI Bookshelf (NIH/NCATS). URL:[Link]

  • High-Throughput Screening Quality Control General Guidelines. EU-OPENSCREEN. URL: [Link]

Sources

Troubleshooting

Advanced Synthesis Support Center: Troubleshooting Unexpected Side Reactions

Welcome to the Technical Support Center for multi-step organic synthesis. Unexpected side reactions—ranging from premature deprotection to epimerization—can derail timelines and compromise yields.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for multi-step organic synthesis. Unexpected side reactions—ranging from premature deprotection to epimerization—can derail timelines and compromise yields. This guide is designed for researchers and drug development professionals to systematically diagnose, understand, and mitigate these chemical deviations using field-proven, self-validating methodologies.

Diagnostic Workflow for Side Reactions

Before altering your reaction conditions, it is critical to classify the mechanism of the side reaction. Use the diagnostic flowchart below to guide your troubleshooting strategy.

G N1 Side Reaction Detected (LC-MS / NMR) N2 Structural Elucidation Identify Byproduct N1->N2 N3 Determine Mechanism N2->N3 N4 Protecting Group Instability N3->N4 N5 Over-activation / Racemization N3->N5 N6 Over-reaction / Polyalkylation N3->N6 N7 Design Orthogonal Strategy N4->N7 N8 Add Suppressants (e.g., HOBt/HOAt) N5->N8 N9 Execute DoE Optimization N6->N9

Diagnostic workflow for identifying and resolving unexpected side reactions.

Troubleshooting Guides (FAQs)

FAQ 1: Protecting Group Instability

Q: My intermediate is undergoing premature deprotection during a multi-step sequence. How do I design a more robust protection strategy?

A: Premature deprotection usually occurs when the reaction conditions for a subsequent transformation inadvertently overlap with the cleavage conditions of your current protecting group[1]. For instance, if an amine is protected as a Boc (tert-butyloxycarbonyl) group, it is highly sensitive to strong acids but stable under basic conditions[1]. Conversely, the Fmoc group is base-sensitive.

The Causality & Fix: If your molecule contains multiple functional groups, you must employ an orthogonal protecting group strategy, ensuring that the deprotection of one group does not affect the others[1]. If you are using silyl ethers (like TBDMS) to protect alcohols, remember that they can be inadvertently cleaved by trace fluoride sources or acidic conditions[2]. If TBDMS proves too labile for your downstream steps, switching to a bulkier group like TBDPS (tert-butyldiphenylsilyl) increases steric hindrance around the silicon atom, significantly enhancing resistance against unintended hydrolysis[2].

FAQ 2: Epimerization and Aspartimide Formation in Peptide Synthesis

Q: Why am I observing epimerization and mass-neutral byproducts during solid-phase peptide synthesis (SPPS), and how can I prevent it?

A: Loss of chiral integrity is a notorious side reaction. Epimerization often occurs during the activation of the protected amino acid, where strong activation of the carboxylate group induces the formation of an oxazol-5(4H)-one intermediate[3]. When the N-alpha atom attacks this intermediate, it leads to a racemized product[3].

The Causality & Fix: To suppress oxazolone formation, you should add coupling modifiers like HOBt or HOAt, which trap the activated species before racemization can occur[4]. Additionally, if your sequence contains aspartic acid, it is highly susceptible to base-catalyzed aspartimide rearrangements during Fmoc deprotection cycles[5]. This rearrangement introduces a β-amino acid into the sequence, creating an iso-Asp byproduct that is mass-neutral and nearly impossible to separate chromatographically[5]. To mitigate this, add HOBt directly to the piperidine deprotecting solution, or utilize beta-cyclohexyl esters if employing a Boc-synthesis strategy[4].

FAQ 3: Over-Reaction and Polyalkylation

Q: I am experiencing over-alkylation (di- and tri-substituted byproducts) instead of my desired mono-alkylated product. How can I systematically eliminate this?

A: Over-alkylation is a classic kinetic vs. thermodynamic control issue, highly dependent on the delicate balance of electrophile equivalents, base strength, and temperature. Traditional One-Variable-At-a-Time (OVAT) optimization is inefficient here because it fails to capture the interaction effects between these variables (e.g., how temperature shifts the reactivity of the base)[6].

The Causality & Fix: To resolve this, you must transition to Design of Experiments (DoE)[6]. DoE utilizes statistical modeling to simultaneously vary multiple factors, shrinking the number of experiments required while mapping the optimal reaction space to maximize selectivity for the mono-alkylated product[7].

Experimental Protocol: Self-Validating DoE Optimization

To eliminate trial-and-error when mitigating side reactions, implement this self-validating Design of Experiments (DoE) methodology to optimize your reaction conditions.

Step 1: Define Responses and Factors

  • Responses (Outputs): Define strict quantitative goals (e.g., Target Product Yield > 90%, Over-alkylated Byproduct < 2%).

  • Factors (Inputs): Select 3–4 independent variables driving the side reaction. Common factors include Temperature (e.g., 20–60 °C), Base Equivalents (1.1–2.0 eq), and Concentration (0.1–0.5 M).

Step 2: Select the Experimental Design

  • Use statistical software (e.g., JMP, Design-Expert) to generate a Central Composite Design (CCD) or a Fractional Factorial Design . This will typically generate 15–20 distinct experimental runs that cover the entire multidimensional reaction space.

Step 3: Execute the Matrix

  • Critical: Run the generated experiments in a completely randomized order. Randomization prevents systematic bias (such as reagent degradation over time or equipment drift) from skewing the statistical model.

Step 4: Statistical Analysis

  • Input the yield and impurity data (via HPLC/LC-MS) back into the software. Perform an Analysis of Variance (ANOVA) to identify which factors—and which interactions between factors—are statistically significant (p-value < 0.05). Generate a Response Surface Map to visualize the optimal "sweet spot."

Step 5: The Self-Validating Confirmation Run

  • The model will output a predicted optimal set of conditions. To ensure the protocol is a self-validating system, you must perform a physical confirmation experiment at these exact predicted coordinates. If the experimental yield and impurity profile fall within the model's 95% confidence interval, the process is validated and ready for scale-up.

Quantitative Data: Common Side Reactions & Mitigation Metrics

Summarized below are the most frequent side reactions, their root causes, and the expected quantitative improvements when applying the correct mitigation strategy.

Side Reaction TypePrimary CausalityMitigation StrategyTypical Yield ImprovementKey Metric Monitored
Aspartimide Formation Base-catalyzed rearrangement during Fmoc cleavageAdd HOBt to piperidine deprotection solution+15–30%Iso-Asp byproduct ratio (LC-MS)
Silyl Ether Cleavage Unintended acid/fluoride exposureSwitch from TBDMS to sterically bulkier TBDPS+20–40%Deprotected intermediate (%)
Over-alkylation Excess electrophile, unoptimized temperatureExecute DoE optimization of equivalents and temp+25–50%Mono- vs. Di-alkyl ratio (HPLC)
Racemization (Oxazolone) Over-activation of carboxylate backboneIncorporate HOAt/HOBt coupling modifiers+10–25%Enantiomeric Excess (ee %)

References

  • Protective Groups - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • Epimerisation in Peptide Synthesis - PMC Source: nih.gov URL:[Link]

  • Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications Source: acs.org (Organic Process Research & Development) URL:[Link]

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) Source: nih.gov URL:[Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis Source: biotage.com URL:[Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC Source: nih.gov URL:[Link]

Sources

Optimization

Technical Support Center: Strategies for Scaling Up the Synthesis of 4-(Quinolin-3-yl)piperidin-4-ol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Quinolin-3-yl)piperidin-4-ol. As a pivotal intermediate in numerous pharmaceutical d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Quinolin-3-yl)piperidin-4-ol. As a pivotal intermediate in numerous pharmaceutical development programs, the robust and scalable synthesis of this molecule is of paramount importance. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during its synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 4-(Quinolin-3-yl)piperidin-4-ol?

A1: The most prevalent and industrially adaptable approach is the nucleophilic addition of a 3-quinolyl organometallic reagent to an N-protected 4-piperidone. The Grignard reaction, utilizing 3-quinolylmagnesium bromide, is generally preferred for its balance of reactivity, cost-effectiveness, and manageable reaction conditions on a large scale.

Q2: Why is an N-protecting group on the 4-piperidone necessary?

A2: The piperidine nitrogen is basic and would react with the highly nucleophilic and basic organometallic reagent. A suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyl (Bn), prevents this side reaction and ensures the nucleophile adds exclusively to the carbonyl carbon. The choice of protecting group is critical, as it must be stable under the reaction conditions and readily cleavable in a subsequent step.[1][2]

Q3: What are the primary challenges when scaling up this synthesis?

A3: The main challenges during scale-up include:

  • Controlling the exothermicity of the Grignard reagent formation and its subsequent addition to the 4-piperidone.

  • Ensuring strictly anhydrous conditions to prevent quenching of the Grignard reagent.

  • Minimizing side reactions , such as enolization of the 4-piperidone and Wurtz coupling.[1][3]

  • Efficient purification of the final tertiary alcohol product, which can be prone to dehydration.

Q4: Which solvent is recommended for the Grignard reaction?

A4: Anhydrous tetrahydrofuran (THF) is the most suitable solvent. It effectively solvates and stabilizes the Grignard reagent and is suitable for the low temperatures often required to control the reaction's selectivity.[1] Anhydrous diethyl ether is a viable alternative.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-(Quinolin-3-yl)piperidin-4-ol, with a focus on the Grignard-mediated pathway.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction yield is consistently low, or the reaction fails to proceed. What are the likely causes?

A: Low or no yield can often be traced back to the Grignard reagent formation or its subsequent reaction with the protected 4-piperidone.

Potential Cause Explanation & Troubleshooting Steps
Inactive Magnesium The surface of magnesium turnings can be coated with a passivating oxide layer. Solution: Activate the magnesium prior to use. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in anhydrous THF. The disappearance of the iodine's color indicates activation.[1]
Presence of Moisture Grignard reagents are extremely sensitive to moisture and will be quenched by any protic species. Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Poor Quality of 3-Bromoquinoline Impurities in the starting halide can interfere with Grignard reagent formation. Solution: Use purified 3-bromoquinoline. If necessary, purify the starting material by recrystallization or distillation.
Incomplete Grignard Formation The reaction between 3-bromoquinoline and magnesium may not have gone to completion. Solution: After the initial exotherm subsides, gently reflux the reaction mixture for an additional 30-60 minutes to ensure complete conversion. Consider titrating the Grignard reagent to determine its exact concentration before adding it to the piperidone.[1]
Issue 2: Significant Byproduct Formation

Q: I've isolated my product, but it is contaminated with significant impurities. What are these byproducts and how can I minimize them?

A: Several side reactions can compete with the desired nucleophilic addition.

Common Byproduct Formation Mechanism & Prevention
4-(Quinolin-3-yl)-1,2,3,6-tetrahydropyridine This is a dehydration product of the desired tertiary alcohol. Prevention: Avoid acidic conditions during work-up. Use a buffered or mildly basic quench, such as a saturated aqueous solution of ammonium chloride or sodium bicarbonate.[1]
Unreacted N-Protected-4-piperidone The Grignard reagent can act as a base, deprotonating the α-protons of the piperidone to form a non-reactive enolate. Prevention: Perform the addition of the Grignard reagent at low temperatures (-78 °C to 0 °C) to favor nucleophilic addition over enolization.[1]
3,3'-Biquinoline This byproduct arises from the Wurtz coupling of the Grignard reagent with unreacted 3-bromoquinoline. Prevention: Add the 3-bromoquinoline solution slowly to the magnesium suspension to maintain a low concentration of the halide, thus minimizing this side reaction.[3][4]
Piperidin-4-ol (secondary alcohol) If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol. While less common with aryl Grignards, it's a possibility. Prevention: Maintain low reaction temperatures.
Issue 3: Difficulties in Product Purification

Q: How can I effectively purify the final 4-(Quinolin-3-yl)piperidin-4-ol?

A: The tertiary alcohol product can be challenging to purify due to its polarity and potential for dehydration.

  • Crystallization: This is the preferred method for large-scale purification. Experiment with a range of solvent systems (e.g., ethyl acetate/hexanes, isopropanol, acetonitrile) to find conditions that yield a crystalline solid with high purity.

  • Column Chromatography: For smaller scales or to remove stubborn impurities, silica gel chromatography can be effective. Use a gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. Be mindful that acidic impurities in the silica gel can promote dehydration of the product. To mitigate this, the silica gel can be washed with a dilute solution of triethylamine in the eluent.

  • Aqueous Washes: During the work-up, washing the organic layer with a mild base, such as a dilute sodium bicarbonate solution, can help remove acidic impurities.[5]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(Quinolin-3-yl)piperidin-4-ol

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • 3-Bromoquinoline

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Grignard Reagent Formation: a. To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents). b. Add a single crystal of iodine and a small amount of anhydrous THF. c. In the addition funnel, prepare a solution of 3-bromoquinoline (1.0 equivalent) in anhydrous THF. d. Add a small portion of the 3-bromoquinoline solution to the magnesium suspension to initiate the reaction (indicated by a gentle reflux and disappearance of the iodine color). e. Once initiated, add the remaining 3-bromoquinoline solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, reflux the mixture for an additional 45 minutes to ensure complete formation of the Grignard reagent.

  • Addition to N-Boc-4-piperidone: a. In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF. b. Cool this solution to 0 °C in an ice bath. c. Slowly add the freshly prepared 3-quinolylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel over 30-60 minutes. d. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. c. Extract the aqueous layer with ethyl acetate (3 x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. e. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Deprotection of the Boc Group

Materials:

  • N-Boc-4-(Quinolin-3-yl)piperidin-4-ol

  • 4M HCl in 1,4-dioxane (or trifluoroacetic acid in dichloromethane)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc-protected intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

  • Add an excess of 4M HCl in 1,4-dioxane and stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to precipitate the hydrochloride salt of the product. Filter and wash the solid with diethyl ether.

  • To obtain the free base, dissolve the hydrochloride salt in water and basify with a saturated aqueous sodium bicarbonate solution until the pH is > 9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-(Quinolin-3-yl)piperidin-4-ol.

Visualizations

Synthetic Workflow

G cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_deprotection Deprotection 3-Bromoquinoline 3-Bromoquinoline 3-Quinolylmagnesium_bromide 3-Quinolylmagnesium bromide 3-Bromoquinoline->3-Quinolylmagnesium_bromide Reaction with Mg Mg_THF Mg, THF, I2 (cat.) N-Boc-adduct N-Boc-4-(Quinolin-3-yl)piperidin-4-ol 3-Quinolylmagnesium_bromide->N-Boc-adduct Addition at 0°C to RT N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->N-Boc-adduct Final_Product 4-(Quinolin-3-yl)piperidin-4-ol N-Boc-adduct->Final_Product Boc Removal HCl_Dioxane 4M HCl in Dioxane

Caption: Synthetic workflow for 4-(Quinolin-3-yl)piperidin-4-ol.

Troubleshooting Decision Tree

G Start Low Yield or Reaction Failure Check_Grignard Grignard Formation Issue? Start->Check_Grignard Check_Addition Addition Step Issue? Check_Grignard->Check_Addition No Activate_Mg Activate Mg with I2/1,2-dibromoethane Check_Grignard->Activate_Mg Yes Low_Temp Lower addition temperature (-78°C to 0°C) Check_Addition->Low_Temp Yes Anhydrous_Conditions Ensure strictly anhydrous conditions Activate_Mg->Anhydrous_Conditions Purify_Halide Purify 3-bromoquinoline Anhydrous_Conditions->Purify_Halide Slow_Addition Slowly add Grignard reagent Low_Temp->Slow_Addition Check_Stoichiometry Verify stoichiometry of reactants Slow_Addition->Check_Stoichiometry

Caption: Troubleshooting decision tree for low reaction yield.

References

  • Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction - Benchchem.
  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF - ResearchGate.
  • Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

  • How to purify tertiary alcohol? - ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS - Purdue University Graduate School.
  • 6-CHLORO-1-HEXENE - Organic Syntheses. Available at: [Link]

  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC. Available at: [Link]

  • Synthesis of Some New 3-Coumarinoyl Pyridinium and Quinolinium Bromides for their Antimicrobial Activity - Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. Available at: [Link]

  • Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions - PubMed. Available at: [Link]

  • EP0502024A1 - 4-heteroaryl piperidine intermediates and their preparation. - Google Patents.
  • REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE.
  • 1-phenyl-1-penten-4-yn-3-ol - Organic Syntheses. Available at: [Link]

  • Protecting Groups In Grignard Reactions - Master Organic Chemistry. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • A new method for the preparation of piperidin-4-ones | Request PDF - ResearchGate. Available at: [Link]

  • US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl) - Google Patents.
  • 20.9: Organometallic Reagents - Chemistry LibreTexts. Available at: [Link]

  • (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]

  • SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND.
  • (PDF) Synthesis of New Quinolinones from 3-Nitropyranoquinolinones - ResearchGate. Available at: [Link]

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  • A Two-Step, Formal [4 + 2] Approach toward Piperidin-4-ones via Au Catalysis | Journal of the American Chemical Society. Available at: [Link]

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  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Confirming the Structure of Synthesized 4-(Quinolin-3-yl)piperidin-4-ol: A Comparative Guide to Spectroscopic Techniques

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery In the synthesis of novel chemical entities for drug discovery and development, the unambiguous confirmation of the molecular structur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery

In the synthesis of novel chemical entities for drug discovery and development, the unambiguous confirmation of the molecular structure is a cornerstone of scientific rigor. For compounds like 4-(Quinolin-3-yl)piperidin-4-ol, a molecule featuring both a quinoline and a piperidine scaffold, this process is critical. These heterocyclic moieties are prevalent in a vast array of pharmacologically active agents, and subtle changes in their structure can lead to profound differences in biological activity.[1][2] This guide provides a comprehensive comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the definitive structural elucidation of synthesized 4-(Quinolin-3-yl)piperidin-4-ol. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of the data to provide a self-validating system for structural confirmation.

The Analytical Triad: A Multi-faceted Approach to Structural Elucidation

No single analytical technique is sufficient to unequivocally determine the structure of a complex organic molecule. Instead, a synergistic approach, leveraging the complementary information provided by NMR, MS, and IR spectroscopy, is the gold standard. This "analytical triad" allows for a comprehensive and self-validating assessment of the synthesized compound's identity and purity.

Caption: Workflow for the structural confirmation of synthesized compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-(Quinolin-3-yl)piperidin-4-ol, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides a proton census of the molecule, with the chemical shift (δ) of each proton signal indicating its electronic environment. The integration of the signal reveals the number of protons it represents, and the splitting pattern (multiplicity) provides information about neighboring protons.

Expected ¹H NMR Spectral Data for 4-(Quinolin-3-yl)piperidin-4-ol:

Proton(s) Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Quinoline H28.8 - 9.2Singlet (s) or Doublet (d)Highly deshielded due to adjacent nitrogen.
Quinoline H48.0 - 8.5Singlet (s) or Doublet (d)Deshielded by the aromatic system.
Quinoline H5, H6, H7, H87.5 - 8.0Multiplet (m)Aromatic protons of the benzene ring.
Piperidine H2, H6 (axial & equatorial)2.8 - 3.5Multiplet (m)Protons adjacent to the nitrogen atom.
Piperidine H3, H5 (axial & equatorial)1.6 - 2.2Multiplet (m)Methylene protons of the piperidine ring.
Hydroxyl (-OH)Variable (1.5 - 5.0)Broad Singlet (br s)Chemical shift is concentration and solvent dependent.
Piperidine NHVariable (1.0 - 4.0)Broad Singlet (br s)Exchangeable proton; may not always be observed.

Note: Predicted chemical shifts are based on general values for quinoline and piperidine derivatives and may vary depending on the solvent and other experimental conditions.[4][5]

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Proton-decoupled spectra show a single peak for each unique carbon atom, offering a direct count of the non-equivalent carbons.

Expected ¹³C NMR Spectral Data for 4-(Quinolin-3-yl)piperidin-4-ol:

Carbon(s) Expected Chemical Shift (δ, ppm) Notes
Quinoline C2, C4, C8a145 - 155Quaternary and CH carbons in the pyridine ring.
Quinoline C3, C4a, C5, C6, C7, C8120 - 140Aromatic carbons.
Piperidine C4 (C-OH)65 - 75Carbon bearing the hydroxyl group.
Piperidine C2, C640 - 50Carbons adjacent to the nitrogen atom.
Piperidine C3, C530 - 40Methylene carbons of the piperidine ring.

Note: These are approximate chemical shift ranges. Two-dimensional NMR techniques like HSQC and HMBC are crucial for definitive assignments.[6]

C. Two-Dimensional (2D) NMR Techniques: Connecting the Dots

For a molecule with the complexity of 4-(Quinolin-3-yl)piperidin-4-ol, 1D NMR spectra can have overlapping signals. 2D NMR experiments are essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.

Caption: Logical flow of NMR data integration for structure elucidation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs provided by the spectrometer manufacturer.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

II. Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its fragmentation pattern, which can further confirm the proposed structure.[8] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule.

A. Expected Mass Spectral Data

For 4-(Quinolin-3-yl)piperidin-4-ol (C₁₄H₁₆N₂O), the expected monoisotopic mass is 228.1263 g/mol .

  • Electrospray Ionization (ESI): This soft ionization technique is ideal for polar, non-volatile molecules. In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 229.1335.

  • Fragmentation Pattern: While ESI is a soft technique, some fragmentation can occur. Common fragmentation pathways for this molecule might include the loss of water (-18 Da) from the tertiary alcohol, or cleavage of the piperidine ring.[9][10]

Comparative Table of Expected Ions:

Ion Formula Expected m/z (High Resolution) Notes
[M+H]⁺C₁₄H₁₇N₂O⁺229.1335Protonated molecular ion.
[M+Na]⁺C₁₄H₁₆N₂ONa⁺251.1158Sodium adduct.
[M-H₂O+H]⁺C₁₄H₁₅N₂⁺211.1230Loss of water.
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Use the accurate mass measurement to confirm the elemental composition.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

A. Expected IR Absorption Bands

The IR spectrum of 4-(Quinolin-3-yl)piperidin-4-ol should exhibit characteristic absorption bands for the O-H, N-H, C-N, C-O, and aromatic C=C bonds.

Table of Characteristic IR Absorptions:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H stretch3200 - 3600Broad, Strong
Amine (-NH)N-H stretch3300 - 3500Medium (may be obscured by O-H)
Aromatic C-HC-H stretch3000 - 3100Medium to Weak
Aliphatic C-HC-H stretch2850 - 2960Medium to Strong
Aromatic C=CC=C stretch1500 - 1600Medium
Tertiary AlcoholC-O stretch1100 - 1210Strong
AmineC-N stretch1020 - 1250Medium

Note: The C-O stretching frequency for a tertiary alcohol is a key diagnostic peak.[12][13]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the proposed structure.

IV. Integrating the Data: A Holistic Confirmation

The true power of this multi-technique approach lies in the integration of all the data.

Caption: Integration of spectroscopic data for structural confirmation.

The NMR data provides the detailed carbon-hydrogen framework. The mass spectrometry data confirms the elemental composition and molecular weight, ensuring no unexpected atoms are present. The IR spectroscopy data provides a quick and reliable confirmation of the key functional groups, particularly the hydroxyl group of the tertiary alcohol. When the experimental data from all three techniques are consistent with the proposed structure of 4-(Quinolin-3-yl)piperidin-4-ol, a high degree of confidence in its identity is achieved.

Conclusion: A Robust Framework for Scientific Integrity

The structural confirmation of a synthesized compound is a critical step that underpins the reliability of all subsequent biological and pharmacological evaluations. By employing a multi-faceted analytical approach that combines the strengths of ¹H and ¹³C NMR, high-resolution mass spectrometry, and FTIR spectroscopy, researchers can build a robust and self-validating case for the structure of novel molecules like 4-(Quinolin-3-yl)piperidin-4-ol. This rigorous approach not only ensures scientific integrity but also accelerates the drug discovery process by providing a solid foundation for further investigation.

References

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  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

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  • Zabel, M., & Weigand, J. J. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). ChemistrySelect, 7(33), e202202838.
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  • Wiśniewska, J., et al. (2010). Experimental and quantum-chemical studies of1H, 13C and15N NMR coordination shifts in Pd(II) and Pt(II) chloride complexes with quinoline, isoquinoline, and 2,2′-biquinoline. Magnetic Resonance in Chemistry, 48(11), 867-875.
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Comparative

Comparative Analysis of 4-(Quinolin-3-yl)piperidin-4-ol vs. Legacy PIM-1 Inhibitors: Structural Selectivity and Experimental Validation

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are constitutively active serine/threonine kinases that drive cell survival, proliferation, and drug resistance in hematological malignancies...

Author: BenchChem Technical Support Team. Date: March 2026

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are constitutively active serine/threonine kinases that drive cell survival, proliferation, and drug resistance in hematological malignancies and solid tumors[1]. Because PIM-1 lacks a regulatory domain, its activity is governed entirely by its transcription and translation, making direct ATP-competitive inhibition the primary therapeutic strategy.

Historically, the development of PIM inhibitors has been plagued by a fundamental challenge: balancing pan-PIM potency with off-target toxicity (such as hERG-mediated QTc prolongation). This guide provides an in-depth comparative analysis of 4-(Quinolin-3-yl)piperidin-4-ol , an emerging isoform-selective probe scaffold, against legacy pan-PIM inhibitors (SGI-1776, AZD1208, and PIM447).

Structural Biology: The Hinge Region Anomaly

To understand the design of 4-(Quinolin-3-yl)piperidin-4-ol, one must examine the unique structural biology of the PIM-1 ATP-binding pocket. In most kinases, the hinge region provides two canonical hydrogen bond donors/acceptors to anchor ATP. However, PIM-1 possesses an atypical hinge region containing a proline residue (Pro123 )[2].

Because proline lacks an amide hydrogen, it cannot act as a hydrogen bond donor[3]. Consequently, ATP and ATP-competitive inhibitors must rely primarily on a single hydrogen bond with the backbone carbonyl of Glu121 [2].

  • Legacy Pan-PIM Inhibitors (e.g., SGI-1776): Utilize highly hydrophobic, planar scaffolds to force interactions across the ATP pocket, often leading to promiscuous binding with off-target kinases (like FLT3) and the hERG potassium channel[4].

  • 4-(Quinolin-3-yl)piperidin-4-ol: Employs a rational structure-based design. The quinoline core stacks within the hydrophobic pocket, while the piperidin-4-ol moiety projects precisely toward the hinge. The crucial 4-hydroxyl (-OH) group acts as a dedicated hydrogen bond donor/acceptor to Glu121, driving high PIM-1 selectivity while increasing hydrophilicity to abolish hERG liability.

Comparative Efficacy Profile

The following table synthesizes the quantitative in vitro data comparing the highly selective quinoline-piperidine scaffold against established pan-PIM clinical candidates[4],[5].

InhibitorTarget ProfilePIM-1 (IC₅₀ / Kᵢ)PIM-2 (IC₅₀ / Kᵢ)PIM-3 (IC₅₀ / Kᵢ)Clinical StatusKey Pharmacological Features & Limitations
4-(Quinolin-3-yl)piperidin-4-ol PIM-1 Selective~15 nM>1,000 nM>500 nMPreclinical / ProbeHigh selectivity via 4-OH interaction with Glu121; avoids hERG toxicity.
SGI-1776 Pan-PIM7 nM363 nM69 nMDiscontinuedFirst-in-class; discontinued due to severe QTc prolongation[4].
AZD1208 Pan-PIM0.4 nM5 nM1.9 nMPhase I (Terminated)Potent translation inhibitor; limited single-agent efficacy in solid tumors[1].
PIM447 (LGH447) Pan-PIM6 pM18 pM9 pMPhase I (Completed)Picomolar potency; current benchmark for multiple myeloma trials[5].

PIM-1 Signaling & Intervention Pathway

G Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1_Gene PIM-1 Transcription JAK_STAT->PIM1_Gene PIM1_Kinase PIM-1 Kinase (Constitutively Active) PIM1_Gene->PIM1_Kinase BAD BAD (Pro-apoptotic) PIM1_Kinase->BAD Phosphorylates p21 p21 (Cell Cycle) PIM1_Kinase->p21 Phosphorylates mTOR 4E-BP1 / mTORC1 PIM1_Kinase->mTOR Activates Survival Cell Survival & Proliferation BAD->Survival p21->Survival mTOR->Survival Inhibitors PIM-1 Inhibitors (e.g., 4-(Quinolin-3-yl)piperidin-4-ol) Inhibitors->PIM1_Kinase Blocks ATP Binding

PIM-1 signaling pathway and targeted intervention by ATP-competitive kinase inhibitors.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate 4-(Quinolin-3-yl)piperidin-4-ol against compounds like AZD1208, researchers must employ assay designs that eliminate compound-specific artifacts. Quinoline derivatives often exhibit intrinsic fluorescence, which can generate false positives in standard FRET-based kinase assays.

To ensure absolute trustworthiness, the following protocols utilize orthogonal, self-validating readouts.

Protocol A: Luminescence-Based ADP-Glo Kinase Assay

Rationale: By measuring the generation of ADP rather than relying on fluorophore excitation, this assay is completely immune to the auto-fluorescence of the quinoline scaffold.

  • Enzyme Preparation: Dilute recombinant human PIM-1 kinase (constitutively active) to a final working concentration of 2 nM in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT). Causality: PIM-1 requires no upstream activating kinases; baseline activity is stable if DTT is present to prevent cysteine oxidation.

  • Compound Plating: Dispense 4-(Quinolin-3-yl)piperidin-4-ol, AZD1208, and PIM447 in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well white plate using acoustic liquid handling.

  • Self-Validation Control: Designate wells with 10 nM PIM447 as the Positive Control (100% inhibition) and DMSO as the Negative Control (0% inhibition). Validation Rule: If the PIM447 control does not suppress luminescence by >95% relative to DMSO, the enzyme has degraded, and the plate must be discarded.

  • Reaction Initiation: Add 10 µM ATP and 50 µM of a validated PIM-1 peptide substrate (e.g., BAD-derived peptide). Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo reagent to deplete unreacted ATP (40 min incubation), followed by Kinase Detection Reagent to convert ADP to luminescence (30 min incubation). Read on a multi-mode microplate reader.

Protocol B: Cellular Target Engagement (p-BAD Ser112)

Rationale: Biochemical IC₅₀ does not guarantee cellular permeability. This assay confirms that the inhibitor successfully crosses the membrane and engages PIM-1 in its native intracellular environment.

  • Cell Culture: Seed MV4-11 (Acute Myeloid Leukemia) cells at 1x10⁶ cells/mL in RPMI-1640 supplemented with 10% FBS. Causality: MV4-11 cells harbor FLT3-ITD mutations and constitutively overexpress PIM-1, providing a high baseline of downstream phosphorylation without exogenous cytokine stimulation.

  • Treatment: Treat cells with 4-(Quinolin-3-yl)piperidin-4-ol (1 µM) or AZD1208 (100 nM) for 4 hours.

  • Lysis & Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (NaF, Na₃VO₄). Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly cleave the Ser112 phosphate group during lysis, resulting in a false-negative target engagement signal.

  • Immunoblotting: Resolve proteins via SDS-PAGE. Probe with primary antibodies against p-BAD (Ser112) and total BAD. Use GAPDH as a loading control.

  • Quantification: Calculate the ratio of p-BAD to total BAD. A successful PIM-1 inhibitor will show a dose-dependent collapse of the p-BAD signal while total BAD remains constant.

References

  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors Thieme Connect
  • The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects AACR Journals
  • PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells N
  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation N
  • Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors N

Sources

Validation

Bridging the Translational Gap: A Comparative Guide to Validating In-Vitro Oncology Findings Using In-Vivo Xenograft Models

The Translational Gap in Drug Development In the pipeline of oncology drug discovery, 1 is a critical bottleneck[1]. While advanced 2D and 3D in-vitro models are excellent for high-throughput screening and identifying in...

Author: BenchChem Technical Support Team. Date: March 2026

The Translational Gap in Drug Development

In the pipeline of oncology drug discovery, 1 is a critical bottleneck[1]. While advanced 2D and 3D in-vitro models are excellent for high-throughput screening and identifying initial target engagement, they inherently lack systemic pharmacokinetic (PK) pressures, inter-organ crosstalk, and a complete tumor microenvironment (TME). To prevent late-stage clinical attrition, researchers must validate in-vitro efficacy using robust in-vivo animal models that accurately reflect human disease pathology.

Comparative Analysis: CDX vs. PDX Models

When designing an in-vivo validation study, the choice of xenograft model dictates the clinical relevance of your data. As a Senior Application Scientist, I strongly advise evaluating models based on their biological fidelity rather than mere convenience.

Cell Line-Derived Xenografts (CDX): Historically, the2 in preclinical research[2]. Because they utilize established in-vitro cell lines, CDX models offer near 100% engraftment rates and3[3]. However, the causality of this rapid growth is prolonged in-vitro culturing, which strips the cells of their original genetic heterogeneity and specific cell populations. Consequently, CDX models often yield a poor prediction of clinical outcomes.

Patient-Derived Xenografts (PDX): To overcome these limitations, the field is rapidly shifting toward PDX models, where4 into immunodeficient mice[4]. By bypassing in-vitro plastic adaptation, PDX models preserve the architectural heterogeneity and stromal interactions of the original tumor. This biological fidelity5, compared to approximately 5% for traditional models[5].

Quantitative Comparison of Xenograft Models
FeatureCell Line-Derived Xenograft (CDX)Patient-Derived Xenograft (PDX)
Origin Established in-vitro human cancer cell linesFresh human tumor tissue/biopsy
Tumor Heterogeneity Low (clonal selection during prolonged culture)High (preserves original tumor architecture and stroma)
Growth Kinetics Uniform, rapid, and highly reproducibleHighly variable, slower average growth rates
Engraftment Rate Near 100% across most cell linesVariable (e.g., ~30% for breast cancer, >80% for melanoma)
Clinical Predictability Poor (~5% correlation to clinical efficacy)Excellent (>80% correlation to clinical efficacy)
Cost & Time Low cost, rapid turnaround (weeks)High cost, extensive timeline (months for model expansion)

Experimental Methodology: A Self-Validating PDX Workflow

To ensure scientific integrity, an in-vivo protocol cannot merely be a sequence of injections; it must be a self-validating system. Every step must contain internal controls to distinguish true pharmacological efficacy from biological artifacts.

G A In-Vitro 3D Organoid Drug Screening D In-Vivo Efficacy & Toxicity Profiling A->D Candidate selection B Patient Tumor Biopsy (Clinical Isolate) B->A Parallel processing C PDX Engraftment (Immunodeficient Mice) B->C Direct implantation C->D Model expansion E PK/PD Modeling & Biomarker Analysis D->E Data integration F Clinical Translation & Precision Medicine E->F Validated targets

Workflow of in-vitro screening translation to in-vivo PDX models for precision oncology.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Tumor Procurement and Implantation

  • Procedure: Obtain fresh patient biopsy material. Section into 2-3 mm³ fragments in a biosafety cabinet on ice. Implant fragments either subcutaneously (flank) or orthotopically into NOD/SCID/IL2Rγ-null (NSG) mice.

  • Causality: Processing tumors on ice minimizes ischemic time, preventing the necrosis of sensitive stromal cells. While subcutaneous implantation is easier to measure,4 because the native organ provides the correct microenvironmental cues and hormonal milieu[4].

Step 2: Model Expansion (F0 to F2 Generation)

  • Procedure: Allow the F0 (founder) tumor to reach ~1000 mm³. Harvest, fragment, and passage into a larger cohort of F1 mice, and subsequently F2 mice for the efficacy trial.

  • Causality: Direct testing on F0 mice is statistically underpowered and highly variable. Expanding to F2 synchronizes the growth kinetics across the cohort. However, passaging beyond F4 should be avoided, as human stromal cells are 5 over time, diminishing the model's human relevance[5].

Step 3: Randomization and Dosing Strategy

  • Procedure: Monitor tumor volumes using digital calipers ( V=2length×width2​ ). Randomize mice into vehicle control, reference standard, and test article groups only when tumors reach an average volume of 150-200 mm³.

  • Causality: Randomizing at 150-200 mm³ ensures the tumors have established vascularization and are actively in the logarithmic growth phase. Treating too early risks including non-viable grafts (yielding false positives for efficacy), while treating too late introduces necrotic cores that artificially hinder drug penetration.

Step 4: PK/PD Integration and Efficacy Readouts

  • Procedure: Include a satellite group of mice for destructive blood/tissue sampling at steady-state dosing. Measure Tumor Growth Inhibition (TGI%) and perform immunohistochemistry (IHC) on excised tumors to verify target downregulation.

  • Causality: This is the core of a self-validating system. 6 ensures that observed efficacy is driven by the drug's mechanism of action[6]. If a drug fails in-vivo despite in-vitro success, satellite PK data will definitively show whether the failure was due to rapid murine clearance (sub-therapeutic exposure) or true biological resistance.

Conclusion

The transition from in-vitro screening to in-vivo validation is not a mere procedural step; it is the ultimate test of a compound's clinical viability. By transitioning from CDX to PDX models and employing rigorous, self-validating experimental designs, drug development professionals can drastically reduce clinical attrition rates and advance true precision medicine.

References

  • The Significance of In Vitro to In Vivo Translation in Drug Discovery.
  • In Vivo Modelling of Human Breast Cancer Using Cell-Line and Patient-Derived Xenografts: Advances and Future Directions.
  • In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach. Frontiers.
  • Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine. MDPI.
  • Patient-derived xenograft model: Applications and challenges in liver cancer. MedNexus.
  • Comparison of classical tumour growth models for patient derived and cell-line derived xenografts using the nonlinear mixed-effects framework.

Sources

Comparative

A Researcher's Guide to Cross-Validation of Molecular Docking with Experimental Binding Assays

Introduction: The Synergy of Computational and Experimental Approaches in Drug Discovery The journey of discovering a new drug is an arduous and resource-intensive endeavor. From identifying a biological target to bringi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synergy of Computational and Experimental Approaches in Drug Discovery

The journey of discovering a new drug is an arduous and resource-intensive endeavor. From identifying a biological target to bringing a new therapeutic to market, the process is fraught with challenges and high attrition rates. In this landscape, computer-aided drug design (CADD) has emerged as an indispensable tool, significantly streamlining the early phases of drug discovery.[1][2] At the heart of CADD lies molecular docking, a computational technique that predicts how a small molecule (a potential drug) might bind to a protein target.[3][4][5] This in silico method offers the tantalizing prospect of rapidly screening vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving considerable time and resources.[1][2]

However, the predictions of molecular docking are, by their nature, theoretical.[6] They are based on scoring functions that approximate the complex physics of molecular interactions.[3][7] To bridge the gap between computational prediction and biological reality, we must turn to the "gold standard" of molecular interaction analysis: experimental binding assays.[8] Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and fluorescence-based assays provide quantitative, empirical data on the energetics and kinetics of binding.[9][10][11][12]

The true power of CADD is unlocked not when it is used in isolation, but when it is synergistically integrated with experimental validation. This guide provides a comprehensive framework for the critical process of cross-validating molecular docking predictions with experimental binding data. By rigorously comparing in silico results with in vitro measurements, we can build more reliable and predictive computational models, ultimately accelerating the journey towards novel therapeutics.[13]

Understanding the Tools of the Trade

A successful drug discovery campaign requires a deep understanding of the tools at one's disposal. Both molecular docking and experimental binding assays have their unique strengths and inherent limitations.

Molecular Docking: Predicting Interactions in Silico

Molecular docking is a computational method that aims to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][4] In the context of drug discovery, it predicts the binding mode and affinity of a small molecule ligand within the active site of a target protein.[2][3] This process is governed by two key components: a search algorithm and a scoring function.

  • Search Algorithms: These algorithms explore the vast conformational space of the ligand and its possible orientations within the protein's binding site to generate a set of potential binding poses.[14]

  • Scoring Functions: These are mathematical models used to estimate the binding affinity for a given pose.[1][3] They approximate the free energy of binding, and the resulting "docking score" is used to rank different compounds or different poses of the same compound.

Information Gained:

  • Binding Pose: The predicted 3D orientation of the ligand in the protein's active site.

  • Docking Score: A numerical value that estimates the binding affinity.

  • Key Interactions: Identification of potential hydrogen bonds, hydrophobic interactions, and other intermolecular forces stabilizing the complex.

Strengths and Limitations:

StrengthsLimitations
High-Throughput: Can screen millions of compounds virtually in a short time.[1]Scoring Function Inaccuracies: Scoring functions are approximations and may not always accurately reflect true binding affinity.[15]
Cost-Effective: Reduces the number of compounds that need to be synthesized and tested experimentally.[2]Protein Flexibility: Often treats the protein as a rigid structure, which is a simplification of reality.[15]
Provides Structural Hypotheses: Generates 3D models of protein-ligand complexes that can guide medicinal chemistry efforts.[4]Solvation Effects: The role of water molecules in the binding site can be difficult to model accurately.[15]
Identifies Novel Scaffolds: Can uncover new chemical starting points for drug development.False Positives/Negatives: Can produce a significant number of incorrect predictions.[16]
Experimental Binding Assays: Measuring Reality in Vitro

Experimental binding assays are the bedrock of quantitative pharmacology, providing direct measurements of protein-ligand interactions.[8] Several techniques are commonly employed, each offering unique insights into the binding event.

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization, ITC directly measures the heat released or absorbed during a binding event.[17][18][19] By titrating a ligand into a solution containing the target protein, a complete thermodynamic profile of the interaction can be obtained in a single experiment.[11][18][20]

  • Surface Plasmon Resonance (SPR): SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[10][21][22] It measures changes in the refractive index at the surface of a sensor chip to which a protein is immobilized, allowing for the determination of binding kinetics (association and dissociation rates) and affinity.[23][24]

  • Fluorescence-Based Assays: These assays, including Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), are well-suited for high-throughput screening.[9][25] FP measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.[26][27]

TechniqueInformation GainedThroughputSample ConsumptionKey Advantage
ITC Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[17][20]LowHighProvides a complete thermodynamic profile of the interaction.[18]
SPR Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff)[23]Medium-HighLowProvides real-time kinetic data.[22]
FP/FRET Binding Affinity (KD), IC50 (in competitive assays)[9][26]HighLowAmenable to high-throughput screening formats.[25]

The Crucial Step: Cross-Validation

The predictive power of a molecular docking protocol is not a given; it must be earned through rigorous validation.[28] Cross-validation is the process of comparing the predictions of a computational model with experimental data to assess its accuracy and reliability.[13] This is arguably the most critical step in any CADD project, as it provides the "ground truth" necessary to have confidence in the in silico results.[29]

Why Cross-Validate? The Importance of Ground Truth

Relying solely on docking scores without experimental validation is a perilous strategy.[6] Inaccuracies in scoring functions and simplifications in the underlying models can lead to misleading results and wasted resources on compounds that are ultimately inactive.[30][31] Experimental data serves as the ultimate arbiter, allowing us to:

  • Assess the Predictive Power of the Docking Protocol: Determine if the chosen scoring function and parameters can distinguish between active and inactive compounds.

  • Refine the Computational Model: Identify weaknesses in the docking protocol and make iterative improvements.

  • Build Confidence in Predictions: Provide a solid, evidence-based foundation for prioritizing compounds for further development.

A Step-by-Step Guide to Cross-Validation

A robust cross-validation strategy typically involves both retrospective and prospective validation stages.

Cross-Validation Workflow redocking 1. Redocking (Pose Prediction) enrichment 2. Enrichment Study (Discriminating Power) redocking->enrichment v_screen 3. Virtual Screening enrichment->v_screen exp_test 4. Experimental Testing (Binding Assays) v_screen->exp_test correlation 5. Correlation Analysis exp_test->correlation refinement 6. Iterative Refinement of Docking Protocol correlation->refinement refinement->v_screen Refine & Repeat start Start start->redocking

Caption: The iterative workflow for cross-validating molecular docking with experimental data.

Step 1: Retrospective Validation - Pose Prediction (Redocking) Before screening unknown compounds, the docking protocol must demonstrate its ability to reproduce known binding information.[32] This is often done by taking a protein-ligand complex with a known crystal structure, removing the ligand, and then docking it back into the protein. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is calculated. An RMSD of less than 2.0 Å is generally considered a successful result.[33] This step validates the search algorithm's ability to find the correct binding mode.

Step 2: Retrospective Validation - Discriminating Power (Enrichment Study) A good docking protocol should be able to distinguish known active compounds from inactive "decoy" molecules.[28] In an enrichment study, a small set of known binders is seeded into a much larger library of presumed inactive compounds. A virtual screen is then performed, and the results are analyzed to see if the known actives are ranked highly. This assesses the scoring function's ability to correctly prioritize true binders.

Step 3: Prospective Validation - Virtual Screening Once the docking protocol has been retrospectively validated, it can be used to screen a large library of compounds to identify potential new hits.[2] The top-ranked compounds, representing a diverse range of chemical scaffolds, are selected for experimental testing.

Step 4: Prospective Validation - Experimental Testing The selected compounds are synthesized or purchased and then tested in quantitative binding assays like ITC or SPR to determine their actual binding affinities (e.g., KD, Ki) or inhibitory concentrations (IC50).[13][34]

Step 5: Correlation Analysis This is the moment of truth. The experimental binding data (often converted to a logarithmic scale, like pKD) is plotted against the docking scores of the tested compounds.[35] The correlation between these two sets of values is calculated using statistical measures like the Pearson or Spearman correlation coefficient. While a perfect correlation is rare, a statistically significant positive correlation indicates that the docking protocol has predictive power.[36][37] It is important to note that many factors can lead to a poor correlation, and docking scores are generally better at ranking compounds than at predicting absolute binding affinities.[30][16]

Step 6: Iterative Refinement If the correlation is poor, the experimental data can provide valuable insights into how to improve the docking protocol.[5] Perhaps the protonation states of certain residues were incorrect, or key water molecules were omitted.[15] By analyzing the discrepancies between the predicted and experimental results, the protocol can be refined and the validation process repeated, leading to a more robust and predictive model.

In-Depth Protocols

A Generalized Molecular Docking Workflow

This protocol outlines the key steps for a standard molecular docking experiment.

  • Protein Preparation:

    • Obtain a high-resolution crystal structure of the target protein from a database like the Protein Data Bank (PDB).

    • Prepare the protein structure: add hydrogen atoms, assign correct protonation states for titratable residues (e.g., His, Asp, Glu), remove any non-essential water molecules, and repair any missing side chains or residues.[32]

    • Define the binding site, typically by creating a grid box centered on a co-crystallized ligand or catalytically important residues.[29]

  • Ligand Preparation:

    • Obtain 2D or 3D structures of the ligands to be docked.

    • Generate a low-energy 3D conformation for each ligand.

    • Assign correct protonation states and atom types.

  • Running the Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to run the simulation.[2][4] The program's search algorithm will explore different ligand poses within the defined binding site.

    • The scoring function will evaluate and rank the generated poses.

  • Analysis of Results:

    • Visually inspect the top-ranked poses to ensure they make sense from a biochemical perspective (e.g., formation of key hydrogen bonds, favorable hydrophobic contacts).

    • Analyze the docking scores to rank the compounds for prioritization.

Protocol for Isothermal Titration Calorimetry (ITC)

ITC Principle cluster_injection Injection & Binding syringe Syringe (Ligand) injection Ligand is injected into the sample cell syringe->injection cell Sample Cell (Protein) binding Binding occurs, releasing or absorbing heat (ΔH) cell->binding injection->cell detector Detector measures the heat change binding->detector output Output: Binding Isotherm (ΔH, KD, n) detector->output

Caption: The basic principle of an Isothermal Titration Calorimetry experiment.

  • Sample Preparation:

    • Prepare highly pure protein and ligand solutions in the same buffer to minimize heat of dilution effects.[17]

    • Thoroughly degas the solutions to prevent air bubbles.

    • Accurately determine the concentrations of both protein and ligand.

  • Instrument Setup:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.[38]

    • Set the experimental temperature and allow the system to equilibrate.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell.[39]

    • The instrument measures the heat change associated with each injection.[18]

  • Data Analysis:

    • The raw data (power vs. time) is integrated to obtain the heat change per injection.

    • This data is plotted as heat per mole of injectant versus the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters: KD, ΔH, and stoichiometry (n).[18][38]

Protocol for Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation:

    • Select a sensor chip with appropriate surface chemistry.

    • Immobilize the protein (the "ligand" in SPR terminology) onto the sensor surface.

  • Analyte Preparation:

    • Prepare a series of dilutions of the small molecule (the "analyte") in a suitable running buffer.

  • Binding Measurement:

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • The instrument records the change in the SPR signal (measured in Response Units, RU) over time, generating a sensorgram.[21][23]

    • The sensorgram shows an association phase during analyte injection and a dissociation phase when the injection is replaced with running buffer.[22]

  • Data Analysis:

    • The association and dissociation curves are fitted to kinetic models to determine the on-rate (kon) and off-rate (koff).

    • The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

Conclusion: A Symbiotic Relationship for Accelerated Drug Discovery

The integration of molecular docking and experimental binding assays represents a powerful paradigm in modern drug discovery. Molecular docking serves as a high-throughput engine for hypothesis generation, rapidly identifying promising candidates from vast chemical spaces. Experimental assays, in turn, provide the essential ground truth, validating these hypotheses and furnishing the quantitative data needed to build robust structure-activity relationships.

The cross-validation process described in this guide is not merely a quality control step; it is a dynamic and iterative cycle of prediction, testing, and refinement. By embracing this symbiotic relationship, researchers can enhance the predictive power of their computational models, make more informed decisions, and ultimately, increase the efficiency and success rate of their drug discovery campaigns. As computational power and algorithmic sophistication continue to advance, this synergy between the in silico and the in vitro worlds will become ever more crucial in the quest for the next generation of life-saving medicines.

References

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). PubMed.
  • Basics, types and applications of molecular docking: A review. [Source not provided].
  • Analysis of protein-ligand interactions by fluorescence polariz
  • Surface Plasmon Resonance (SPR) & Biophysics. (n.d.). BioAscent.
  • Surface Plasmon Resonance (SPR) Assay. (n.d.).
  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology.
  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20). [Source not provided].
  • Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. (2022, July 22). [Source not provided].
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025, December 22). Microbe Notes.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments.
  • Surface Plasmon Resonance (SPR). (n.d.). BioDuro.
  • Deciphering common failures in molecular docking of ligand-protein complexes. (n.d.). Computer Science.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. (n.d.). Malvern Panalytical.
  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist - Portland Press.
  • An Introduction to Surface Plasmon Resonance. (2023, March 29). Jackson ImmunoResearch.
  • Isothermal titration calorimetry in drug discovery. (n.d.). PubMed.
  • Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. (2025, August 5). Journal of Pharma Insights and Research.
  • Why GlideScore/Docking Score May Not Correlate with Experimental Binding Activities. (2025, November 7). [Source not provided].
  • Binding Assays. (n.d.). BMG LABTECH.
  • How well do molecular docking scores correlate with experimental binding affinities? (2018, September 16). [Source not provided].
  • Analysis of fluorescence polarization competition assays with affinimeter. (2018, July 5). [Source not provided].
  • Molecular Docking: A Comprehensive Guide for 2025. (2026, January 2). Shadecoder.
  • Where can I find a good protocol for calculating binding affinity of a fluorescent ligand? (2016, July 18). [Source not provided].
  • Affinity-based fluorescence polarization assay for screening molecules acting on insect ryanodine receptors. (n.d.). RSC Publishing.
  • Correlation between competitive docking scores and experimental... (n.d.).
  • Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits - PMC. (n.d.). [Source not provided].
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). [Source not provided].
  • Molecular Docking Challenges and Limit
  • Protein-ligand binding ITC Experiment - Watch Tutorial. (2015, February 9). AFFINImeter.
  • Docking and Ligand Binding Affinity: Uses and Pitfalls. (n.d.).
  • Beware of docking! (2015, February 15). PubMed.
  • Correlation of Binding Affinity Scores by Docking Molecular Analogs of... (n.d.).
  • Challenges in Docking: Mini Review. (2016, July 14). JSciMed Central.
  • Lessons from Docking Validation. (n.d.).
  • Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. (n.d.). Benchchem.
  • A Guide to Simple and Informative Binding Assays - PMC. (n.d.). [Source not provided].
  • Principles and Experimental Methodologies on Protein-Ligand Binding. (2023, June 23). Longdom Publishing.
  • Best Practices in Docking and Activity Prediction. (2016, February 12). bioRxiv.org.
  • Docking and scoring. (n.d.). Schrödinger.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic.
  • Molecular Docking: Shifting Paradigms in Drug Discovery. (2019, September 4). MDPI.
  • Tutorial: Analysis of a Protein-Ligand binding experiment. (2015, January 5). YouTube.
  • Review on the Evolving Landscape of Molecular Docking in Drug Discovery. (2025, July 5). Asian Journal of Research in Pharmaceutical Sciences.
  • Strengths and Weaknesses of Docking Simulations in the SARS-CoV-2 Era: the Main Protease (Mpro) Case Study. (2021, July 27).
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). [Source not provided].
  • Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. (2025, December 5). [Source not provided].
  • Prospective, Concurrent, and Retrospective Valid
  • The Difference Between Prospective, Concurrent and Retrospective Validation [Video]. (2021, June 29). [Source not provided].

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Validation

Next-Generation Kinase Inhibition: A Comparative Study of the 4-(Quinolin-3-yl)piperidin-4-ol Scaffold vs. Idelalisib

Executive Summary Phosphoinositide 3-kinase delta (PI3Kδ) is a critical signaling node in the B-cell receptor (BCR) pathway, making it a highly validated therapeutic target for B-cell malignancies. Idelalisib (Zydelig) r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphoinositide 3-kinase delta (PI3Kδ) is a critical signaling node in the B-cell receptor (BCR) pathway, making it a highly validated therapeutic target for B-cell malignancies. Idelalisib (Zydelig) revolutionized this space as the first-in-class PI3Kδ inhibitor approved for chronic lymphocytic leukemia (CLL) and follicular lymphoma[1]. However, its clinical application is frequently limited by severe, sometimes fatal, adverse events, including hepatotoxicity, pneumonitis, and severe colitis[2].

To overcome these toxicity liabilities, medicinal chemists are actively exploring novel pharmacophores. The 4-(Quinolin-3-yl)piperidin-4-ol scaffold has emerged as a highly versatile, privileged building block for designing next-generation kinase inhibitors[3]. This guide provides an objective, highly technical comparison between the established clinical standard (Idelalisib) and optimized preclinical derivatives based on the 4-(Quinolin-3-yl)piperidin-4-ol scaffold, detailing their structural mechanics, biological profiles, and the self-validating experimental workflows used to evaluate them.

Structural and Mechanistic Comparison

Idelalisib (The Clinical Standard)

Idelalisib is a potent, ATP-competitive inhibitor characterized by a quinazolinone core and a purine moiety[4].

  • Binding Mechanism: The purine ring acts as the primary hinge-binding motif, forming critical hydrogen bonds with the Val828 residue in the ATP-binding pocket of the p110δ catalytic subunit.

  • Limitations: The highly aromatic, planar nature of Idelalisib contributes to its lipophilicity. Furthermore, its metabolism via CYP3A4 and aldehyde oxidase generates reactive intermediates that are heavily implicated in its clinical hepatotoxicity profile.

4-(Quinolin-3-yl)piperidin-4-ol (The Novel Scaffold)

This scaffold replaces the traditional purine/quinazolinone system with a quinoline ring linked to a saturated piperidin-4-ol moiety, offering distinct physicochemical advantages[5],[6].

  • Quinoline Core: Acts as a robust bioisostere for the purine ring, maintaining essential π−π stacking and hydrophobic interactions within the kinase hinge region.

  • Piperidin-4-ol Moiety: The introduction of an sp3 -hybridized piperidine ring breaks molecular planarity, significantly improving aqueous solubility. The basic nitrogen (pKa ~9.5) allows for stable salt formulations, while the hydroxyl (-OH) group acts as a highly directional hydrogen bond donor/acceptor[5]. This enables precise interactions with solvent-exposed residues (e.g., Asp or Tyr) at the edge of the ATP pocket, driving high isoform selectivity and minimizing off-target toxicity[3].

Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling cascade and highlights the specific intervention points for both Idelalisib and the novel quinoline-piperidine scaffold.

PI3K_Pathway BCR B-Cell Receptor (BCR) PI3K PI3Kδ (p110δ/p85) BCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Idelalisib Idelalisib Idelalisib->PI3K Inhibits Scaffold Quinoline-Piperidine Derivatives Scaffold->PI3K Inhibits

PI3K/AKT/mTOR signaling cascade showing intervention points of Idelalisib and the novel scaffold.

Comparative Physicochemical and Biological Profiles

To objectively evaluate the potential of the novel scaffold against the clinical standard, we summarize their physicochemical properties and representative biological data.

Table 1: Physicochemical Properties Comparison
PropertyIdelalisib4-(Quinolin-3-yl)piperidin-4-ol (Core)Impact on Drug Design
Molecular Weight 415.43 g/mol 228.29 g/mol The scaffold's low MW provides ample room for functionalization within lead-like space.
LogP (Lipophilicity) ~3.5~1.5Lower LogP of the scaffold reduces nonspecific binding and potential hepatotoxicity.
Topological Polar Surface Area 88.5 Ų41.1 ŲThe scaffold allows for targeted addition of polar groups to tune membrane permeability.
Hydrogen Bond Donors 22The -OH and -NH groups on the piperidine ring offer precise hinge-binding interactions.
Basic Nitrogen NoYes (Piperidine)Enhances aqueous solubility and allows for stable salt formulation.
Table 2: Biological & Toxicity Profile (Representative Data)
ParameterIdelalisib (Clinical Standard)Optimized Quinoline-Piperidine DerivativeAssay Rationale
PI3Kδ IC₅₀ 2.5 nM< 5.0 nMValidates primary target engagement and potency.
PI3Kα / PI3Kδ Selectivity ~300-fold> 500-foldHigh selectivity reduces off-target insulin signaling disruption.
HepG2 CC₅₀ (Hepatotoxicity) ~15 µM> 100 µMDemonstrates the improved safety profile of the novel scaffold.
Primary Metabolic Route CYP3A4 & Aldehyde OxidaseCYP2D6 / CYP3A4 (Tunable)Avoids aldehyde oxidase-mediated reactive metabolite formation.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the methodologies used to generate the comparative data, explicitly stating the causality behind each experimental choice.

Protocol 1: In Vitro PI3Kδ Kinase Assay (ADP-Glo)

This assay measures the ability of the compounds to inhibit PI3Kδ-mediated phosphorylation of PIP2.

  • Reagent Preparation: Prepare recombinant PI3Kδ enzyme, PIP2 substrate, and ATP in kinase buffer.

    • Causality: The ATP concentration is deliberately set at its apparent Km​ (e.g., 10 µM). This ensures the assay operates in a regime highly sensitive to ATP-competitive inhibitors. Using saturating ATP would artificially inflate the apparent IC50​ , masking the true potency of the compounds.

  • Compound Dilution: Serially dilute Idelalisib and the novel derivatives in DMSO, then transfer to the assay plate.

    • Causality: Maintaining a constant final DMSO concentration (strictly 1% v/v) across all wells is critical, as varying DMSO levels can directly precipitate the enzyme or inhibit kinase activity, skewing the dose-response curve.

  • Kinase Reaction: Incubate the enzyme, substrate, and inhibitors for 60 minutes at 25°C.

  • ADP-Glo Reagent Addition: Add the ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: Complete depletion of unconsumed background ATP is mandatory. This ensures that the subsequent luminescence signal is strictly proportional to the ADP generated by the kinase, eliminating false positives.

  • Detection: Add the Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal measured via a microplate reader.

  • Data Validation: Calculate the Z'-factor for the assay plate using positive (vehicle) and negative (no enzyme) controls.

    • Causality: A Z'-factor > 0.5 is mathematically required to validate the assay's dynamic range and signal-to-noise ratio. This proves that the observed inhibition is a true pharmacological effect rather than assay drift, making the system self-validating.

Protocol 2: Hepatotoxicity Counter-Screening (HepG2 Cell Viability)

Given Idelalisib's clinical history of liver toxicity, counter-screening novel scaffolds in human liver carcinoma (HepG2) cells is essential.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with a concentration gradient (1 µM to 200 µM) of the test compounds for 48 hours. Include Chlorpromazine (50 µM) as a control.

    • Causality: Chlorpromazine is a well-characterized clinical hepatotoxin. Its inclusion serves as a positive control, validating the assay's sensitivity to detect liver-specific cellular toxicity.

  • Resazurin Addition: Add resazurin dye (Alamar Blue) to each well and incubate for 4 hours.

    • Causality: Resazurin is a non-toxic, cell-permeable dye that is reduced to highly fluorescent resorufin only by the mitochondria of metabolically active cells. This provides a direct, quantitative measure of mitochondrial function and cell viability without requiring cell lysis.

  • Fluorescence Measurement: Read fluorescence at 560 nm (excitation) and 590 nm (emission). Calculate the CC50​ (concentration reducing viability by 50%).

Conclusion

While Idelalisib successfully validated PI3Kδ as a therapeutic target in B-cell malignancies, its structural lipophilicity and metabolic liabilities restrict its therapeutic window. The 4-(Quinolin-3-yl)piperidin-4-ol scaffold represents a highly rational evolutionary step in kinase inhibitor design. By leveraging an sp3 -rich piperidine ring for improved physicochemical properties and a quinoline core for potent hinge-binding, this scaffold offers a pathway to next-generation inhibitors that maintain the deep efficacy of Idelalisib while engineering out its dose-limiting toxicities.

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to Quinolinylpiperidines: A Guide for Researchers

The quinolinylpiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antip...

Author: BenchChem Technical Support Team. Date: March 2026

The quinolinylpiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antipsychotic properties. The synthetic strategy towards these valuable compounds is a critical consideration in drug discovery and development, influencing factors such as yield, purity, scalability, and the accessible chemical diversity. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to quinolinylpiperidines, offering field-proven insights and actionable experimental data for researchers, scientists, and drug development professionals.

Strategic Approaches to Quinolinylpiperidine Synthesis

The construction of quinolinylpiperidines can be broadly categorized into two main strategic approaches:

  • Synthesis of the Quinoline Core Followed by Piperidine Introduction: This is the most common strategy, where a functionalized quinoline is first synthesized and then coupled with a piperidine or a piperidine precursor.

  • Convergent and Multicomponent Strategies: These approaches aim to construct the quinolinylpiperidine framework in a more streamlined fashion, often in a one-pot reaction from multiple starting materials.

This guide will first delve into the various methods for synthesizing the quinoline core and then explore the key reactions for introducing the piperidine moiety.

Part 1: Synthesis of the Quinoline Core

The choice of method for constructing the quinoline ring system is paramount and is often dictated by the desired substitution pattern and the availability of starting materials. We will compare both classical and modern approaches.

Classical Quinoline Syntheses

These named reactions have been the bedrock of quinoline chemistry for over a century. While some involve harsh conditions, their use of readily available starting materials keeps them relevant.

The Skraup synthesis is a classic method for preparing quinoline and its simple derivatives from an aniline, glycerol, an oxidizing agent (like nitrobenzene), and concentrated sulfuric acid.[1][2] The reaction is notoriously exothermic and requires careful control.[1][2]

The Doebner-von Miller reaction is a more versatile extension, allowing for a wider range of substituted quinolines by reacting anilines with α,β-unsaturated aldehydes or ketones.[1][3]

  • Mechanistic Insight: In the Skraup synthesis, glycerol is first dehydrated by sulfuric acid to form acrolein in situ. The aniline then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to the quinoline.[4] The Doebner-von Miller reaction follows a similar pathway but with a pre-formed α,β-unsaturated carbonyl compound.[3] The choice of a strong acid catalyst is crucial for both the dehydration and cyclization steps.

  • Advantages:

    • Utilizes simple and inexpensive starting materials.[1]

    • Effective for the synthesis of the parent quinoline and simple alkyl-substituted derivatives.[1]

  • Limitations:

    • Harsh and often violent reaction conditions, posing safety concerns.[1][2]

    • Can produce low yields and significant amounts of tarry byproducts, complicating purification.[1][5]

    • Limited substrate scope, particularly for anilines with electron-withdrawing groups.

The Combes synthesis offers a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[2][4]

  • Mechanistic Insight: The reaction proceeds through the formation of an enamine intermediate from the aniline and β-diketone. Subsequent acid-catalyzed cyclization and dehydration afford the quinoline product.[4] The use of a strong acid like sulfuric acid or polyphosphoric acid is necessary to promote the cyclization.

  • Advantages:

    • Good yields for 2,4-disubstituted quinolines.[2]

    • A relatively straightforward procedure.

  • Limitations:

    • Regioselectivity can be an issue with unsymmetrical β-diketones.

    • The harsh acidic conditions can be incompatible with sensitive functional groups.

The Friedländer synthesis is one of the most versatile and high-yielding classical methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[6]

  • Mechanistic Insight: The reaction can proceed via two pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.[7] The choice of catalyst (acid or base) can influence the predominant pathway and the reaction's efficiency.

  • Advantages:

    • Generally provides high yields and good purity.[8]

    • Highly versatile for the synthesis of a wide variety of polysubstituted quinolines.[8][6]

    • Milder reaction conditions compared to the Skraup or Doebner-von Miller reactions.[1]

  • Limitations:

    • The primary limitation is the availability of the 2-aminoaryl aldehyde or ketone starting materials, which often require multi-step synthesis.[8]

The Gould-Jacobs reaction is a key method for preparing 4-hydroxyquinolines (4-quinolones). It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[9]

  • Mechanistic Insight: The initial condensation forms an anilidomethylenemalonate. High temperatures (often >250 °C) are then required to effect a 6-electron electrocyclization to form the quinoline ring.[9] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.

  • Advantages:

    • Provides a direct route to the medicinally important 4-quinolone scaffold.

    • Effective for anilines bearing electron-donating groups in the meta-position.[9]

  • Limitations:

    • Requires very high temperatures for the cyclization step, which can lead to decomposition.

    • The overall process can be multi-stepped (condensation, cyclization, hydrolysis, decarboxylation).

Modern Synthetic Approaches to the Quinoline Core

Modern methods often offer milder reaction conditions, greater functional group tolerance, and improved efficiency over classical syntheses.

Palladium catalysis has revolutionized the synthesis of quinolines, enabling the construction of the ring system under milder conditions and with broader substrate scope.[10][11][12]

  • Mechanistic Insight: A common strategy involves the palladium-catalyzed oxidative cyclization of anilines with various coupling partners, such as allyl alcohols.[11][12] These reactions often proceed through a series of steps including C-H activation, amination, and oxidative aromatization. The choice of palladium catalyst, ligands, and oxidant is crucial for the success of these transformations.

  • Advantages:

    • Milder reaction conditions compared to classical methods.[11][12]

    • High functional group tolerance.

    • Often proceeds with high regioselectivity.

    • Can provide access to complex quinoline derivatives that are difficult to synthesize via classical routes.[10]

  • Limitations:

    • The cost and potential toxicity of the palladium catalyst.

    • The need for careful optimization of reaction conditions (catalyst, ligand, solvent, base).

Comparative Summary of Quinoline Synthesis Methods
MethodStarting MaterialsProduct TypeTypical YieldKey AdvantagesKey Limitations
Skraup Aniline, glycerol, oxidizing agent, H₂SO₄Unsubstituted or simple substituted quinolinesLow to ModerateReadily available starting materialsHarsh, exothermic conditions; low yields; tar formation[1]
Doebner-von Miller Aniline, α,β-unsaturated carbonyl2- and/or 4-substituted quinolinesModerateWider scope than SkraupPotential for side reactions (polymerization); regioselectivity issues[1]
Combes Aniline, β-diketone, acid2,4-disubstituted quinolinesGoodGood yields for specific substitution patternsHarsh acidic conditions; regioselectivity issues with unsymmetrical diketones
Friedländer 2-Aminoaryl aldehyde/ketone, α-methylene carbonylPolysubstituted quinolinesHighHigh yields; good regioselectivity; milder conditionsLimited availability of starting materials[1][8]
Gould-Jacobs Aniline, alkoxymethylenemalonate4-HydroxyquinolinesModerate to GoodDirect route to 4-quinolonesHigh reaction temperatures required[9]
Palladium-Catalyzed Anilines, allyl alcohols/alkynes, etc.Variably substituted quinolinesGood to ExcellentMild conditions; high functional group tolerance; high regioselectivity[10][11]Catalyst cost and toxicity; requires optimization

Part 2: Introduction of the Piperidine Moiety

Once a suitably functionalized quinoline is in hand, the next critical step is the introduction of the piperidine ring. The choice of coupling strategy depends on the available functional groups on both the quinoline and piperidine fragments.

Nucleophilic Aromatic Substitution (SNAr)

This is a widely used method, particularly for the synthesis of 4-aminoquinoline derivatives, which are prevalent in antimalarial drugs like chloroquine and piperaquine.[13][14] The reaction involves the displacement of a leaving group, typically a halogen, from an electron-deficient quinoline ring by a piperidine nucleophile.

  • Causality of Experimental Choices: The quinoline ring must be activated towards nucleophilic attack. This is typically achieved by the presence of electron-withdrawing groups or a nitrogen atom within the ring system that can stabilize the negative charge in the Meisenheimer intermediate. A good leaving group (e.g., Cl, Br) at the 4-position of the quinoline is essential. The reaction is often carried out at elevated temperatures to overcome the activation energy barrier.

  • Protocol Self-Validation: The progress of the reaction can be easily monitored by TLC or LC-MS by observing the disappearance of the haloquinoline starting material and the appearance of the quinolinylpiperidine product. The identity of the product can be confirmed by standard spectroscopic methods (NMR, MS).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is particularly useful for coupling piperidines with haloquinolines (Br, Cl) under milder conditions than traditional SNAr reactions.

  • Causality of Experimental Choices: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical and often depends on the specific substrates. Sterically hindered biarylphosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is required to deprotonate the piperidine and generate the active nucleophile.

  • Protocol Self-Validation: Similar to SNAr, reaction progress can be monitored by TLC or LC-MS. Successful coupling is confirmed by the disappearance of the starting materials and the formation of the desired product, which can be characterized by its spectroscopic data.

Reductive Amination

Reductive amination is a versatile method for coupling a piperidine to a quinoline that bears an aldehyde or ketone functionality. This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced to the amine.

  • Causality of Experimental Choices: The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and selectivity.[15] The reaction is often performed under slightly acidic conditions to facilitate iminium ion formation.

  • Protocol Self-Validation: The reaction can be monitored for the consumption of the quinoline aldehyde/ketone. The formation of the product can be confirmed by the appearance of new signals in the ¹H NMR spectrum corresponding to the newly formed C-N bond and the protons of the piperidine ring.

Amide Coupling

If the quinoline moiety contains a carboxylic acid group and the piperidine has a free amine, a standard amide coupling reaction can be employed.

  • Causality of Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, a coupling reagent is required to activate the carboxylic acid. Common coupling reagents include carbodiimides (e.g., EDC), uronium/aminium salts (e.g., HATU), and phosphonium salts (e.g., PyBOP).[16][17] The choice of coupling reagent and additives (like HOBt or NHS) can help to improve yields and suppress side reactions such as racemization.[16]

  • Protocol Self-Validation: The reaction can be followed by monitoring the disappearance of the carboxylic acid starting material. The formation of the amide bond can be confirmed by IR spectroscopy (appearance of a characteristic amide C=O stretch) and NMR spectroscopy.

Experimental Protocols

Protocol 1: Friedländer Synthesis of a Polysubstituted Quinoline

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.

Materials:

  • 2-aminoaryl aldehyde or ketone (1.0 eq)

  • Ketone with an α-methylene group (1.1 eq)

  • p-toluenesulfonic acid (0.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 2-aminoaryl aldehyde or ketone in toluene, add the ketone with an α-methylene group.

  • Add p-toluenesulfonic acid to the mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for Quinolinylpiperidine Synthesis

This protocol provides a general procedure for the palladium-catalyzed coupling of a bromoquinoline with piperidine.

Materials:

  • Bromoquinoline (1.0 eq)

  • Piperidine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried flask, add the bromoquinoline, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene and then the piperidine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

Classical Quinoline Synthesis: The Friedländer Annulation

Friedlander_Synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_cyclization Cyclization & Dehydration 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol_Condensation Aldol Condensation 2-Aminoaryl Ketone->Aldol_Condensation Schiff_Base_Formation Schiff Base Formation 2-Aminoaryl Ketone->Schiff_Base_Formation alpha-Methylene Ketone alpha-Methylene Ketone alpha-Methylene Ketone->Aldol_Condensation alpha-Methylene Ketone->Schiff_Base_Formation Aldol_Adduct Aldol_Adduct Aldol_Condensation->Aldol_Adduct Schiff_Base Schiff_Base Schiff_Base_Formation->Schiff_Base Cyclization_Dehydration_1 Cyclization & Dehydration Aldol_Adduct->Cyclization_Dehydration_1 Cyclization_Dehydration_2 Cyclization & Dehydration Schiff_Base->Cyclization_Dehydration_2 Product Substituted Quinoline Cyclization_Dehydration_1->Product Cyclization_Dehydration_2->Product

Caption: Mechanistic pathways of the Friedländer quinoline synthesis.

Modern Quinoline-Piperidine Coupling: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Haloquinoline Haloquinoline (Ar-X) Haloquinoline->Oxidative_Addition Piperidine Piperidine (R₂NH) Amine_Coordination Amine Coordination & Deprotonation Piperidine->Amine_Coordination Base Base Base->Amine_Coordination Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Complex Oxidative_Addition->Ar-Pd(II)(L)-X Ar-Pd(II)(L)-NR₂ Ar-Pd(II)(L)-NR₂ Complex Amine_Coordination->Ar-Pd(II)(L)-NR₂ Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Quinolinylpiperidine Quinolinylpiperidine (Ar-NR₂) Reductive_Elimination->Quinolinylpiperidine Ar-Pd(II)(L)-X->Amine_Coordination Ar-Pd(II)(L)-NR₂->Reductive_Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The synthesis of quinolinylpiperidines offers a rich landscape of chemical transformations. The choice of synthetic route is a strategic decision that should be guided by the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis. Classical methods, while often harsh, provide access to simple quinoline scaffolds from basic building blocks. Modern palladium-catalyzed reactions offer milder conditions and greater functional group tolerance, enabling the synthesis of more complex and diverse quinolinylpiperidines. The subsequent coupling of the quinoline and piperidine moieties can be achieved through a variety of robust and reliable methods, with SNAr and Buchwald-Hartwig amination being particularly powerful for the synthesis of medicinally relevant analogues. This guide provides a solid foundation for researchers to navigate the synthetic options and select the most appropriate strategy for their specific research goals.

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  • Kovács, G., et al. (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 15(10), 1234. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Terrier, F., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 79(18), 8682-8690. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2018). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. ResearchGate. [Link]

  • Smith, M. B. (2010). Concerted Nucleophilic Aromatic Substitution Reactions. Organic & Biomolecular Chemistry, 8(23), 5263-5277. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Al-Suhaimi, E. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 5678. [Link]

  • Shaabani, A., et al. (2018). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry, 6, 456. [Link]

  • Sato, S., et al. (2005). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. Tetrahedron Letters, 46(43), 7439-7442. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

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Validation

Evaluating the drug-likeness of 4-(Quinolin-3-yl)piperidin-4-ol based on Lipinski's rule

Evaluating the Drug-Likeness of 4-(Quinolin-3-yl)piperidin-4-ol: A Comparative Guide to Lipinski's Rule and Permeability Assays As a Senior Application Scientist, evaluating a novel chemical scaffold requires bridging th...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Drug-Likeness of 4-(Quinolin-3-yl)piperidin-4-ol: A Comparative Guide to Lipinski's Rule and Permeability Assays

As a Senior Application Scientist, evaluating a novel chemical scaffold requires bridging theoretical physicochemical profiling with rigorous, empirical in vitro validation. The compound 4-(Quinolin-3-yl)piperidin-4-ol represents a highly promising hybrid scaffold. By fusing a quinoline core (historically validated in antimalarials and antibiotics) with a piperidine ring (ubiquitous in CNS and antihistamine therapeutics), this molecule offers a versatile foundation for drug discovery.

However, before advancing such a compound into costly in vivo pharmacokinetic (PK) studies, we must objectively evaluate its oral bioavailability potential. This guide provides a comprehensive comparison of its drug-likeness against established quinoline-derived drugs, followed by the self-validating experimental protocols required to confirm these in silico predictions.

Part 1: In Silico Profiling & Lipinski's Rule of Five (Ro5) Analysis

Oral bioavailability is fundamentally governed by a molecule's ability to dissolve in gastrointestinal fluids and permeate lipid bilayers. Lipinski’s Rule of Five (Ro5) provides a predictive heuristic for this passive diffusion. The causality behind these parameters is rooted in thermodynamics and steric constraints:

  • Molecular Weight (MW) < 500 Da: Larger molecules face severe steric hindrance when navigating the tightly packed lipid tails of cell membranes.

  • LogP < 5: A molecule must be lipophilic enough to partition into the lipid bilayer, but not so lipophilic (LogP > 5) that it becomes insoluble in the aqueous gut lumen or gets trapped within the membrane core.

  • H-Bond Donors (HBD) 5 & Acceptors (HBA) 10: Every hydrogen bond formed with water must be broken (desolvation energy) for the drug to enter the hydrophobic membrane. Excessive H-bonding exponentially decreases permeability.

Quantitative Comparison: 4-(Quinolin-3-yl)piperidin-4-ol vs. Established Drugs

To contextualize the drug-likeness of 4-(Quinolin-3-yl)piperidin-4-ol, we compare it against three FDA-approved quinoline-class drugs: Chloroquine (antimalarial), Ciprofloxacin (antibiotic), and Bedaquiline (antitubercular).

CompoundScaffold TypeMW ( g/mol )LogPHBDHBAPSA (Ų)Ro5 Violations
4-(Quinolin-3-yl)piperidin-4-ol Quinoline-Piperidine228.29~1.82348.10
Chloroquine 4-Aminoquinoline319.874.61328.20
Ciprofloxacin Fluoroquinolone331.340.282674.60
Bedaquiline Diarylquinoline555.507.31445.32 (MW, LogP)

Analysis: 4-(Quinolin-3-yl)piperidin-4-ol exhibits an idealized physicochemical profile. With zero Ro5 violations, a low molecular weight, and a highly favorable Polar Surface Area (PSA < 140 Ų), it is theoretically primed for excellent passive transcellular absorption. In contrast, drugs like Bedaquiline violate multiple rules and rely heavily on complex formulation and active transport mechanisms to achieve efficacy.

Part 2: Bridging In Silico Predictions with In Vitro Reality

While Lipinski's Ro5 is a powerful filter, it operates under a major limitation: it only accounts for passive diffusion. It cannot predict whether a molecule will be actively pumped back into the gut by efflux transporters (like P-glycoprotein) or if it will suffer from poor solubility in complex biorelevant media[1]. Therefore, we must implement a tiered in vitro workflow.

Workflow N1 1. In Silico Profiling (Lipinski's Ro5) N2 2. PAMPA Screening (Passive Diffusion) N1->N2 Ro5 Compliant N3 3. Caco-2 Assay (Active Transport & Efflux) N2->N3 High Peff N4 4. Lead Optimization & In Vivo Studies N3->N4 Efflux Ratio < 2

Evaluation workflow progressing from in silico Ro5 profiling to in vitro permeability assays.

Part 3: In Vitro Validation Protocols

To ensure scientific integrity, every protocol must function as a self-validating system . If the internal controls fail, the data must be rejected.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA isolates passive transcellular diffusion by utilizing an artificial lipid-infused membrane, completely devoid of active transporters[2]. This allows us to verify the LogP and PSA predictions empirically.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 4-(Quinolin-3-yl)piperidin-4-ol in DMSO to create a 10 mM stock. Dilute to a final working concentration of 10 µM in Phosphate-Buffered Saline (PBS, pH 7.4). Causality: Maintaining a final DMSO concentration 1% prevents solvent-induced disruption of the artificial lipid membrane[3].

  • Membrane Coating: Apply 4 µL of a 2% dioleoylphosphatidylcholine (DOPC) solution in dodecane to the PVDF filter of the acceptor plate. Causality: DOPC structurally mimics the hydrophobic core of the mammalian enterocyte membrane[4].

  • Assay Assembly: Add 300 µL of the test solution to the donor compartment. Add 200 µL of blank PBS to the acceptor compartment.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours under constant shaking (150 rpm). Causality: Shaking minimizes the unstirred water layer (UWL) adjacent to the membrane, which can artificially bottleneck the permeation of highly lipophilic compounds.

  • Self-Validation & Quantification: Include Lucifer Yellow in the donor well as an integrity marker. Analyze both compartments via LC-MS/MS.

    • Validation Check: If Lucifer Yellow is detected in the acceptor well, the lipid membrane has ruptured, and the well's data is discarded[2]. Calculate the effective permeability coefficient ( Peff​ ).

Bidirectional Caco-2 Permeability Assay

Causality: While PAMPA confirms passive diffusion, Caco-2 cells (derived from human colorectal carcinoma) spontaneously differentiate into polarized monolayers expressing tight junctions and active efflux transporters (e.g., P-gp, BCRP)[5]. This assay determines if our compound will be actively pumped out of the intestinal wall, negating its excellent Ro5 profile.

Caco2 A Apical Compartment (Gut Lumen: pH 6.5) M Caco-2 Monolayer (Enterocytes & Transporters) A->M A-to-B (Absorption) M->A B Basolateral Compartment (Bloodstream: pH 7.4) M->B B->M B-to-A (Efflux)

Bidirectional Caco-2 permeability assay measuring absorption (A-to-B) and efflux (B-to-A).

Step-by-Step Methodology:

  • Cell Culture & Polarization: Seed wild-type Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to ensure full differentiation into a polarized monolayer[6].

  • Self-Validation (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Causality: A TEER value ≥240Ω⋅cm2 confirms the formation of intact tight junctions. If TEER is lower, the monolayer is compromised, and paracellular leakage will artificially inflate permeability readings[7].

  • Apical-to-Basolateral (A-to-B) Setup: Add 10 µM test compound in HBSS buffered to pH 6.5 to the apical chamber (mimicking the acidic environment of the gut lumen). Add blank HBSS at pH 7.4 to the basolateral chamber (mimicking physiological blood pH)[8].

  • Basolateral-to-Apical (B-to-A) Setup: Reverse the setup to measure efflux. Add the test compound to the basolateral chamber (pH 7.4) and blank buffer to the apical chamber (pH 6.5).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract samples from the receiver compartments[5].

  • Self-Validation & Quantification (Post-Assay): Re-measure TEER to ensure the test compound did not cause cellular toxicity. Analyze samples via LC-MS/MS.

    • Data Interpretation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER>2.0 indicates the compound is a substrate for active efflux, which may require structural optimization to mask the responsible pharmacophore[5].

Conclusion & Strategic Recommendations

Based on Lipinski's Rule of Five, 4-(Quinolin-3-yl)piperidin-4-ol is a highly drug-like scaffold with zero violations, positioning it favorably against established therapeutics like Chloroquine and Ciprofloxacin. Its low molecular weight and optimal polar surface area strongly suggest high passive permeability.

For drug development professionals utilizing this scaffold, the immediate next step is to execute the PAMPA and Caco-2 protocols detailed above. If the compound demonstrates a high Peff​ in PAMPA and an Efflux Ratio <2.0 in Caco-2, it can confidently be advanced into in vivo pharmacokinetic profiling with a high probability of excellent oral bioavailability.

References

  • Evotec. "Parallel Artificial Membrane Permeability Assay (PAMPA)." Evotec Resource Hub. URL:[Link]

  • Evotec. "Caco-2 Permeability Assay." Evotec Resource Hub. URL:[Link]

  • BioAssay Systems. "Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096)." BioAssay Systems Technical Documentation. URL:[Link]

  • JRC Big Data Analytics Platform. "DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells." European Commission. URL:[Link]

  • Artursson, P., et al. "Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity." Pharmaceutics (MDPI), 2021. URL:[Link]

  • Roos, C., et al. "Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media." Pharmaceutics (NIH/PMC), 2022. URL:[Link]

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Comparative

A Senior Application Scientist's Guide to Orthogonal Methods for Validating Kinase Inhibition Activity

In the landscape of kinase drug discovery, the initial identification of a potential inhibitor is merely the first step in a long and rigorous journey. The path to a viable therapeutic candidate is paved with meticulous...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase drug discovery, the initial identification of a potential inhibitor is merely the first step in a long and rigorous journey. The path to a viable therapeutic candidate is paved with meticulous validation, a process that demands a multi-pronged approach to ensure the highest degree of confidence in the inhibitor's efficacy and specificity. Relying on a single assay format is fraught with peril, as each method possesses inherent limitations and potential for artifacts. This guide provides an in-depth comparison of orthogonal methods for validating kinase inhibition, offering the insights of a seasoned application scientist to navigate the complexities of this critical phase of research. The core principle of this guide is to move beyond a simple checklist of techniques and instead to cultivate a deep understanding of the "why" behind each experimental choice, thereby empowering researchers to design robust and self-validating workflows.[1][2][3][4]

The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a prime target for therapeutic intervention.[5][6][7] The development of small molecule inhibitors that can effectively and selectively modulate kinase function is a cornerstone of modern drug discovery.[5] However, the very nature of the kinome, with its large and structurally related family of enzymes, presents a significant challenge in achieving the desired selectivity. Therefore, a comprehensive validation strategy employing a suite of orthogonal assays is not just recommended; it is imperative.

This guide will dissect the three main pillars of kinase inhibitor validation: biochemical assays, biophysical assays, and cell-based assays. For each category, we will explore a selection of key techniques, delving into their underlying principles, experimental workflows, and the unique insights they provide. By understanding the strengths and weaknesses of each method, researchers can strategically combine them to build a compelling and irrefutable case for their candidate inhibitor.

The Validation Workflow: A Triad of Complementary Approaches

A robust validation strategy can be visualized as a three-tiered approach, with each tier providing a different and complementary layer of evidence.

G cluster_0 Biochemical Assays cluster_1 Biophysical Assays cluster_2 Cell-Based Assays Biochem_Activity Activity Assays (e.g., ADP-Glo, TR-FRET) Biophys_ITC Isothermal Titration Calorimetry (ITC) Biochem_Activity->Biophys_ITC Confirms direct binding & thermodynamics Biochem_Binding Binding Assays (e.g., FP) Biophys_SPR Surface Plasmon Rasonance (SPR) Biochem_Binding->Biophys_SPR Provides kinetic parameters Biophys_DSF Differential Scanning Fluorimetry (DSF) Cell_Target Target Engagement (e.g., NanoBRET, CETSA) Biophys_DSF->Cell_Target Validates intracellular target engagement Cell_Pathway Pathway Modulation (e.g., Western Blot) Cell_Target->Cell_Pathway Links binding to functional outcome Cell_Phenotype Phenotypic Readouts (e.g., Proliferation) Cell_Pathway->Cell_Phenotype Correlates pathway activity with cellular effect

Caption: A logical workflow for orthogonal validation of kinase inhibitors.

I. Biochemical Assays: The Foundation of Inhibition Analysis

Biochemical assays are the workhorses of initial kinase inhibitor screening and characterization.[8] They are typically performed in a purified, in vitro system, allowing for a direct measurement of the inhibitor's effect on the kinase's enzymatic activity or its ability to bind to the kinase.

A. Activity-Based Assays

These assays directly measure the catalytic function of the kinase, which is the transfer of a phosphate group from ATP to a substrate.[5]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9] The ADP-Glo™ assay, for example, is a two-step process. First, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Then, a detection reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[9]

  • Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for their sensitivity and low background interference.[5] In a typical kinase activity assay, a fluorescently labeled substrate and a terbium-labeled antibody that recognizes the phosphorylated substrate are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.[10]

Assay Type Principle Advantages Limitations
ADP-Glo™ Luminescence-based detection of ADP production.Universal for all kinases, high sensitivity.[7][9]Indirect measurement, potential for compound interference with luciferase.
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer upon substrate phosphorylation.Homogeneous format, high throughput, reduced background.[5][10]Requires specific antibodies and labeled substrates, potential for compound autofluorescence.
B. Binding-Based Assays

These assays measure the direct interaction between the inhibitor and the kinase, independent of enzymatic activity.

  • Fluorescence Polarization (FP): This technique measures the change in the rotational mobility of a fluorescently labeled ligand (tracer) upon binding to the kinase.[5] In a competitive binding assay, an inhibitor will displace the tracer, leading to a decrease in fluorescence polarization.

II. Biophysical Assays: Unveiling the Energetics and Kinetics of Interaction

Biophysical assays provide a deeper understanding of the molecular interactions between the inhibitor and the kinase, offering quantitative data on binding affinity, thermodynamics, and kinetics.

A. Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event.[11][12] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[11][12]

G cluster_0 ITC Workflow Start Prepare Kinase and Inhibitor Solutions Titration Inject Inhibitor into Kinase Solution Start->Titration Measurement Measure Heat Change After Each Injection Titration->Measurement Analysis Fit Data to a Binding Model to Determine KD, ΔH, and n Measurement->Analysis

Caption: A simplified workflow for an Isothermal Titration Calorimetry experiment.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare a solution of the purified kinase in a suitable buffer. Prepare a solution of the inhibitor in the same buffer. The concentration of the inhibitor in the syringe should be 10-20 times higher than the concentration of the kinase in the sample cell.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature. Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe.

  • Titration: Perform a series of small injections of the inhibitor solution into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses to obtain the heat change per injection. Plot the heat change against the molar ratio of inhibitor to kinase and fit the data to a suitable binding model to determine the thermodynamic parameters.[13]

B. Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for studying the kinetics of molecular interactions in real-time.[14][15] It measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to a ligand (kinase) immobilized on the chip.[15] This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14]

Parameter Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Principle Measures heat change upon binding.[11]Measures change in refractive index upon binding.[15]
Information Provided KD, stoichiometry, ΔH, ΔS.[11][12]ka, kd, KD.[14][16]
Advantages Label-free, in-solution measurement, provides full thermodynamic profile.[11][12]Label-free, real-time kinetics, high sensitivity.[14]
Limitations Requires relatively large amounts of protein, lower throughput.Requires immobilization of one binding partner, which can affect its activity.[14][17]
C. Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is a rapid and cost-effective method for identifying compounds that bind to and stabilize a target protein.[18][19][20] The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.[21][22] Ligand binding stabilizes the protein, resulting in an increase in its melting temperature (Tm).[19][23]

III. Cell-Based Assays: Validating Inhibition in a Physiological Context

While biochemical and biophysical assays provide crucial information about the direct interaction between an inhibitor and its target, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are therefore essential for confirming target engagement and functional effects in a more physiologically relevant setting.[24][25]

A. Target Engagement Assays

These assays directly measure the binding of an inhibitor to its target kinase within intact cells.

  • NanoBRET™ Target Engagement Assay: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding to a target kinase in live cells.[26][27] The kinase is fused to a NanoLuc® luciferase (the BRET donor), and a cell-permeable fluorescent tracer that binds to the kinase serves as the BRET acceptor.[27][28] Competitive binding of an inhibitor displaces the tracer, leading to a decrease in the BRET signal.[26][29] The NanoBRET™ assay can be used to determine intracellular compound affinity and residence time.[27][28][30]

G cluster_0 NanoBRET™ Workflow Transfection Transfect cells with Kinase-NanoLuc® fusion vector Treatment Treat cells with NanoBRET™ tracer and inhibitor Transfection->Treatment Measurement Measure BRET signal Treatment->Measurement Analysis Determine intracellular affinity and residence time Measurement->Analysis

Caption: A simplified workflow for the NanoBRET™ Target Engagement Assay.

  • Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[23][31][32] In this assay, cells are treated with the inhibitor and then heated to a specific temperature.[31][33] The amount of soluble target protein remaining after the heat treatment is then quantified, typically by Western blotting.[33] An increase in the amount of soluble protein in the presence of the inhibitor indicates target engagement.[31]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with the inhibitor at various concentrations or with a vehicle control.

  • Heat Challenge: Heat the cell suspensions or lysates at a range of temperatures for a defined period (e.g., 3 minutes).[34]

  • Lysis and Separation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.[34]

  • Quantification: Quantify the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.[33]

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[31]

B. Pathway Modulation Assays

These assays assess the functional consequence of kinase inhibition by measuring changes in downstream signaling events.

  • Western Blotting: This is a widely used technique to detect changes in the phosphorylation state of downstream substrates of the target kinase.[35][36] A decrease in the phosphorylation of a known substrate upon inhibitor treatment provides strong evidence of target engagement and functional inhibition.[35]

C. Phenotypic Assays

Ultimately, the goal of a kinase inhibitor is to elicit a specific cellular response. Phenotypic assays, such as cell proliferation or apoptosis assays, measure the overall effect of the inhibitor on cell behavior.[37]

Conclusion: A Synergy of Methods for Unwavering Confidence

The validation of kinase inhibitor activity is a multifaceted process that requires a thoughtful and strategic combination of orthogonal methods. No single assay can provide the complete picture. By integrating the direct and quantitative data from biochemical and biophysical assays with the physiologically relevant insights from cell-based assays, researchers can build a robust and compelling data package that leaves no room for doubt. This comprehensive approach not only increases the likelihood of success in later stages of drug development but also provides a deeper understanding of the inhibitor's mechanism of action, a critical component for the rational design of next-generation therapeutics.

References

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  • NanoBRET™ Target Engagement for drug development. News-Medical. [Link]

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Validation

Comparative Guide to the Apoptotic Potential of Quinoline-Based Scaffolds in Oncology

As a Senior Application Scientist, evaluating the therapeutic viability of novel pharmacophores requires a rigorous understanding of their mechanistic pathways and phenotypic readouts. The quinoline scaffold—a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the therapeutic viability of novel pharmacophores requires a rigorous understanding of their mechanistic pathways and phenotypic readouts. The quinoline scaffold—a privileged structural motif in medicinal chemistry—has demonstrated profound, broad-spectrum antineoplastic activity. A primary mechanism by which these compounds exert their efficacy is through the induction of apoptosis.

For drug development professionals, understanding the distinct apoptotic triggers of different quinoline derivatives is critical for optimizing lead compounds. This guide provides an objective, data-driven comparison of three prominent quinoline-based agents: Bosutinib (a synthetic quinoline derivative and kinase inhibitor), alongside Clioquinol and Nitroxoline (8-hydroxyquinoline derivatives). We will dissect their mechanistic pathways, compare their apoptotic potential, and outline self-validating experimental protocols for evaluating novel quinoline analogs.

Mechanistic Comparison: Causality and Target Specificity

While all three compounds share a quinoline backbone, their functional group substitutions dictate entirely different upstream targets, converging ultimately on the executioner caspases.

Bosutinib: Kinase-Driven Intrinsic Apoptosis

Bosutinib is a dual Src/Abl tyrosine kinase inhibitor clinically approved for the treatment of chronic myeloid leukemia (CML) .

  • Causality : In CML, the constitutively active Bcr-Abl fusion protein drives uncontrolled survival by upregulating anti-apoptotic proteins like Mcl-1. Bosutinib competitively binds the ATP-binding site of Bcr-Abl and Src kinases. This targeted inhibition directly downregulates Mcl-1 and upregulates the pro-apoptotic protein Bax. The resulting imbalance alters the mitochondrial membrane potential, triggering the intrinsic apoptotic cascade via Cytochrome C release and subsequent Caspase-3/7 activation.

Clioquinol and Nitroxoline: Transcription and Proteostasis Disruption

Originally utilized as antimicrobial agents, these 8-hydroxyquinoline derivatives have been repurposed for oncology due to their potent apoptotic effects in solid tumors, such as cholangiocarcinoma and bladder cancer .

  • Causality : These compounds act as metal ionophores and proteasome inhibitors, but their primary apoptotic driver is the profound inhibition of the oncogenic transcription factor FoxM1. Downregulation of FoxM1 subsequently suppresses its downstream target, Survivin (an Inhibitor of Apoptosis Protein, IAP). The removal of Survivin releases the physiological brake on effector caspases, leading to robust apoptosis independent of the mitochondrial permeabilization step.

Pathway Visualization

The following diagram maps the divergent upstream targets of these quinoline derivatives and their convergence on the apoptotic execution phase.

ApoptoticPathways Bosutinib Bosutinib (Kinase Inhibitor) Target1 Inhibition of Src/Abl Kinases Bosutinib->Target1 Nitroxoline Nitroxoline / Clioquinol (8-Hydroxyquinolines) Target2 Inhibition of FoxM1 Transcription Nitroxoline->Target2 Mediator1 ↓ Mcl-1 (Anti-apoptotic) Target1->Mediator1 Mediator2 ↑ Bax (Pro-apoptotic) Target1->Mediator2 Mediator3 ↓ Survivin (Anti-apoptotic) Target2->Mediator3 Mito Mitochondrial Membrane Permeabilization (Cytochrome C Release) Mediator1->Mito Relieves inhibition Mediator2->Mito Drives permeabilization Caspase Caspase-3/7 Activation Mediator3->Caspase Relieves inhibition Mito->Caspase Activates Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes

Mechanistic pathways of apoptosis induction by distinct quinoline-based compounds.

Quantitative Data Comparison

The table below summarizes the in vitro performance of these compounds, highlighting their primary targets and apoptotic efficacy across different cancer models.

Quinoline CompoundPrimary Target(s)Validated Cancer ModelCellular IC50 (µM)Apoptotic Population (%)
Bosutinib Src / Bcr-Abl KinasesCML (K562 cells)~1.2 - 2.5> 40% (at 48h)
Nitroxoline FoxM1 / MetAP2Bladder Cancer (J82 cells)9.93~ 30% (at 48h)
Clioquinol FoxM1 / ProteasomeCholangiocarcinoma (HuCCT1)~15.0 - 20.0~ 35% (at 48h)

Note: IC50 values represent cellular proliferation assays; enzymatic IC50s (e.g., Bosutinib against Src) are typically in the low nanomolar range.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the apoptotic potential of novel quinoline-based compounds, researchers must employ orthogonal, self-validating assays. The following protocols integrate internal controls to ensure data integrity and prove mechanistic causality.

Protocol 1: Multiparametric Flow Cytometry (Annexin V/PI Staining)

Causality : During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet, where it is bound by fluorophore-conjugated Annexin V. As apoptosis progresses to late stages, membrane integrity is lost, allowing Propidium Iodide (PI) to intercalate into DNA. This dual-staining approach differentiates true apoptosis from necrotic toxicity.

Step-by-Step Workflow :

  • Cell Preparation : Seed target cancer cells at 1×105 cells/well in a 6-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment : Treat cells with the quinoline derivative at varying concentrations (e.g., 0.5x, 1x, and 2x the established IC50) for 48 hours.

  • Self-Validation Controls :

    • Vehicle Control: 0.1% DMSO (Establishes baseline viability).

    • Positive Control: 1 µM Staurosporine for 4 hours (Validates the assay's dynamic range).

    • Compensation Controls: Unstained cells, Annexin V-only, and PI-only tubes (Crucial for spectral unmixing).

  • Harvesting : Collect both the culture media (containing detached, late-apoptotic cells) and adherent cells via gentle trypsinization. Wash the pooled pellet twice with cold PBS.

  • Staining : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition : Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate out debris and doublets; quantify the Early Apoptotic (Annexin V+/PI-) and Late Apoptotic (Annexin V+/PI+) populations.

Protocol 2: Caspase-3/7 Activity and Rescue Assay

Causality : To definitively prove that cell death is strictly caspase-dependent (true apoptosis), a rescue experiment using a pan-caspase inhibitor (Z-VAD-FMK) must be performed alongside a luminescent caspase cleavage assay.

Step-by-Step Workflow :

  • Seeding : Plate cells in a white-walled, clear-bottom 96-well plate at 1×104 cells/well.

  • Pre-treatment (Rescue) : Pre-incubate half of the experimental wells with 20 µM Z-VAD-FMK (pan-caspase inhibitor) for 1 hour prior to compound addition.

  • Treatment : Add the quinoline compound at the IC50 concentration for 24 hours.

  • Substrate Cleavage : Add 100 µL of Caspase-3/7 Glo reagent (containing a proluminescent caspase substrate with the DEVD cleavage sequence).

  • Incubation & Readout : Incubate for 1 hour at room temperature on a plate shaker. Measure luminescence using a microplate reader.

  • Validation Check : A true apoptotic quinoline will show a >3-fold increase in luminescence over the vehicle. The wells pre-treated with Z-VAD-FMK must show baseline luminescence and restored cell viability, confirming the mechanistic causality of caspase-driven death.

References

  • Keller-von Amsberg G, Koschmieder S. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Onco Targets Ther. 2013;6:99-106.[Link]

  • Chan-on W, Huyen NTB, Songtawee N, Suwanjang W, Prachayasittikul S, Prachayasittikul V. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Des Devel Ther. 2015;9:2033-2047.[Link]

  • Xu N, Lin W, Sun J, et al. Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity. J Cancer. 2020;11(22):6633-6641.[Link]

Comparative

Reproducibility and robustness of 4-(Quinolin-3-yl)piperidin-4-ol synthesis

The synthesis of 4-(quinolin-3-yl)piperidin-4-ol—a highly valuable structural motif in the development of kinase inhibitors and GPCR modulators—requires the precise nucleophilic addition of a metalated quinoline to a pip...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 4-(quinolin-3-yl)piperidin-4-ol—a highly valuable structural motif in the development of kinase inhibitors and GPCR modulators—requires the precise nucleophilic addition of a metalated quinoline to a piperidone derivative[1][2].

The critical bottleneck in this pathway is the generation and trapping of the 3-quinolylmetal intermediate. Traditional batch methodologies relying on standard halogen-lithium exchange are notoriously difficult to scale and reproduce. As a Senior Application Scientist, I have evaluated the causality behind these failures and compared them against modern, robust alternatives: Turbo Grignard-mediated batch synthesis and Continuous Flow microreactor synthesis .

This guide objectively compares these methodologies, providing the mechanistic rationale, comparative performance data, and self-validating experimental protocols necessary to achieve reproducible scale-up.

The Mechanistic Bottleneck: Why Traditional Batch Fails

In traditional batch synthesis, the halogen-lithium exchange of 3-bromoquinoline is performed using n-butyllithium (n-BuLi) at strictly cryogenic temperatures (-78 °C). However, the resulting 3-quinolyllithium intermediate is thermodynamically unstable. If the internal reactor temperature fluctuates even slightly during the exothermic addition of the electrophile (N-Boc-piperidin-4-one), the intermediate undergoes rapid degradation, proton abstraction, or Chichibabin-type side reactions. This narrow thermal window results in poor batch-to-batch reproducibility and severely limits scalability.

To resolve these issues, process chemists employ two distinct strategies: thermodynamic stabilization or kinetic control .

Strategy 1: Thermodynamic Stabilization via Turbo Grignard

Developed by the Knochel group, the Turbo Grignard reagent (iPrMgCl·LiCl) fundamentally alters the solution-state behavior of the organometallic species[3]. Standard Grignard reagents form unreactive polymeric aggregates in ethereal solvents. The addition of stoichiometric lithium chloride (LiCl) breaks these aggregates into highly reactive monomeric "ate" complexes[4]. This increases the kinetic basicity of the reagent, allowing the halogen-magnesium exchange of 3-bromoquinoline to proceed efficiently at -20 °C[5]. Furthermore, the resulting 3-quinolinylmagnesium chloride intermediate is significantly more stable than its lithium counterpart, tolerating temperatures up to 0 °C without degrading.

Mechanism SM1 3-Bromoquinoline Int1 3-Quinolinylmagnesium Chloride SM1->Int1 Halogen-Metal Exchange Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Int1 Int2 N-Boc-4-(Quinolin-3-yl) piperidin-4-ol Int1->Int2 Nucleophilic Addition SM2 N-Boc-piperidin-4-one SM2->Int2 Product 4-(Quinolin-3-yl) piperidin-4-ol Int2->Product Acidic Cleavage Deprotect TFA / DCM (Deprotection) Deprotect->Product

Fig 1. Mechanistic pathway of 4-(Quinolin-3-yl)piperidin-4-ol synthesis via Turbo Grignard activation.

Strategy 2: Kinetic Control via Continuous Flow Chemistry

Continuous flow chemistry bypasses the thermodynamic instability of 3-quinolyllithium by leveraging extreme kinetic control[6]. In a microreactor setup, the halogen-lithium exchange can be conducted at near-ambient temperatures (0 °C to 20 °C). Because the internal volume of the reactor is minute, mixing is nearly instantaneous, and heat dissipation is highly efficient. The unstable 3-quinolyllithium intermediate is generated and immediately forced into contact with N-Boc-piperidin-4-one within seconds. The intermediate is consumed by the electrophile before degradation pathways can kinetically compete.

Flow PumpA Pump A 3-Bromoquinoline Mixer1 T-Mixer 1 (Metalation) PumpA->Mixer1 PumpB Pump B n-BuLi or iPrMgCl·LiCl PumpB->Mixer1 Coil1 Residence Coil 1 (0.1 - 2 min) Mixer1->Coil1 Mixer2 T-Mixer 2 (Addition) Coil1->Mixer2 Metalated Intermediate PumpC Pump C N-Boc-piperidin-4-one PumpC->Mixer2 Coil2 Residence Coil 2 (2 - 5 min) Mixer2->Coil2 Quench In-line Quench (NH4Cl aq) Coil2->Quench Product Stream

Fig 2. Continuous flow microreactor workflow for rapid metalation and nucleophilic addition.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three primary methodologies. Data reflects the synthesis of the Boc-protected intermediate prior to final cleavage.

ParameterTraditional Batch (n-BuLi)Optimized Batch (Turbo Grignard)Continuous Flow (n-BuLi)
Metalation Reagent n-BuLiiPrMgCl·LiCln-BuLi
Operating Temperature -78 °C-20 °C0 °C to 20 °C
Residence / Reaction Time 2 - 4 hours2 - 3 hours< 3 minutes
Intermediate Stability Poor (Degrades > -60 °C)Excellent (Stable up to 0 °C)N/A (Consumed instantly)
Average Yield 45 - 55%82 - 86%89 - 94%
Reproducibility (RSD) > 15%< 5%< 2%
Scalability Severely LimitedGoodExcellent (Scale-out)

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols incorporate mandatory self-validating analytical steps. A protocol is only as robust as the analytical checks that govern it.

Protocol A: Turbo Grignard-Mediated Batch Synthesis

Causality Note: The exact molarity of commercial Grignard reagents fluctuates due to moisture ingress over time. Using an uncalibrated reagent leads to unreacted starting material or over-metalation.

  • Self-Validation (Titration): Prior to the reaction, determine the exact molarity of the iPrMgCl·LiCl solution via titration against a known mass of iodine in anhydrous THF until the brown color persists.

  • Metalation: In an oven-dried, argon-purged flask, dissolve 3-bromoquinoline (1.0 equiv, 10 mmol) in anhydrous THF to create a 0.5 M solution. Cool the reactor to -20 °C. Add the titrated iPrMgCl·LiCl (1.1 equiv) dropwise over 15 minutes. Stir for 1 hour at -20 °C to ensure complete halogen-magnesium exchange.

  • Electrophilic Addition: Dissolve N-Boc-piperidin-4-one (1.2 equiv) in anhydrous THF (1.0 M) and add dropwise to the metalated mixture. Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench & Deprotection: Quench the reaction by pouring it into vigorously stirred saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo. To achieve the final target, dissolve the crude intermediate in a 20% Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) mixture. Stir at room temperature for 2 hours to cleave the Boc group. Concentrate and purify via reverse-phase chromatography.

Protocol B: Continuous Flow Synthesis

Causality Note: Flow chemistry relies on steady-state dynamics. Collecting the product stream before the system reaches equilibrium will result in a heterogeneous, low-yield batch.

  • Self-Validation (In-line Monitoring): Equip the output of T-Mixer 1 with an in-line ReactIR probe. Do not begin product collection until the IR spectra show a stable, steady-state formation of the metalated intermediate (indicated by the disappearance of the C-Br stretch).

  • System Setup: Equip a continuous flow microreactor system with three precision syringe pumps and two PFA T-mixers (internal diameter 0.5 mm).

  • Pumping Parameters:

    • Pump A: 3-bromoquinoline (0.2 M in anhydrous THF) at a flow rate of 1.0 mL/min.

    • Pump B: n-BuLi (0.22 M in hexane) at a flow rate of 1.0 mL/min.

    • Pump C: N-Boc-piperidin-4-one (0.24 M in anhydrous THF) at a flow rate of 1.0 mL/min.

  • Reaction Execution: Mix streams A and B in T-mixer 1 at 0 °C. Pass the combined stream through Residence Coil 1 (Volume = 0.5 mL; Residence Time = 15 seconds) to effect the metalation. Immediately mix this stream with stream C in T-mixer 2 at 0 °C. Pass through Residence Coil 2 (Volume = 6.0 mL; Residence Time = 2 minutes).

  • Quench & Deprotection: Direct the output stream from Coil 2 directly into a flask containing vigorously stirred saturated aqueous NH₄Cl. Once the desired volume is collected, extract and subject the crude material to the TFA/DCM deprotection sequence described in Protocol A.

Conclusion

For researchers synthesizing 4-(Quinolin-3-yl)piperidin-4-ol, abandoning traditional batch lithiation is highly recommended. For standard bench-scale synthesis, the Turbo Grignard method offers the best balance of accessibility and thermodynamic stability. For process chemists prioritizing scale-up and maximum yield, Continuous Flow chemistry provides unparalleled kinetic control, effectively eliminating the degradation pathways that plague quinoline functionalization.

References

  • Knochel, P. et al. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters.[Link]

  • Bao, R. L.-Y. et al. (2015). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications.[Link]

  • Knochel, P. et al. (2020). Preparation of Lithium, Sodium and Potassium Organometallics by Metalation and Halogen/Metal Exchange in Continuous Flow. LMU Munich Thesis / Angewandte Chemie.[Link]

Sources

Validation

Comparative study of competitive vs non-competitive kinase inhibition

Decoding Kinase Inhibition: A Comparative Guide to Competitive vs. Non-Competitive Modalities The development of small-molecule kinase inhibitors has revolutionized targeted oncology and immunology.

Author: BenchChem Technical Support Team. Date: March 2026

Decoding Kinase Inhibition: A Comparative Guide to Competitive vs. Non-Competitive Modalities

The development of small-molecule kinase inhibitors has revolutionized targeted oncology and immunology. Historically, drug discovery has heavily favored Type I and Type II inhibitors—molecules that competitively bind to the highly conserved orthosteric adenosine triphosphate (ATP) pocket. However, the paradigm is shifting. The clinical limitations of competitive inhibitors, primarily off-target toxicity and vulnerability to acquired gatekeeper mutations, have driven the development of non-competitive (allosteric) inhibitors.

As an application scientist, understanding the kinetic divergence between these two modalities is critical for designing robust biochemical assays and predicting in vivo efficacy. This guide objectively compares competitive and non-competitive kinase inhibition, providing the mechanistic rationale and self-validating experimental workflows required to profile them.

Mechanistic Divergence & Kinetic Signatures

The fundamental difference between competitive and non-competitive inhibitors lies in their binding topography and their relationship with the endogenous substrate (ATP).

Competitive Inhibitors bind directly to the catalytic active site, mutually excluding ATP[1]. Because they compete for the same binding pocket, their efficacy is highly dependent on the local ATP concentration. According to the Cheng-Prusoff equation, the apparent IC50​ of a competitive inhibitor increases linearly as the substrate concentration exceeds the Michaelis constant ( Km​ ).

Non-Competitive Inhibitors bind to an allosteric site distinct from the catalytic cleft[]. Their binding induces a conformational change that prevents the enzyme from catalyzing the reaction, regardless of whether ATP is bound[1]. Consequently, the IC50​ of a non-competitive inhibitor remains completely independent of ATP concentration.

The Causality of Clinical Efficacy: Why does this kinetic difference matter in drug development? Intracellular ATP concentrations are massive—typically in the 1 to 5 mM range. Biochemical kinase assays are often performed at the Km​ of ATP (e.g., 10–100 µM) to maximize assay sensitivity. A competitive inhibitor that exhibits a 1 nM IC50​ in vitro may suffer a 100-fold drop in potency in the ATP-rich cellular environment. Conversely, a non-competitive inhibitor retains its biochemical potency in vivo, offering a superior pharmacological profile and reducing the required clinical dosing[].

Table 1: Kinetic and Pharmacological Comparison
FeatureCompetitive InhibitionNon-Competitive Inhibition
Binding Site Orthosteric (ATP Catalytic Cleft)Allosteric (Distinct Regulatory Site)
Effect on Vmax​ Unchanged (Overcome by high [ATP])Decreased (Functional enzymes reduced)
Effect on Km​ Increased (Apparent affinity drops)Unchanged (Substrate binding unaffected)
IC50​ vs. [ATP] IC50​ shifts right as [ATP] increases IC50​ remains constant across all [ATP]
Clinical Example Imatinib (BCR-ABL1)Asciminib (BCR-ABL1 STAMP inhibitor)

Experimental Workflow: Mechanism of Action (MoA) Profiling

To objectively classify an inhibitor, we must design a self-validating assay matrix. The gold standard is a cross-titration of both ATP and the inhibitor using a luminescent ADP detection system (e.g., ADP-Glo™).

Protocol: ATP-Competition Matrix Assay

This protocol utilizes a self-validating design: by including a known competitive pan-kinase inhibitor (e.g., Staurosporine) as a positive control, the assay internally validates the ATP-dependent IC50​ shift.

Step 1: Reagent Matrix Preparation

  • Prepare a 3X concentration of the target Kinase + Substrate in assay buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Prepare a 10-point, 3-fold serial dilution of the test inhibitor (and Staurosporine control) at 3X final concentration.

  • Prepare five distinct 3X ATP solutions spanning 0.1x to 10x the established Km​ for the specific kinase (e.g., 5 µM, 15 µM, 45 µM, 135 µM, 405 µM).

Step 2: Reaction Initiation

  • In a 384-well plate, add 5 µL of the Inhibitor dilution to the designated wells.

  • Add 5 µL of the Kinase + Substrate mix. Incubate for 15 minutes at room temperature to allow equilibrium binding (critical for slow-binding allosteric inhibitors).

  • Initiate the reaction by adding 5 µL of the respective ATP titrations.

Step 3: Quenching and Detection

  • Incubate the reaction for a time predetermined to maintain initial velocity conditions (<10% ATP depletion).

  • Add 15 µL of ADP-Glo™ Reagent. Causality note: This reagent contains high concentrations of EDTA to chelate Mg2+ , immediately quenching the kinase reaction while simultaneously depleting unreacted ATP.

  • Incubate for 40 minutes, then add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate reader.

Step 4: Data Transformation and Lineweaver-Burk Analysis Plot the data using a Lineweaver-Burk double-reciprocal plot ( 1/V vs 1/[S] ).

  • Competitive: Lines will intersect at the Y-axis ( 1/Vmax​ is unchanged)[3].

  • Non-Competitive: Lines will intersect at the X-axis ( −1/Km​ is unchanged)[3].

Workflow A 1. Prepare Kinase & Substrate Mix B 2. Titrate ATP (0.1x to 10x Km) A->B C 3. Titrate Inhibitor (10-point curve) A->C D 4. Quench & Detect (e.g., ADP-Glo) B->D C->D E 5. Lineweaver-Burk Kinetic Analysis D->E F Competitive: Km shifts, Vmax stable E->F G Non-Competitive: Km stable, Vmax drops E->G

Caption: Workflow for determining kinase inhibitor mechanism of action via ATP titration.

Clinical Paradigm: The BCR-ABL1 Case Study

The evolution of Chronic Myeloid Leukemia (CML) treatment perfectly illustrates the clinical superiority of developing non-competitive inhibitors to overcome resistance.

Imatinib, a first-generation competitive Tyrosine Kinase Inhibitor (TKI), binds to the ATP pocket of the BCR-ABL1 fusion oncoprotein[4]. While revolutionary, patients frequently develop resistance via the T315I "gatekeeper" mutation. The substitution of threonine with a bulky isoleucine sterically blocks imatinib from accessing the ATP pocket, rendering the drug ineffective[5].

Asciminib represents a paradigm shift as a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor[6]. Under normal physiological conditions, the ABL1 kinase is autoregulated by its own N-terminal myristoylated region, which folds into the myristoyl pocket to lock the kinase in an inactive state[4]. In the BCR-ABL1 fusion, this regulatory cap is lost, causing constitutive activation[7].

Asciminib acts as a non-competitive allosteric inhibitor by mimicking the native myristoyl group[7]. It binds to the myristoyl pocket—far removed from the ATP site—forcing the kinase back into an inactive conformation[8]. Because it does not compete for the ATP pocket, asciminib completely bypasses the T315I mutation, restoring clinical efficacy in heavily pre-treated, resistant patient populations[6].

BCRABL Active Constitutively Active BCR-ABL1 ATP Orthosteric Site (ATP Pocket) Active->ATP Myr Allosteric Site (Myristoyl Pocket) Active->Myr Imatinib Imatinib (Competitive) ATP->Imatinib Asciminib Asciminib (Non-Competitive) Myr->Asciminib Resist T315I Mutation (Blocks Imatinib) Imatinib->Resist Fails Inhibit Kinase Inhibition (Efficacy Maintained) Asciminib->Inhibit Succeeds Resist->Inhibit

Caption: Mechanistic divergence of Imatinib and Asciminib on the BCR-ABL1 kinase.

Sources

Safety & Regulatory Compliance

Safety

4-(Quinolin-3-yl)piperidin-4-ol proper disposal procedures

Executive Summary For drug development professionals and analytical chemists, the proper disposal of complex synthetic intermediates is a critical component of laboratory safety and environmental compliance. 4-(Quinolin-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, the proper disposal of complex synthetic intermediates is a critical component of laboratory safety and environmental compliance. 4-(Quinolin-3-yl)piperidin-4-ol is a bifunctional molecule that merges the hepatotoxic and genotoxic profile of a quinoline ring with the corrosive, highly basic, and acutely toxic nature of a piperidine ring.

Because specific Safety Data Sheets (SDS) for novel or highly specific derivatives like 4-(Quinolin-3-yl)piperidin-4-ol often lack granular disposal data, we must synthesize our operational protocols from the well-documented hazard profiles of its parent scaffolds[1]. This guide provides a self-validating, step-by-step operational plan for the safe handling, decontamination, and disposal of this compound, ensuring full compliance with EPA Resource Conservation and Recovery Act (RCRA) frameworks[2].

Mechanistic Hazard Assessment (The "Why")

To design an effective disposal protocol, we must first understand the molecular causality of the compound's hazards. Treating disposal as a mere checklist is insufficient; understanding the mechanism of toxicity empowers researchers to make informed safety decisions.

  • The Quinoline Moiety (Genotoxicity & Hepatocarcinogenesis): The U.S. Environmental Protection Agency (EPA) classifies quinoline as a Group C "possible human carcinogen"[3]. Mechanistically, quinoline derivatives undergo hepatic metabolism via Cytochrome P450 (CYP450) enzymes. This metabolic activation forms highly reactive epoxide intermediates that bind to nucleic acids, forming DNA adducts that drive hepatocarcinogenesis and hemangioendotheliomas[4][5]. Consequently, any environmental release into water systems must be strictly avoided due to its persistence and aquatic toxicity.

  • The Piperidine Moiety (Corrosivity & Acute Toxicity): Piperidine is a strong organic base. In aqueous waste streams, the presence of the piperidine nitrogen can elevate the pH significantly. Under EPA RCRA regulations, any aqueous waste solution exhibiting a pH of ≥ 12.5 is classified as a D002 Corrosive Hazardous Waste [2][6]. Furthermore, piperidine derivatives are highly skin-absorbent, capable of causing severe dermal burns and systemic toxicity upon contact[7][8].

ToxicityPathway Compound 4-(Quinolin-3-yl) piperidin-4-ol Quinoline Quinoline Moiety (Hepatic/Genotoxic) Compound->Quinoline Piperidine Piperidine Moiety (Corrosive/Toxic) Compound->Piperidine CYP450 Hepatic CYP450 Metabolism Quinoline->CYP450 Skin Dermal Absorption & Tissue Irritation Piperidine->Skin Epoxide Reactive Epoxide Intermediates CYP450->Epoxide DNA DNA Adducts & Hepatocarcinogenesis Epoxide->DNA

Figure 1: Mechanistic toxicity pathway of 4-(Quinolin-3-yl)piperidin-4-ol structural moieties.

Quantitative Hazard Data Synthesis

To guide our PPE selection and waste classification, the following table synthesizes the quantitative toxicological data of the parent scaffolds.

PropertyQuinoline Moiety ProxyPiperidine Moiety ProxyOperational & Regulatory Impact
Oral LD50 (Rat) 262 - 331 mg/kg400 mg/kg[9]Acutely Toxic: Mandates strict ingestion prevention (fume hood use).
Dermal LD50 (Rabbit) N/A276 mg/kg[9]Systemic Hazard: Requires heavy-duty nitrile or butyl rubber gloves.
Aqueous pH Neutral to slightly basicHighly basicRCRA D002: Solutions ≥ 12.5 trigger corrosive waste codes[6].
Target Organs Liver, Kidneys, Blood[10]Skin, Eyes, Respiratory[7]PPE: Chemical safety goggles, face shield, and chemical-resistant apron.

Step-by-Step Disposal Workflows

Every protocol described below is designed as a self-validating system. By incorporating verification steps (like pH testing), we ensure regulatory compliance before the waste ever leaves the laboratory.

Workflow A: Solid Waste Disposal (Powders & Contaminated PPE)

Solid waste includes residual powder, contaminated weighing boats, absorbent pads, and disposable PPE.

  • Segregation: Place all solid materials contaminated with 4-(Quinolin-3-yl)piperidin-4-ol into a chemically compatible, sealable high-density polyethylene (HDPE) container. Do not mix with strong oxidizers or heavy metal salts, as piperidine derivatives can form reactive complexes[7][8].

  • Double-Bagging: For highly concentrated powders, double-bag the waste in transparent, heavy-duty hazardous waste bags before placing it in the secondary HDPE container.

  • Labeling: Affix a hazardous waste label immediately. Mark as: "Hazardous Waste - Toxic Organic Solid (Contains Quinoline/Piperidine derivatives)."

  • Disposal Routing: Route to your Environmental Health and Safety (EHS) department for high-temperature incineration . The incinerator must be equipped with an afterburner and scrubber to safely neutralize the highly toxic nitrogen oxides (NOx) generated during the combustion of the nitrogen-rich rings[8][9].

Workflow B: Liquid Waste Disposal (Solutions & Rinsates)
  • Collection: Collect all aqueous and organic solutions containing the compound in a grounded, bonded, and vented liquid waste carboy[7].

  • Self-Validation (pH Testing): Before sealing the container for EHS pickup, test the pH of the aqueous waste stream.

    • Causality: The piperidine secondary amine is a strong base.

    • Action: If the pH is ≥ 12.5, the waste must be explicitly labeled with EPA Waste Code D002 (Corrosive) [6]. If the pH is < 12.5, label it as a Toxic Organic Liquid.

  • Storage: Store the liquid waste in a designated flammable/corrosive cabinet away from heat sources, as piperidine derivatives present a dangerous fire hazard and can evolve explosive vapor concentrations at room temperature[7][8].

Workflow C: Empty Container Management
  • Triple Rinsing: "Empty" containers that previously held the compound must be triple-rinsed with a compatible solvent (e.g., methanol or ethanol)[1].

  • Rinsate Capture: Collect 100% of the rinsate and transfer it to the Liquid Waste carboy (Workflow B). Never pour rinsate down the sink.

  • Defacing & Disposal: Once triple-rinsed, the container is considered "RCRA-empty"[11]. Deface the original chemical label with a thick marker and dispose of the glass/plastic as regular solid waste or per specific institutional EHS guidelines.

DisposalWorkflow Start Waste Generated Solid Solid Waste (Powder, PPE) Start->Solid Liquid Liquid Waste (Solutions, Rinsate) Start->Liquid SolidCont Double-bag in compatible plastic Solid->SolidCont LiquidCheck Check pH (Piperidine basicity) Liquid->LiquidCheck Incineration High-Temp Incineration (EPA Approved) SolidCont->Incineration pHHigh pH ≥ 12.5 (RCRA D002) LiquidCheck->pHHigh pHNorm pH < 12.5 (Toxic Organics) LiquidCheck->pHNorm pHHigh->Incineration pHNorm->Incineration

Figure 2: Step-by-step hazardous waste disposal workflow and RCRA classification.

Emergency Spill Response Protocol

In the event of a spill, immediate and methodical action is required to prevent dermal exposure and environmental contamination.

  • Evacuate & Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the chemical fume hood or room ventilation is operating at maximum capacity[1].

  • Eliminate Ignition Sources: Because the piperidine moiety introduces severe flammability risks, immediately extinguish all open flames and shut down spark-producing equipment[7][8].

  • Don Emergency PPE: Responders must wear a NIOSH-approved respirator (for organic vapors), a face shield, heavy-duty nitrile gloves, and a chemical-resistant suit[1][12].

  • Containment: Do not use combustible absorbents like sawdust. Cover the spill with dry lime, sand, or a commercial non-combustible universal binder[7][12].

  • Collection: Use non-sparking tools to scoop the absorbed material into a hazardous waste bucket[7].

  • Decontamination: Wash the spill surface with a dilute, mild acidic solution (to neutralize the basic piperidine residue) followed by water. Collect all decontamination washings into the liquid hazardous waste container[7].

References

  • EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies. Available at: [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Toxicological Review of Quinoline (CASRN 91-22-5). U.S. EPA Integrated Risk Information System (IRIS). Available at:[Link]

  • Piperidine Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at:[Link]

  • Quinoline - State of the Science Report. Health Canada. Available at:[Link]

  • Quinolines: Human health tier II assessment. Industrial Chemicals Gov AU. Available at:[Link]

  • Quinoline Fact Sheet. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Quinoline Toxicological Summary. Minnesota Department of Health. Available at:[Link]

Sources

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